Mal-PEG10-NHS ester
Description
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Properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2,5-dioxopyrrol-1-yl)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H50N2O16/c34-27-1-2-28(35)32(27)6-8-40-10-12-42-14-16-44-18-20-46-22-24-48-26-25-47-23-21-45-19-17-43-15-13-41-11-9-39-7-5-31(38)49-33-29(36)3-4-30(33)37/h1-2H,3-26H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSRMTBLJFSRLGH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN2C(=O)C=CC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H50N2O16 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
706.7 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to Mal-PEG10-NHS Ester
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical structure, properties, and applications of Mal-PEG10-NHS ester, a heterobifunctional crosslinker critical in bioconjugation, drug delivery, and the development of Antibody-Drug Conjugates (ADCs).
Core Structure and Functional Components
This compound is a molecule comprised of three distinct functional parts: a maleimide group, a hydrophilic 10-unit polyethylene glycol (PEG) spacer, and an N-hydroxysuccinimide (NHS) ester.[1][2] This heterobifunctional architecture allows for the sequential and specific covalent conjugation of two different molecules, typically proteins, peptides, or oligonucleotides.[1]
-
Maleimide (Mal) Group : This functional group selectively reacts with sulfhydryl (thiol, -SH) groups, such as those on cysteine residues of proteins, to form a stable thioether bond.[2][3] This reaction is most efficient at a pH range of 6.5-7.5.
-
Polyethylene Glycol (PEG) Spacer : The 10-unit PEG chain is a flexible, hydrophilic linker. Its primary roles are to increase the aqueous solubility of the crosslinker and the resulting conjugate, reduce aggregation, and provide spatial separation between the conjugated molecules to minimize steric hindrance.
-
N-hydroxysuccinimide (NHS) Ester : This is an amine-reactive group. It efficiently reacts with primary amines (-NH2), such as those on the side chains of lysine residues or the N-terminus of a protein, to form a stable amide bond. The optimal pH for this reaction is between 7 and 9.
The linear arrangement of these components allows for a controlled, stepwise conjugation strategy, making it an invaluable tool in creating complex biomolecular structures.
Caption: Core components of the this compound crosslinker.
Physicochemical Properties
The quantitative data for this compound are summarized below. Note that slight variations in reported molecular weight can exist due to different linker chemistries (e.g., "Mal-amido-PEG10-NHS ester").
| Property | Value | Source(s) |
| Product Name | This compound | |
| Synonyms | 1-{33-[(2,5-Dioxo-1-pyrrolidinyl)oxy]-33-oxo-3,6,9,12,15,18,21,24,27,30-decaoxatritriacont-1-yl}-1H-pyrrole-2,5-dione | |
| Molecular Formula | C31H50N2O16 | |
| Molecular Weight | 706.74 g/mol | |
| Purity | ≥95% | |
| Appearance | Pale Yellow Oily Matter or Off-white/white solid/viscous liquid | |
| Storage Conditions | -20°C with desiccant; moisture-sensitive |
Reaction Mechanism and Experimental Workflow
This compound is a non-cleavable linker used to create stable conjugates, particularly for applications like ADCs. The conjugation process is typically performed in a two-step sequence to ensure specificity and prevent self-conjugation or polymerization.
First, the more labile NHS-ester group is reacted with an amine-containing molecule. Following purification to remove the excess crosslinker, the maleimide group on the newly formed intermediate is then reacted with a sulfhydryl-containing molecule.
Caption: Two-step bioconjugation workflow using this compound.
Detailed Experimental Protocols
The following protocols provide a general methodology for protein-protein or protein-small molecule conjugation. Optimization is often necessary based on the specific reactants.
Materials Required:
-
Reaction Buffer: Phosphate-buffered saline (PBS) at pH 7.2-7.5 is a common choice for both reaction steps. Avoid buffers containing primary amines like Tris (TBS) or glycine.
-
Organic Solvent: Anhydrous dimethylsulfoxide (DMSO) or dimethylformamide (DMF) to dissolve the this compound.
-
Quenching Reagent: A small molecule with a primary amine (e.g., Tris, glycine, or lysine) to quench the NHS-ester reaction if needed.
-
Purification System: Desalting columns (e.g., Zeba Spin) or dialysis cassettes to remove excess, unreacted crosslinker.
Protocol 1: Activation of Amine-Containing Protein (Molecule A)
-
Preparation of Protein: Dissolve the amine-containing protein (e.g., an antibody) in the amine-free reaction buffer (e.g., PBS, pH 7.2) to a concentration of 1-10 mg/mL.
-
Crosslinker Preparation: this compound is moisture-sensitive and should be equilibrated to room temperature before opening. Immediately before use, dissolve the required amount in DMSO or DMF to create a 10 mM stock solution. Do not store the reagent in solution.
-
Reaction: Add a 10- to 20-fold molar excess of the dissolved crosslinker to the protein solution. The final concentration of the organic solvent should ideally be less than 10% to maintain protein solubility.
-
Incubation: Incubate the reaction for 30-60 minutes at room temperature or for 2 hours at 4°C.
-
Purification: Immediately following incubation, remove the excess, non-reacted crosslinker using a desalting column or dialysis equilibrated with the reaction buffer (e.g., PBS, pH 7.2). This step is critical to prevent the maleimide groups from reacting with any free thiols on the first protein.
Protocol 2: Conjugation to Sulfhydryl-Containing Molecule (Molecule B)
-
Preparation of Molecule B: Prepare the sulfhydryl-containing molecule (e.g., a reduced antibody fragment, peptide, or thiol-modified drug) in the reaction buffer.
-
Reaction: Combine the purified, maleimide-activated Molecule A with Molecule B. The molar ratio should be optimized based on the desired final conjugate composition.
-
Incubation: Incubate the mixture for 30 minutes at room temperature or for 2 hours at 4°C.
-
Quenching (Optional): To stop the reaction, a small molecule containing a free thiol (e.g., cysteine or 2-mercaptoethanol) can be added to react with any remaining maleimide groups.
-
Final Purification: The final conjugate can be purified from unreacted components using methods such as size exclusion chromatography (SEC) or affinity chromatography.
This guide provides a foundational understanding of this compound. For specific applications, further optimization of reaction times, pH, and molar ratios is highly recommended to achieve the desired conjugation efficiency and product purity.
References
An In-depth Technical Guide to Mal-PEG10-NHS Ester: Mechanism of Action, and Applications in Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the heterobifunctional crosslinker, Mal-PEG10-NHS ester. It details its mechanism of action, the role of its constituent parts, and provides detailed protocols for its use in bioconjugation.
Introduction to this compound
This compound is a versatile crosslinking reagent used to covalently link two different biomolecules. It is comprised of three key components: a maleimide group, a ten-unit polyethylene glycol (PEG) spacer, and an N-hydroxysuccinimide (NHS) ester. This combination of reactive groups allows for a controlled, sequential conjugation of molecules containing free sulfhydryl (thiol) groups and primary amine groups. The PEG10 linker enhances the solubility and stability of the resulting conjugate, making it a valuable tool in drug delivery, diagnostics, and proteomics.[1][2]
Core Mechanism of Action
The utility of this compound lies in its dual reactivity, enabling a two-step conjugation process. This allows for the specific and efficient formation of complex biomolecular conjugates.
Amine-Reactive NHS Ester Chemistry
The N-hydroxysuccinimide (NHS) ester is a highly reactive group that specifically targets primary amines (-NH₂), which are abundantly found on the surface of proteins in the form of lysine residues and at the N-terminus.[3][4] The reaction proceeds via a nucleophilic acyl substitution, where the primary amine acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. This results in the formation of a stable and irreversible amide bond, with the release of N-hydroxysuccinimide as a byproduct.[3]
This reaction is most efficient in the pH range of 7.2 to 9.0. However, a competing hydrolysis reaction of the NHS ester can occur, particularly at higher pH values, which can reduce the overall efficiency of the conjugation.
Thiol-Reactive Maleimide Chemistry
The maleimide group is highly specific for sulfhydryl groups (-SH), such as those found in cysteine residues within proteins and peptides. The reaction mechanism is a Michael addition, where the thiol group attacks one of the double-bonded carbons of the maleimide ring. This forms a stable thioether bond, covalently linking the maleimide-containing molecule to the sulfhydryl-containing molecule.
The optimal pH range for the maleimide-thiol reaction is between 6.5 and 7.5. At pH values above 7.5, the maleimide group can also react with primary amines, and the rate of hydrolysis of the maleimide ring increases, leading to a loss of specificity.
The Role of the PEG10 Linker
The polyethylene glycol (PEG) spacer in this compound serves several crucial functions in bioconjugation:
-
Increased Solubility: The hydrophilic nature of the PEG chain significantly enhances the water solubility of the crosslinker and the resulting bioconjugate, which is particularly beneficial when working with hydrophobic molecules.
-
Reduced Aggregation: By providing a flexible and hydrophilic spacer, the PEG linker helps to prevent the aggregation of conjugated proteins.
-
Minimized Steric Hindrance: The length of the PEG10 spacer arm provides sufficient distance between the conjugated molecules, reducing steric hindrance and preserving their biological activity.
-
Enhanced Stability and Biocompatibility: PEGylation is known to protect biomolecules from enzymatic degradation and can reduce their immunogenicity.
Quantitative Data on Reaction Parameters and Conjugate Stability
While specific kinetic and yield data for this compound is not always readily available and is often dependent on the specific biomolecules being conjugated, the following tables summarize key quantitative parameters based on available data for similar Mal-PEG-NHS esters and their individual reactive groups. Empirical optimization is always recommended for any new conjugation reaction.
| Parameter | NHS Ester Reaction with Primary Amines | Maleimide Reaction with Thiols |
| Optimal pH Range | 7.2 - 9.0 | 6.5 - 7.5 |
| Reaction Time | 30 minutes to 2 hours at room temperature, or 2-4 hours at 4°C. | 30 minutes to 2 hours at room temperature, or 2 hours at 4°C. |
| Molar Excess of Linker | Typically 10- to 50-fold molar excess over the amine-containing protein. For dilute protein solutions, a higher excess may be required. | Typically a 1:1 to 1.5:1 molar ratio of maleimide-activated protein to sulfhydryl-containing molecule. |
| Competing Reactions | Hydrolysis of the NHS ester, which increases with pH. | Reaction with primary amines at pH > 7.5. Hydrolysis of the maleimide ring at higher pH. |
| Resulting Bond | Stable amide bond. | Stable thioether bond. |
Table 1: General Reaction Parameters for Mal-PEG-NHS Esters
| Parameter | Condition | Observation |
| NHS Ester Hydrolysis Half-life | pH 7.0 at 0°C | 4 to 5 hours. |
| pH 8.6 at 4°C | 10 minutes. | |
| Maleimide-Thiol Conjugate Stability | Incubation with 1 mM reduced glutathione at 37°C for seven days. | Less than 70% of the maleimide-PEG conjugate remained intact, indicating susceptibility to retro-Michael reactions and thiol exchange. |
| Hydrolysis of the succinimide ring. | The ring-opened product is stabilized toward cleavage, with half-lives of over two years. This can be promoted by using maleimides with electron-withdrawing N-substituents. |
Table 2: Stability of Reactive Groups and Resulting Conjugates
Experimental Protocols
The following provides a detailed two-step methodology for the conjugation of an amine-containing protein (Protein-NH₂) with a sulfhydryl-containing molecule (Molecule-SH) using this compound.
Materials
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This compound (Store at -20°C with desiccant).
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Amine-containing protein (Protein-NH₂)
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Sulfhydryl-containing molecule (Molecule-SH)
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Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5. Avoid buffers containing primary amines (e.g., Tris) or sulfhydryls.
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Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
-
Desalting columns or dialysis equipment.
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Quenching solution (e.g., 1M Tris-HCl, pH 8.0 or free cysteine).
Step 1: Reaction of this compound with an Amine-Containing Protein
This first step involves the formation of a maleimide-activated protein.
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Preparation of Protein-NH₂: Dissolve the amine-containing protein in the Conjugation Buffer to a concentration of 1-10 mg/mL. If the protein buffer contains primary amines, exchange it for the Conjugation Buffer using a desalting column or dialysis.
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Preparation of this compound Solution: Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation. Immediately before use, dissolve the required amount of the linker in a small volume of anhydrous DMF or DMSO. Do not prepare stock solutions for storage as the NHS ester is susceptible to hydrolysis.
-
Conjugation Reaction: Add a 10- to 50-fold molar excess of the dissolved this compound to the Protein-NH₂ solution. The final concentration of the organic solvent should not exceed 10% of the total reaction volume to avoid protein denaturation.
-
Incubation: Incubate the reaction mixture for 30 minutes to 2 hours at room temperature, or for 2-4 hours at 4°C with gentle stirring.
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Removal of Excess Linker: Remove the unreacted this compound using a desalting column or dialysis equilibrated with Conjugation Buffer. This step is crucial to prevent the unreacted linker from reacting with the sulfhydryl-containing molecule in the next step.
Step 2: Reaction of the Maleimide-Activated Protein with a Sulfhydryl-Containing Molecule
This second step conjugates the maleimide-activated protein with the sulfhydryl-containing molecule.
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Preparation of Molecule-SH: Ensure the sulfhydryl-containing molecule is in a reduced state. If necessary, reduce any disulfide bonds using a reducing agent like DTT or TCEP, followed by removal of the reducing agent.
-
Conjugation Reaction: Add the sulfhydryl-containing molecule to the purified maleimide-activated protein solution. A molar ratio of 1:1 to 1.5:1 of the sulfhydryl-containing molecule to the maleimide-activated protein is typically used.
-
Incubation: Incubate the reaction mixture for 30 minutes to 2 hours at room temperature, or for 2 hours at 4°C with gentle stirring.
-
Quenching (Optional): To stop the reaction, a quenching reagent such as free cysteine or β-mercaptoethanol can be added to react with any remaining maleimide groups.
-
Purification and Characterization: Purify the final conjugate using methods such as size-exclusion chromatography (SEC) or affinity chromatography to remove any unreacted molecules. Characterize the conjugate using techniques like SDS-PAGE, mass spectrometry, and functional assays.
Visualizing the Mechanism and Workflow
The following diagrams, generated using the DOT language, illustrate the key reaction mechanisms and the experimental workflow.
Caption: NHS ester reaction with a primary amine.
Caption: Maleimide reaction with a sulfhydryl group.
Caption: Two-step experimental workflow for bioconjugation.
Conclusion
This compound is a powerful and versatile heterobifunctional crosslinker that enables the controlled and efficient conjugation of amine- and sulfhydryl-containing molecules. Its dual-reaction mechanism, coupled with the beneficial properties of the PEG10 spacer, makes it an invaluable tool for researchers in drug development, diagnostics, and various other fields of life science. Understanding the specific reaction conditions and potential side reactions is critical for achieving optimal results and developing stable, functional bioconjugates. The provided protocols and diagrams serve as a guide for the successful application of this reagent in creating novel and impactful biomolecular constructs.
References
An In-Depth Technical Guide to Mal-PEG10-NHS Ester: Molecular Characteristics and Bioconjugation Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Maleimide-PEG10-N-hydroxysuccinimide (Mal-PEG10-NHS) ester, a heterobifunctional crosslinker widely utilized in bioconjugation, drug delivery, and diagnostics. This document details its molecular properties, including molecular weight and spacer arm length, and provides detailed experimental protocols for its application in creating stable bioconjugates.
Core Properties of Mal-PEG10-NHS Ester
This compound is a versatile chemical tool featuring a maleimide group at one end and an N-hydroxysuccinimide (NHS) ester at the other, connected by a 10-unit polyethylene glycol (PEG) spacer. The maleimide group selectively reacts with sulfhydryl (thiol) groups, commonly found in cysteine residues of proteins and peptides, to form a stable thioether bond. The NHS ester group reacts efficiently with primary amines, such as those on lysine residues or the N-terminus of proteins, to create a stable amide bond.[1] The hydrophilic PEG spacer enhances the solubility and biocompatibility of the resulting conjugate and can reduce steric hindrance.[2]
Quantitative Data
The following table summarizes the key molecular properties of this compound and a closely related derivative.
| Compound Name | Molecular Weight ( g/mol ) | Spacer Arm Length (Å) | Chemical Formula |
| This compound | 706.74[3] | ~39.5 (estimated) | C31H50N2O16 |
| Mal-amido-PEG10-NHS | 777.8[4] | Not specified | C34H55N3O17 |
Note on Spacer Arm Length: The precise spacer arm length can vary depending on the conformation of the PEG chain. The estimated length of approximately 39.5 Å is based on the assumption of a fully extended conformation, with a length of approximately 3.95 Å per ethylene glycol unit.
Experimental Protocols: Two-Step Bioconjugation
The heterobifunctional nature of this compound allows for a controlled, two-step conjugation process. This is particularly advantageous when linking two different biomolecules, for example, in the creation of antibody-drug conjugates (ADCs).[]
Materials
-
Amine-containing molecule (e.g., antibody, protein)
-
Thiol-containing molecule (e.g., drug, peptide)
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This compound
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Conjugation Buffer: Phosphate-buffered saline (PBS) or other amine-free and thiol-free buffer, pH 7.2-7.5. The addition of 1-5 mM EDTA can help prevent disulfide bond formation.
-
Desalting columns
-
Quenching reagent (e.g., cysteine, 2-mercaptoethanol) - Optional
Procedure
Step 1: Reaction of this compound with an Amine-Containing Molecule
-
Preparation of the Amine-Containing Molecule: Dissolve the amine-containing molecule (e.g., protein-NH2) in the conjugation buffer to a concentration of 1-10 mg/mL. Ensure the buffer is free of primary amines (e.g., Tris) that would compete with the reaction.
-
Preparation of this compound Solution: Immediately before use, dissolve the this compound in a small amount of anhydrous DMF or DMSO to create a stock solution (e.g., 10 mM). Mal-PEG-NHS esters are moisture-sensitive and should be stored at -20°C with a desiccant. Allow the vial to equilibrate to room temperature before opening to prevent moisture condensation.
-
Conjugation Reaction: Add a 10- to 50-fold molar excess of the this compound solution to the solution of the amine-containing molecule. The final concentration of the organic solvent should be kept below 10% to avoid denaturation of the protein.
-
Incubation: Incubate the reaction mixture for 30 minutes at room temperature or for 2 hours at 4°C.
-
Removal of Excess Crosslinker: Remove the unreacted this compound using a desalting column equilibrated with the conjugation buffer. This step is crucial to prevent the NHS ester from reacting with the thiol-containing molecule in the next step.
Step 2: Reaction of the Maleimide-Activated Molecule with a Thiol-Containing Molecule
-
Preparation of the Thiol-Containing Molecule: Ensure the thiol-containing molecule (e.g., protein-SH) is prepared and ready for conjugation. If necessary, reduce any disulfide bonds to generate free sulfhydryl groups.
-
Conjugation Reaction: Immediately combine the desalted maleimide-activated molecule from Step 1 with the thiol-containing molecule. The molar ratio of the two molecules should be optimized based on the desired final conjugate.
-
Incubation: Incubate the reaction mixture for 30 minutes at room temperature or for 2 hours at 4°C. The reaction is typically complete within this timeframe, but can be allowed to proceed for longer.
-
Quenching (Optional): To stop the reaction, a quenching reagent such as cysteine or 2-mercaptoethanol can be added at a concentration several times higher than that of the thiol-containing molecule.
-
Purification: Purify the final conjugate using an appropriate method, such as size-exclusion chromatography, to remove any unreacted molecules.
Visualizing the Bioconjugation Workflow
The following diagram illustrates the two-step bioconjugation process using this compound.
References
Core Principles and Applications of Heterobifunctional Crosslinkers: A Technical Guide
An in-depth technical guide on the applications of heterobifunctional crosslinkers for researchers, scientists, and drug development professionals.
Heterobifunctional crosslinkers are advanced chemical reagents essential for covalently bridging two different molecules with high specificity and control.[1] Unlike homobifunctional reagents that have identical reactive groups, heterobifunctional crosslinkers possess two distinct reactive moieties.[2][3] This unique structure enables a controlled, sequential conjugation process, which significantly minimizes the formation of undesirable homopolymers and self-conjugates.[1][4] This precision is critical for applications demanding high molecular fidelity, such as constructing antibody-drug conjugates (ADCs), studying protein-protein interactions, developing targeted protein degraders (PROTACs), and immobilizing biomolecules for biosensors.
Core Chemistries and Classification
The versatility of heterobifunctional crosslinkers stems from the variety of reactive groups they employ to target specific functional groups on biomolecules, most commonly primary amines (-NH2 on lysine residues) and sulfhydryls (-SH on cysteine residues). They are broadly classified based on the chemistries of their reactive ends.
Table 1: Common Heterobifunctional Crosslinker Chemistries
| Reactive Group 1 | Reactive Group 2 | Target Functional Groups | Common Linker Examples | Key Characteristics |
|---|---|---|---|---|
| N-hydroxysuccinimide (NHS) Ester | Maleimide | Amine-to-Sulfhydryl | SMCC, Sulfo-SMCC | One of the most widely used combinations for protein-protein and antibody-drug conjugation. Sulfo-SMCC is a water-soluble version. |
| Carbodiimide (e.g., EDC) | NHS Ester | Carboxyl-to-Amine | N/A (Often used as a two-reagent system) | Activates carboxyl groups to react with primary amines. |
| NHS Ester | Aryl Azide / Diazirine | Amine-to-Photoreactive | NHS-ASA, HSAB | One end attaches to an amine; the other end is inert until activated by UV light, allowing for non-specific binding to interacting molecules (photoaffinity labeling). |
| Maleimide | Aryl Azide / Diazirine | Sulfhydryl-to-Photoreactive | Benzophenone-4-maleimide | Enables specific attachment to a sulfhydryl group, followed by light-activated crosslinking to a binding partner. |
| Azide | Alkyne | "Click Chemistry" | DBCO-PEG4-NHS Ester | Employs bioorthogonal reactions that are highly specific and efficient, often used in complex biological systems. |
Application 1: Antibody-Drug Conjugates (ADCs)
Heterobifunctional crosslinkers are fundamental to the construction of ADCs, which link a potent cytotoxic drug (payload) to a monoclonal antibody that targets a specific tumor antigen. This strategy delivers the payload directly to cancer cells, increasing efficacy while minimizing systemic toxicity. The linker's role is to provide a stable connection in circulation and allow for the efficient release of the active drug at the target site.
Logical Workflow for ADC Synthesis
The diagram below illustrates a typical two-step workflow for synthesizing an ADC using an amine-to-sulfhydryl reactive heterobifunctional crosslinker like SMCC.
Caption: Workflow for Antibody-Drug Conjugate (ADC) synthesis.
Quantitative Data for ADC Synthesis
Table 2: Representative Parameters for ADC Synthesis using SMCC
| Parameter | Value / Range | Purpose |
|---|---|---|
| Antibody Concentration | 1-5 mg/mL | Optimal concentration for efficient reaction. |
| SMCC Molar Excess | 10- to 20-fold (over antibody) | Drives the activation reaction to completion. |
| Activation Reaction Time | 30-60 minutes at RT or 2 hours at 4°C | Sufficient time for NHS ester to react with antibody amines. |
| Drug Molar Excess | 1.5- to 5-fold (over antibody) | Ensures conjugation to the activated maleimide groups. |
| Conjugation Reaction Time | 1-2 hours at RT or overnight at 4°C | Allows for stable thioether bond formation. |
| Final Drug-to-Antibody Ratio (DAR) | 2.8 - 4 | A key quality attribute affecting ADC potency and pharmacokinetics. |
Experimental Protocol: ADC Synthesis via Amine-to-Sulfhydryl Crosslinking
This protocol describes a two-step process for conjugating a sulfhydryl-containing drug to an antibody using the SMCC crosslinker.
Materials:
-
Antibody (1-5 mg/mL in amine-free buffer, e.g., PBS, pH 7.2-7.5)
-
SMCC crosslinker
-
Anhydrous Dimethyl Sulfoxide (DMSO)
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Sulfhydryl-containing drug molecule
-
Desalting column (e.g., Zeba™ Spin Desalting Columns)
-
Quenching reagent (e.g., cysteine or 2-mercaptoethanol)
-
Reaction Buffer (e.g., PBS, pH 7.2-7.5)
Procedure:
-
Preparation of SMCC Stock: Immediately before use, prepare a 10 mM stock solution of SMCC in anhydrous DMSO.
-
Antibody Activation: a. To the antibody solution, add a 10- to 20-fold molar excess of the SMCC stock solution. Ensure the final DMSO concentration is below 10% to prevent antibody denaturation. b. Incubate the reaction for 30-60 minutes at room temperature with gentle stirring.
-
Removal of Excess Crosslinker: a. Remove unreacted SMCC using a desalting column equilibrated with Reaction Buffer. This step is crucial to prevent the drug from reacting with free SMCC.
-
Conjugation with Drug: a. Immediately add the sulfhydryl-containing drug to the purified, maleimide-activated antibody. A 1.5- to 5-fold molar excess of the drug is typically used. b. Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.
-
Quenching Reaction (Optional): a. To cap any unreacted maleimide groups, add cysteine to a final concentration of 1-10 mM and incubate for 15-30 minutes at room temperature.
-
Purification of ADC: a. Purify the final ADC from excess drug and quenching reagent using size-exclusion chromatography (SEC) or dialysis.
-
Characterization: a. Verify the conjugation and determine the drug-to-antibody ratio (DAR) using techniques like UV-Vis spectroscopy, mass spectrometry, or hydrophobic interaction chromatography (HIC).
Application 2: Proteomics & Cross-Linking Mass Spectrometry (XL-MS)
XL-MS has become a powerful tool for studying protein-protein interactions and elucidating the 3D structure of protein complexes in their native state. In this technique, a crosslinker is used to form covalent bonds between amino acid residues that are in close proximity. After enzymatic digestion, the resulting cross-linked peptides are identified by mass spectrometry, providing distance constraints that can be used to map protein interaction networks and model protein structures.
Experimental Workflow for XL-MS
The diagram below outlines the key steps in a typical XL-MS experiment, from sample preparation to data analysis.
Caption: General workflow for cross-linking mass spectrometry (XL-MS).
Quantitative Data for XL-MS
Table 3: Common Crosslinkers and Parameters for XL-MS
| Crosslinker | Target Residue(s) | Spacer Arm Length (Å) | MS-Cleavable? | Key Characteristics |
|---|---|---|---|---|
| BS3 | Primary Amines | 11.4 | No | Water-soluble, non-cleavable workhorse for general protein interaction studies. |
| DSS | Primary Amines | 11.4 | No | Membrane-permeable equivalent of BS3, suitable for in vivo cross-linking. |
| DSBU | Primary Amines | 12.5 | Yes (by CID) | MS-cleavable, simplifying data analysis by separating the linked peptides in the mass spectrometer. |
| EDC | Carboxyls to Amines | 0 ("Zero-length") | No | Mediates a direct amide bond between interacting residues; no spacer is incorporated. |
Experimental Protocol: Protein Cross-Linking for MS Analysis
This protocol provides a general guideline for cross-linking a purified protein complex for MS analysis.
Materials:
-
Purified protein complex (0.1-1 mg/mL) in an amine-free buffer (e.g., HEPES or PBS, pH 7.5-8.0)
-
Cross-linking reagent (e.g., BS3 or DSS)
-
Anhydrous DMSO (for non-water-soluble linkers)
-
Quenching buffer (e.g., 1M Tris-HCl, pH 8.0)
-
Reagents for SDS-PAGE, in-gel digestion (trypsin), and peptide extraction
Procedure:
-
Buffer Exchange: Ensure the protein sample is in a buffer free of primary amines (like Tris or glycine) that would compete with the cross-linking reaction.
-
Cross-Linker Preparation: Prepare a fresh stock solution of the cross-linker (e.g., 25 mM BS3 in water or DSS in DMSO) immediately before use.
-
Cross-Linking Reaction: a. Add the cross-linker to the protein sample to achieve a final concentration that typically requires optimization (e.g., 0.5-2 mM). A range of molar excesses (e.g., 25:1, 50:1, 100:1 linker:protein) should be tested. b. Incubate the reaction for 30-60 minutes at room temperature.
-
Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 20-50 mM (e.g., 1 µL of 1M Tris for a 50 µL reaction) and incubate for 15 minutes.
-
Verification: Analyze a small aliquot of the reaction mixture by SDS-PAGE to confirm the formation of higher molecular weight species, indicating successful cross-linking.
-
Sample Preparation for MS: a. Separate the cross-linked proteins via SDS-PAGE and perform an in-gel tryptic digest on the bands of interest. b. Alternatively, for cleaner samples, perform an in-solution digest.
-
Enrichment (Optional but Recommended): Enrich the cross-linked peptides using size-exclusion or strong cation exchange chromatography. This step is critical as cross-linked species are often low in abundance.
-
LC-MS/MS Analysis: Analyze the enriched peptide mixture using a high-resolution mass spectrometer.
-
Data Analysis: Use specialized software (e.g., MeroX, pLink, xiSEARCH) to identify the cross-linked peptide pairs from the MS/MS data.
Application 3: Targeted Protein Degradation (PROTACs)
Proteolysis-Targeting Chimeras (PROTACs) are innovative heterobifunctional molecules designed to eliminate specific unwanted proteins from the cell. A PROTAC consists of two ligands connected by a linker: one ligand binds to a target protein of interest (POI), and the other recruits an E3 ubiquitin ligase. This induced proximity hijacks the cell's natural ubiquitin-proteasome system, leading to the ubiquitination and subsequent degradation of the target protein.
Mechanism of Action for PROTACs
The diagram below illustrates how a PROTAC molecule induces the degradation of a target protein.
Caption: Mechanism of PROTAC-mediated protein degradation.
Quantitative Data for PROTACs
Table 4: Key Parameters for PROTAC Synthesis and Activity
| Parameter | Description | Typical Values / Range |
|---|---|---|
| Linker Type | Chemical composition of the linker connecting the two ligands. | Alkyl chains, Polyethylene glycol (PEG). |
| Linker Length | The distance between the two ligands, critical for ternary complex stability. | Highly variable; requires empirical optimization. |
| DC50 | The concentration of PROTAC required to degrade 50% of the target protein. | Varies widely, from low nM to µM. |
| Dmax | The maximum percentage of protein degradation achieved. | Often >90%. |
| Synthesis Reaction Time | Time required for coupling reactions (e.g., amide bond formation). | 12-24 hours. |
Experimental Protocol: Synthesis of an Amide-Linked PROTAC
This protocol outlines a general procedure for the final coupling step in synthesizing a PROTAC via amide bond formation.
Materials:
-
Component A with a terminal carboxylic acid (either the POI ligand or E3 ligase ligand)
-
Component B-Linker with a terminal primary amine
-
Coupling reagents (e.g., HATU, HOBt)
-
Tertiary base (e.g., DIPEA)
-
Anhydrous solvent (e.g., DMF)
-
Reagents for purification (e.g., HPLC)
Procedure:
-
Reagent Dissolution: Dissolve Component A (1.0 eq), HATU (1.2 eq), and HOBt (1.2 eq) in anhydrous DMF.
-
Activation: Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.
-
Coupling Reaction: a. Add Component B-Linker (1.1 eq) to the reaction mixture. b. Add DIPEA (3.0 eq) to the mixture. c. Stir the reaction at room temperature for 12-24 hours.
-
Monitoring: Monitor the reaction progress using LC-MS to confirm the formation of the desired product.
-
Work-up: a. Upon completion, dilute the reaction with water and extract with an appropriate organic solvent (e.g., ethyl acetate). b. Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purification: Purify the final PROTAC molecule using flash column chromatography or preparative HPLC.
-
Validation: Confirm the identity and purity of the final compound using LC-MS and NMR.
-
Biological Evaluation: Test the PROTAC in cell-based assays (e.g., Western blot or targeted proteomics) to determine its DC50 and Dmax for the target protein.
References
The Role of the PEG10 Spacer in Bioconjugation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
In the field of bioconjugation, the strategic selection of a chemical linker is a critical design parameter that significantly influences the efficacy, stability, and pharmacokinetic profile of complex biologics such as antibody-drug conjugates (ADCs). Among the diverse array of linker technologies, polyethylene glycol (PEG) spacers have become a cornerstone, prized for their ability to favorably modulate the physicochemical properties of bioconjugates. This technical guide provides an in-depth examination of the role of discrete PEG spacers, with a particular focus on the 10-unit polyethylene glycol chain (PEG10), a versatile tool in the design of next-generation therapeutics.
Introduction to PEG Spacers in Bioconjugation
Bioconjugation is the process of chemically linking two or more molecules, at least one of which is a biomolecule, to form a single hybrid construct. These constructs, such as ADCs, PROTACs (PROteolysis TArgeting Chimeras), and imaging agents, are designed to combine the distinct properties of their components to achieve a therapeutic or diagnostic goal that is unattainable by the individual molecules alone.
The linker, or spacer, that connects the constituent parts of a bioconjugate is not merely a passive connector. Its chemical structure, length, and flexibility are critical determinants of the final product's performance. Polyethylene glycol (PEG) linkers are synthetic, hydrophilic polymers composed of repeating ethylene glycol units.[1] Their use in bioconjugation, a process known as PEGylation, is a well-established strategy for improving the therapeutic properties of peptides, proteins, and small-molecule drugs.[2][3]
A discrete PEG10 spacer consists of ten repeating ethylene glycol units. Unlike polydisperse PEG polymers which have a range of molecular weights, discrete PEGs have a defined and uniform length, which is highly advantageous for creating homogeneous bioconjugates with consistent properties—a crucial factor for analytical characterization and regulatory approval.[4]
Core Functions and Advantages of the PEG10 Spacer
The incorporation of a PEG10 spacer into a bioconjugate imparts several beneficial properties that can significantly enhance its therapeutic potential. These advantages stem from the inherent chemical nature of the polyethylene glycol chain.
-
Enhanced Hydrophilicity and Solubility: A primary benefit of a PEG10 spacer is its ability to increase the hydrophilicity of the bioconjugate.[2] Many potent cytotoxic drugs used in ADCs are hydrophobic, which can lead to aggregation, reduced stability, and rapid clearance from circulation. The hydrophilic PEG10 chain helps to mitigate this hydrophobicity, improving the overall solubility of the conjugate in aqueous environments and preventing aggregation, even at higher drug-to-antibody ratios (DAR).
-
Improved Pharmacokinetics (PK): PEGylation is a key strategy for improving the PK profile of a bioconjugate. The flexible PEG chain creates a "hydration shell" around the molecule, which increases its hydrodynamic size. This larger size reduces the rate of renal clearance, leading to a longer circulation half-life and increased overall drug exposure (Area Under the Curve, AUC). Slower plasma clearance ensures that the therapeutic agent has more time to reach its target site.
-
Reduced Immunogenicity and Off-Target Toxicity: The PEG10 spacer can act as a shield, masking potentially immunogenic epitopes on the protein or drug payload from the host's immune system. This can reduce the risk of an anti-drug antibody (ADA) response. Furthermore, the hydrophilic nature of the PEG linker can minimize non-specific binding to plasma proteins and healthy cells, which helps to reduce off-target toxicity.
-
Optimal Spatial Separation: The defined length of the PEG10 spacer provides critical spatial separation between the conjugated molecules (e.g., an antibody and a cytotoxic drug). This separation is crucial for maintaining the biological activity of the antibody by preventing the payload from sterically hindering its antigen-binding site. It also ensures that the payload is accessible to its target once the bioconjugate is internalized by the target cell.
The functional advantages of incorporating a PEG spacer are summarized in the diagram below.
Quantitative Impact of PEG Spacer Length
The length of the PEG spacer is a critical parameter that must be optimized for each specific bioconjugate. While a PEG10 spacer offers a balance of properties, the optimal length can depend on the antibody, the payload, and the target. The following tables summarize quantitative data from studies comparing different PEG spacer lengths, providing insight into the expected performance of a PEG10 spacer.
Table 1: Impact of PEG Spacer Length on ADC Pharmacokinetics
| ADC Construct (DAR 8) | PEG Chain Length | Mean Residence Time (hours) | AUC (h*µg/mL) | Clearance (mL/day/kg) |
| ADC with PEG2 Linker | 2 units | 100 | 3,500 | 17 |
| ADC with PEG4 Linker | 4 units | 160 | 5,600 | 11 |
| ADC with PEG8 Linker | 8 units | 280 | 9,800 | 6.1 |
| ADC with PEG12 Linker | 12 units | 280 | 10,000 | 6.0 |
| (Data adapted from a study on glucuronide-MMAE ADCs. As shown, increasing PEG length from 2 to 8 units significantly improves residence time and AUC while decreasing clearance. The effect plateaus between 8 and 12 units, suggesting a PEG10 spacer would offer near-maximal PK benefits in this system.) |
Table 2: Impact of PEG Spacer Length on Drug-to-Antibody Ratio (DAR)
| Linker-Payload | PEG Spacer Length | Average DAR |
| Val-Ala Trigger | None | 2.4 |
| Val-Ala Trigger | 12 units | 3.0 |
| Val-Cit Trigger | None | 3.8 |
| Val-Cit Trigger | 12 units | 2.7 |
| (Data adapted from a study using DTPM conjugation chemistry. This table illustrates that the impact of PEG length on conjugation efficiency can be complex and depends on the hydrophobicity of the entire linker-payload construct. The inclusion of a PEG12 spacer had opposite effects on the DAR for two different cleavable triggers, likely due to a trade-off between decreasing hydrophobicity and increasing steric hindrance.) |
Table 3: Impact of PEG Spacer Length on In Vitro Cytotoxicity
| Conjugate | PEG Chain Length | IC50 (nM) |
| Affibody-Drug Conjugate | None | ~5 (estimated) |
| HP4KM | 4 kDa | 31.9 |
| HP10KM | 10 kDa | 111.3 |
| (Data from a study on affibody-based drug conjugates. This demonstrates that while longer PEG chains significantly improve PK profiles, they can sometimes slightly reduce immediate in vitro potency, possibly due to steric hindrance affecting cell internalization or payload release.) |
Experimental Protocols
The following section provides a representative, detailed methodology for the two-step conjugation of a thiol-containing payload to an antibody's lysine residues using a heterobifunctional NHS-PEG10-Maleimide linker. This is a common strategy in the construction of ADCs.
General Workflow for Antibody-Drug Conjugation
The overall process involves activating the antibody with the PEG10 linker, followed by conjugation of the payload, and finally, purification of the resulting ADC.
Protocol 1: Two-Step Antibody Conjugation using NHS-PEG10-Maleimide
This protocol describes the conjugation of a thiol-containing payload to an antibody via its surface-accessible lysine residues.
Materials:
-
Antibody in amine-free buffer (e.g., PBS, pH 7.2-7.5)
-
Heterobifunctional Crosslinker (e.g., NHS-PEG10-Maleimide)
-
Thiol-containing payload (drug, dye, etc.)
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2
-
Desalting columns (e.g., Zeba™ Spin Desalting Columns, 7K MWCO)
-
Quenching reagent (optional): Cysteine or 2-Mercaptoethanol
-
Purification system: Size Exclusion Chromatography (SEC) column
Procedure:
Step A: Activation of Antibody with NHS-PEG10-Maleimide Linker
-
Antibody Preparation:
-
Prepare the antibody solution at a concentration of 2-10 mg/mL in Conjugation Buffer (e.g., PBS, pH 7.2). Ensure the buffer is free of primary amines (e.g., Tris) or stabilizing proteins (e.g., BSA). If necessary, perform a buffer exchange using a desalting column.
-
-
Linker Preparation:
-
Equilibrate the vial of NHS-PEG10-Maleimide to room temperature before opening to prevent moisture condensation.
-
Immediately before use, dissolve the NHS-PEG10-Maleimide crosslinker in anhydrous DMSO to prepare a 10 mM stock solution.
-
-
Activation Reaction:
-
Add a calculated molar excess of the dissolved linker to the antibody solution. A starting point is a 5- to 20-fold molar excess of linker to antibody. The optimal ratio should be determined empirically.
-
Incubate the reaction for 1-2 hours at room temperature or for 2-4 hours at 4°C with gentle mixing.
-
-
Removal of Excess Linker:
-
Remove the non-reacted NHS-PEG10-Maleimide linker using a desalting column equilibrated with Conjugation Buffer. This step is crucial to prevent the linker from reacting with the payload in the subsequent step. The resulting product is the Maleimide-activated antibody.
-
Step B: Conjugation of Thiol-Payload to Activated Antibody
-
Payload Preparation:
-
Dissolve the thiol-containing payload in a suitable solvent (e.g., DMSO) to a known concentration.
-
-
Conjugation Reaction:
-
Immediately add the thiol-containing payload to the purified, maleimide-activated antibody solution. A typical starting point is a 1.5- to 5-fold molar excess of payload over the available maleimide groups.
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C, protected from light. The reaction should be performed under an inert atmosphere (e.g., nitrogen or argon) if the payload is sensitive to oxidation.
-
-
Quenching (Optional):
-
To quench any unreacted maleimide groups, add a final concentration of 1-2 mM cysteine or 2-mercaptoethanol and incubate for an additional 15-30 minutes.
-
Step C: Purification and Characterization of the Final ADC
-
Purification:
-
Purify the final ADC conjugate from excess payload and reaction byproducts using Size Exclusion Chromatography (SEC). The ADC will elute earlier than the smaller, unconjugated payload molecules.
-
-
Characterization:
-
Drug-to-Antibody Ratio (DAR): Determine the average number of drug molecules conjugated per antibody. This can be measured using UV-Vis spectroscopy (if the drug has a distinct absorbance) or Hydrophobic Interaction Chromatography (HIC).
-
Purity and Aggregation: Analyze the final product for purity and the presence of aggregates using SEC.
-
Confirmation: Confirm the identity and integrity of the conjugate using mass spectrometry (MS).
-
Functional Assays: Perform in vitro binding and cytotoxicity assays to confirm that the ADC retains its biological activity.
-
Conclusion
The PEG10 spacer is a powerful and versatile tool in the field of bioconjugation. By providing a discrete, hydrophilic, and flexible linkage, it addresses fundamental challenges in drug development, including solubility, stability, and pharmacokinetics. The quantitative data presented in this guide highlight the significant impact that PEG spacer length has on the performance of a bioconjugate, emphasizing the need for careful optimization. The detailed protocols offer a practical framework for the application of PEG10 technology in the synthesis of advanced therapeutics like ADCs. By leveraging the unique properties of the PEG10 spacer, researchers can rationally design and develop safer and more effective bioconjugates.
References
An In-depth Technical Guide to the Chemical Properties and Reactivity of Mal-PEG10-NHS Ester
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical properties and reactivity of Maleimide-PEG10-N-hydroxysuccinimide ester (Mal-PEG10-NHS ester), a heterobifunctional crosslinker widely utilized in bioconjugation, particularly in the development of antibody-drug conjugates (ADCs).
Core Chemical Properties
This compound is a versatile molecule designed for the covalent linkage of two different biomolecules, typically a protein and a therapeutic agent or a reporter molecule. Its structure features three key components: a maleimide group, a polyethylene glycol (PEG) spacer of ten ethylene glycol units, and an N-hydroxysuccinimide (NHS) ester. This unique combination of reactive moieties allows for selective and efficient conjugation reactions.
Physicochemical Data
Quantitative data for this compound and related compounds are summarized below. It is important to note that while this compound is water-soluble to a degree due to its hydrophilic PEG spacer, it is often supplied as a solid that requires initial dissolution in a water-miscible organic solvent.[1]
| Property | Value |
| Molecular Formula | C34H55N3O17 (This can vary slightly based on the exact structure of the maleimide and linker region) |
| Molecular Weight | Approximately 777.8 g/mol (This can vary slightly based on the exact structure) |
| Appearance | White to off-white solid |
| Solubility | |
| Water/Aqueous Buffers | Soluble to approximately 10 mM, though solubility decreases with increasing salt concentration. It is recommended to first dissolve in an organic solvent. |
| DMSO, DMF | Readily soluble.[2][3] |
| Storage Conditions | Store at -20°C, desiccated. The compound is moisture-sensitive. |
Reactivity and Reaction Mechanisms
The utility of this compound lies in the orthogonal reactivity of its two terminal functional groups. The NHS ester reacts with primary amines, while the maleimide group reacts with sulfhydryl groups.
NHS Ester Reactivity with Primary Amines
The NHS ester moiety reacts with primary amines (e.g., the ε-amino group of lysine residues or the N-terminus of a protein) to form a stable amide bond. This reaction is typically carried out in a pH range of 7.2 to 8.5. The reaction proceeds via nucleophilic attack of the unprotonated amine on the ester, leading to the release of N-hydroxysuccinimide.
A competing reaction is the hydrolysis of the NHS ester, which becomes more significant at higher pH values. This underscores the importance of using the reagent promptly after dissolution and carefully controlling the reaction pH.
Maleimide Reactivity with Sulfhydryls
The maleimide group is highly specific for sulfhydryl groups (e.g., from cysteine residues) and reacts via a Michael addition to form a stable thioether bond. This reaction is most efficient at a pH range of 6.5 to 7.5.
Above pH 7.5, the maleimide ring can undergo hydrolysis to form a non-reactive maleamic acid, and the potential for reaction with primary amines increases.
Hydrolysis Rates and Stability
The stability of both the NHS ester and the maleimide group is pH-dependent. The following tables provide an overview of the hydrolysis rates for these functional groups, based on data from related compounds.
Table 2.1: Approximate Half-life of NHS Esters in Aqueous Solution
| pH | Temperature (°C) | Approximate Half-life |
| 7.0 | 0 | 4-5 hours |
| 8.0 | 25 | 1 hour |
| 8.6 | 4 | 10 minutes |
| 9.0 | Not Specified | < 9 minutes |
Data compiled from references.
Table 2.2: General Stability of Maleimide Group in Aqueous Solution
| pH Range | Stability |
| < 7.0 | Relatively stable |
| 7.0 - 8.5 | Moderately stable, but hydrolysis rate increases with pH |
| > 8.5 | Prone to hydrolysis (ring-opening) to form non-reactive maleamic acid. |
Information based on general knowledge of maleimide chemistry.
Experimental Protocols
For optimal results and to minimize the formation of unwanted byproducts, a two-step conjugation protocol is generally recommended when using heterobifunctional crosslinkers like this compound.
Recommended Two-Step Conjugation Protocol
This protocol first involves the reaction of the NHS ester with the amine-containing molecule, followed by purification and then reaction of the maleimide group with the sulfhydryl-containing molecule.
Materials:
-
This compound
-
Amine-containing protein (Protein-NH2)
-
Sulfhydryl-containing molecule (Molecule-SH)
-
Reaction Buffer A: Phosphate-buffered saline (PBS), pH 7.2-7.5
-
Reaction Buffer B: Phosphate buffer, pH 6.5-7.0
-
Anhydrous DMSO or DMF
-
Desalting columns or dialysis equipment
-
Quenching reagent (e.g., Tris buffer, cysteine, or 2-mercaptoethanol)
Procedure:
Step 1: Modification of Amine-Containing Protein (Protein-NH2)
-
Preparation of Protein-NH2: Dissolve the amine-containing protein in Reaction Buffer A at a concentration of 1-10 mg/mL.
-
Preparation of this compound: Immediately before use, dissolve this compound in anhydrous DMSO or DMF to a concentration of 10 mM.
-
Reaction: Add a 10- to 20-fold molar excess of the dissolved this compound to the protein solution. The final concentration of the organic solvent should not exceed 10% of the total reaction volume.
-
Incubation: Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice.
-
Removal of Excess Crosslinker: Remove the unreacted this compound using a desalting column or by dialysis against Reaction Buffer B.
Step 2: Conjugation to Sulfhydryl-Containing Molecule (Molecule-SH)
-
Preparation of Molecule-SH: Ensure the sulfhydryl-containing molecule is in its reduced form and dissolved in Reaction Buffer B.
-
Reaction: Immediately add the sulfhydryl-containing molecule to the purified maleimide-activated protein solution. A 1.5- to 5-fold molar excess of the sulfhydryl-containing molecule over the activated protein is typically used.
-
Incubation: Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.
-
Quenching (Optional): To quench any unreacted maleimide groups, add a final concentration of 1 mM cysteine or 2-mercaptoethanol and incubate for 15 minutes at room temperature.
-
Purification: Purify the final conjugate using size-exclusion chromatography (SEC) or dialysis to remove any unreacted molecules and byproducts.
One-Step Conjugation Protocol (with considerations)
While less common due to the potential for self-conjugation and polymerization, a one-step protocol can be employed. This approach is more suitable when one of the reacting molecules lacks the functional group that the other is rich in (e.g., a protein with many lysines and a peptide with a single cysteine).
Procedure:
-
Preparation of Reactants: Dissolve both the amine-containing protein and the sulfhydryl-containing molecule in a buffer with a pH of 7.2-7.5.
-
Reaction: Add a 10- to 20-fold molar excess of freshly dissolved this compound to the mixture of the two molecules.
-
Incubation: Incubate for 1-2 hours at room temperature.
-
Purification: Purify the conjugate mixture to separate the desired conjugate from unreacted molecules and homodimers.
Characterization of the Conjugate
After purification, it is crucial to characterize the final conjugate to determine the success of the reaction and the purity of the product.
-
SDS-PAGE: Sodium dodecyl sulfate-polyacrylamide gel electrophoresis can be used to visualize the formation of the higher molecular weight conjugate and to assess the presence of unreacted starting materials.
-
Mass Spectrometry (MS): Techniques such as MALDI-TOF or ESI-MS can confirm the identity and mass of the conjugate, providing information on the drug-to-antibody ratio (DAR) in the case of ADCs.
Visualizations
Reaction Mechanisms and Experimental Workflow
The following diagrams illustrate the key chemical reactions and the experimental workflow for the two-step conjugation process.
Caption: Reaction mechanisms of this compound.
Caption: Two-step conjugation workflow.
References
An In-depth Technical Guide to Amine to Sulfhydryl Conjugation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the core principles, chemistries, and applications of amine to sulfhydryl conjugation, a cornerstone technique in bioconjugation. This method is widely employed to create stable linkages between biomolecules, forming the basis for advanced therapeutics like antibody-drug conjugates (ADCs), sophisticated diagnostic reagents, and powerful research tools. We will delve into the fundamental chemical reactions, provide detailed experimental protocols for key procedures, and present quantitative data to facilitate the strategic design and execution of your conjugation experiments.
Core Principles of Amine to Sulfhydryl Conjugation
Amine to sulfhydryl conjugation is a powerful strategy that leverages the reactivity of two distinct functional groups: primary amines (-NH₂) and sulfhydryl groups (-SH). Primary amines are abundantly found on the surface of proteins, primarily on the side chains of lysine residues and at the N-terminus.[1] Sulfhydryl groups, present in the side chain of cysteine residues, are less common, offering a more targeted approach to conjugation.[2]
The most common approach involves the use of heterobifunctional crosslinkers . These reagents possess two different reactive groups, allowing for a controlled, two-step conjugation process that minimizes the formation of unwanted homodimers or polymers.[3][4][] The general workflow involves:
-
Activation of the Amine-Containing Molecule: The first biomolecule, rich in primary amines, is reacted with the amine-reactive end of the heterobifunctional crosslinker.
-
Removal of Excess Crosslinker: Unreacted crosslinker is removed to prevent interference in the subsequent step.
-
Conjugation to the Sulfhydryl-Containing Molecule: The second biomolecule, possessing a free sulfhydryl group, is then reacted with the sulfhydryl-reactive end of the crosslinker now attached to the first biomolecule.
This stepwise approach provides a high degree of control over the conjugation process, leading to a more homogenous and well-defined final product.
The Chemistry of Amine and Sulfhydryl Reactive Groups
The success of amine to sulfhydryl conjugation hinges on the specific and efficient reactions of the functional groups on the crosslinker with their respective targets on the biomolecules.
Amine-Reactive Chemistry: NHS Esters
N-hydroxysuccinimide (NHS) esters are the most common amine-reactive functional groups used in bioconjugation. They react with primary amines through nucleophilic acyl substitution to form stable and irreversible amide bonds.
-
Reaction Conditions: This reaction is most efficient at a slightly alkaline pH of 7.2 to 8.5. At this pH, the primary amine is deprotonated and thus more nucleophilic, facilitating its attack on the NHS ester.
-
Hydrolysis: A competing reaction is the hydrolysis of the NHS ester in aqueous solutions, which increases with pH. Therefore, it is crucial to perform the reaction within the optimal pH range and to use freshly prepared crosslinker solutions.
Sulfhydryl-Reactive Chemistry: Maleimides
Maleimides are the most popular functional groups for targeting sulfhydryl groups. They react with sulfhydryls via a Michael addition reaction to form a stable thioether bond.
-
Reaction Conditions: The maleimide-thiol reaction is highly specific and efficient at a pH range of 6.5 to 7.5. At a pH above 7.5, maleimides can also react with primary amines, and the rate of hydrolysis of the maleimide group increases.
-
Stability: While the thioether bond is generally stable, the thiosuccinimide ring formed can undergo a retro-Michael reaction, leading to deconjugation. Strategies to enhance stability include promoting the hydrolysis of the thiosuccinimide ring to a stable succinamic acid derivative.
Popular Heterobifunctional Crosslinkers: SMCC and Sulfo-SMCC
Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC) and its sulfonated analog, Sulfo-SMCC, are among the most widely used heterobifunctional crosslinkers for amine to sulfhydryl conjugation. They both contain an NHS ester for amine reactivity and a maleimide group for sulfhydryl reactivity. The key difference lies in their solubility.
| Feature | SMCC | Sulfo-SMCC |
| Solubility | Water-insoluble; requires dissolution in an organic solvent (e.g., DMSO, DMF) before addition to the aqueous reaction mixture. | Water-soluble due to the presence of a sulfonate group on the NHS ring. |
| Cell Membrane Permeability | Permeable | Impermeable |
| Applications | Intracellular crosslinking, conjugation of hydrophobic molecules. | Surface protein crosslinking, antibody-enzyme conjugation in aqueous buffers. |
| Molecular Weight | 334.32 g/mol | 436.37 g/mol |
| Spacer Arm Length | 8.3 Å | 8.3 Å |
Quantitative Data for Reaction Optimization
Optimizing the reaction conditions is critical for achieving high conjugation efficiency and a homogenous product. The following tables provide key quantitative parameters for planning your experiments.
Table 1: Recommended Reaction Conditions for Amine to Sulfhydryl Conjugation
| Parameter | Amine-Reactive Step (NHS Ester) | Sulfhydryl-Reactive Step (Maleimide) |
| Optimal pH | 7.2 - 8.5 | 6.5 - 7.5 |
| Recommended Buffers | Phosphate, Borate, HEPES, Bicarbonate/Carbonate | Phosphate, HEPES |
| Incompatible Buffers | Buffers containing primary amines (e.g., Tris, Glycine) | Buffers containing thiols (e.g., DTT, 2-mercaptoethanol) |
| Reaction Temperature | Room Temperature or 4°C | Room Temperature or 4°C |
| Reaction Time | 30 minutes - 2 hours | 1 - 2 hours |
Table 2: Molar Excess of Crosslinker (e.g., Sulfo-SMCC) for Protein Activation
The optimal molar excess of the crosslinker over the amine-containing protein depends on the protein concentration.
| Protein Concentration | Recommended Molar Excess of Crosslinker |
| < 1 mg/mL | 40-80 fold |
| 1-4 mg/mL | 20-fold |
| 5-10 mg/mL | 5-10 fold |
Detailed Experimental Protocols
The following protocols provide a step-by-step guide for a typical two-step amine to sulfhydryl conjugation using Sulfo-SMCC to create an antibody-enzyme conjugate.
Protocol 1: Maleimide-Activation of an Antibody (Amine-Reactive Step)
Materials:
-
Antibody in a non-amine, non-sulfhydryl containing buffer (e.g., 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2-7.5).
-
Sulfo-SMCC crosslinker.
-
Anhydrous DMSO or DMF (if using SMCC).
-
Desalting column.
-
Reaction tubes.
Procedure:
-
Prepare the Antibody Solution: Ensure the antibody is at a suitable concentration (e.g., 1-10 mg/mL) in the conjugation buffer.
-
Prepare the Sulfo-SMCC Solution: Immediately before use, dissolve the Sulfo-SMCC in the conjugation buffer to a final concentration of ~10 mg/mL. Vortex to ensure complete dissolution.
-
Crosslinking Reaction: Add the calculated amount of the Sulfo-SMCC solution to the antibody solution to achieve the desired molar excess (refer to Table 2).
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours at 4°C with gentle mixing.
-
Removal of Excess Crosslinker: Remove the unreacted Sulfo-SMCC using a desalting column equilibrated with the conjugation buffer. The maleimide-activated antibody is now ready for the next step.
Protocol 2: Conjugation of Maleimide-Activated Antibody to a Thiol-Containing Enzyme
Materials:
-
Maleimide-activated antibody (from Protocol 5.1).
-
Thiol-containing enzyme in a suitable buffer (e.g., PBS, pH 6.5-7.5). If the enzyme does not have free thiols, they can be introduced by reducing existing disulfide bonds with a reducing agent like DTT or TCEP, followed by removal of the reducing agent.
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0 or a solution of a thiol-containing compound like cysteine).
-
Purification column (e.g., size-exclusion chromatography).
Procedure:
-
Combine Reactants: Add the thiol-containing enzyme to the solution of the maleimide-activated antibody. The molar ratio of enzyme to antibody should be optimized based on the desired final conjugate.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.
-
Quenching the Reaction (Optional): To stop the reaction, add the quenching solution to react with any remaining unreacted maleimide groups.
-
Purification of the Conjugate: Purify the antibody-enzyme conjugate from unreacted enzyme and antibody using size-exclusion chromatography or another suitable purification method.
-
Characterization: Characterize the final conjugate to determine the conjugation efficiency and the integrity of the biomolecules.
Characterization of the Conjugate
Thorough characterization of the final conjugate is essential to ensure its quality and functionality.
-
SDS-PAGE: Sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) is a simple and effective method to qualitatively assess the success of the conjugation. The conjugate will appear as a new band with a higher molecular weight compared to the individual starting proteins.
-
Mass Spectrometry (MS): Mass spectrometry provides a more detailed characterization, confirming the molecular weight of the conjugate and providing information about the drug-to-antibody ratio (DAR) in the case of ADCs.
-
Quantification of Maleimide Incorporation: The number of maleimide groups introduced onto the amine-containing protein can be quantified using various methods, including spectrophotometric assays.
Visualizing the Process: Diagrams
Chemical Reaction of Amine to Sulfhydryl Conjugation
Caption: Two-step amine to sulfhydryl conjugation.
Experimental Workflow for Antibody-Enzyme Conjugation
Caption: Workflow for antibody-enzyme conjugation.
Signaling Pathway Studied with Bioconjugates
Bioconjugation techniques are instrumental in studying various signaling pathways. For instance, fluorescently labeled antibodies, created through amine to sulfhydryl conjugation, can be used to track the internalization and trafficking of cell surface receptors, providing insights into receptor-mediated endocytosis and downstream signaling events.
Caption: Receptor-mediated endocytosis pathway.
References
- 1. Mass spectrometry-based protein‒protein interaction techniques and their applications in studies of DNA damage repair - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Maleimide labeling of thiolated biomolecules [biosyn.com]
- 4. Quantitative Analysis of Thiols and Maleimides | AAT Bioquest [aatbio.com]
An In-depth Technical Guide to the Storage and Stability of Mal-PEG10-NHS Ester
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the critical aspects of storing and handling Mal-PEG10-NHS ester, a heterobifunctional crosslinker widely used in bioconjugation, particularly in the development of antibody-drug conjugates (ADCs) and other targeted therapeutics. Understanding the stability of this reagent is paramount for ensuring reproducible and efficient conjugation outcomes. This document outlines the key factors influencing its stability, recommended storage conditions, and detailed experimental protocols for assessing its integrity.
Introduction to this compound
This compound is a versatile crosslinking reagent featuring three key components:
-
Maleimide group: Reacts specifically with sulfhydryl (thiol) groups, typically found in cysteine residues of proteins and peptides, to form a stable thioether bond. This reaction is most efficient at a pH range of 6.5-7.5.[1][2]
-
Polyethylene Glycol (PEG) spacer (10 units): A hydrophilic chain that enhances the solubility of the crosslinker and the resulting conjugate in aqueous solutions. The PEG spacer also reduces steric hindrance and can minimize the immunogenicity of the conjugate.[2][3]
-
N-hydroxysuccinimide (NHS) ester: An amine-reactive group that forms a stable amide bond with primary amines, such as the N-terminus of a protein or the side chain of lysine residues. This reaction is favored at a pH range of 7-9.[1]
The dual reactivity of this compound allows for the sequential and controlled conjugation of two different molecules, a cornerstone of modern bioconjugation strategies. A common application is the linkage of a targeting antibody to a therapeutic payload.
Storage and Handling Recommendations
Proper storage of this compound is crucial to maintain its reactivity. The primary routes of degradation are hydrolysis of the NHS ester and, to a lesser extent, the maleimide group.
Solid-State Storage:
For long-term stability, the solid form of this compound should be stored under the following conditions:
| Storage Duration | Temperature | Conditions |
| Long-term (months to years) | -20°C | Desiccated, protected from light, and preferably under an inert atmosphere (e.g., argon or nitrogen). |
| Short-term (days to weeks) | 2-8°C | Desiccated and protected from light. |
It is critical to allow the container to equilibrate to room temperature before opening to prevent moisture condensation, which can lead to rapid hydrolysis of the NHS ester.
Solution Storage:
Due to the hydrolytic instability of the NHS ester in aqueous solutions, it is highly recommended to prepare solutions of this compound immediately before use.
If a stock solution is necessary, it should be prepared in a dry, amine-free aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). These stock solutions should be stored under the following conditions:
| Storage Duration | Temperature | Conditions |
| Short-term (days) | -20°C or -80°C | In small aliquots to avoid multiple freeze-thaw cycles, and under an inert atmosphere. |
Never store this compound in an aqueous buffer.
Stability Profile
The overall stability of this compound is dictated by the chemical stability of its two reactive functional groups: the NHS ester and the maleimide.
NHS Ester Stability
The NHS ester is the more labile of the two functional groups, being highly susceptible to hydrolysis. The rate of hydrolysis is significantly influenced by pH and temperature.
Effect of pH: The rate of NHS ester hydrolysis increases dramatically with increasing pH. The optimal pH for the reaction with primary amines is a compromise between maximizing the reaction rate and minimizing hydrolysis.
Effect of Temperature: Higher temperatures accelerate the rate of hydrolysis.
The following table summarizes the half-life of NHS esters under various conditions. While this data is for the general class of NHS esters, it provides a valuable guideline for the stability of the NHS ester moiety in this compound.
| pH | Temperature (°C) | Half-life |
| 7.0 | 0 | 4-5 hours |
| 8.0 | 25 | 1 hour |
| 8.6 | 4 | 10 minutes |
| 9.0 | 25 | < 10 minutes |
Maleimide Stability
The maleimide group is generally more stable than the NHS ester. However, it can also undergo degradation through two primary pathways:
-
Hydrolysis: At pH values above 7.5, the maleimide ring can open to form a non-reactive maleamic acid, thus losing its ability to react with sulfhydryl groups.
-
Retro-Michael Reaction: The thioether bond formed between the maleimide and a sulfhydryl group can be reversible, especially in the presence of other thiols like glutathione, which is abundant in the intracellular environment. The stability of the maleimide-thiol linkage is influenced by the N-substituent of the maleimide and the nature of the thiol.
Experimental Protocols
This section provides detailed methodologies for assessing the stability and reactivity of this compound.
Protocol for Assessing NHS Ester Stability by UV-Vis Spectrophotometry
This method quantifies the amount of active NHS ester by measuring the release of N-hydroxysuccinimide (NHS) upon forced hydrolysis. NHS has a characteristic absorbance at 260-280 nm.
Materials:
-
This compound
-
Anhydrous DMSO or DMF
-
Amine-free buffer (e.g., 0.1 M sodium phosphate, pH 7.0)
-
0.5 N NaOH
-
UV-Vis Spectrophotometer and quartz cuvettes
Procedure:
-
Sample Preparation:
-
Accurately weigh 1-2 mg of this compound.
-
Dissolve the reagent in a small, precise volume of anhydrous DMSO or DMF.
-
Dilute the stock solution with the amine-free buffer to a final concentration suitable for spectrophotometric analysis (e.g., 0.1-0.5 mg/mL).
-
-
Initial Absorbance Measurement (A_initial):
-
Measure the absorbance of the prepared solution at 260 nm. This reading accounts for any NHS that may have already been released due to spontaneous hydrolysis.
-
-
Forced Hydrolysis:
-
To a defined volume of the sample solution (e.g., 1 mL), add a small volume of 0.5 N NaOH (e.g., 50 µL) to rapidly and completely hydrolyze the remaining active NHS esters.
-
-
Final Absorbance Measurement (A_final):
-
Immediately after adding NaOH, mix thoroughly and measure the absorbance at 260 nm. This measurement should be taken promptly as the NHS leaving group can degrade in strong base.
-
-
Calculation of Remaining Activity:
-
The percentage of active NHS ester can be estimated by comparing the initial and final absorbance values. A significant increase in absorbance after adding NaOH indicates the presence of active NHS ester.
-
% Active NHS Ester = [(A_final - A_initial) / A_final_of_fresh_sample] * 100 (where A_final_of_fresh_sample is determined for a new, unhydrolyzed batch of the reagent).
-
Protocol for Assessing Maleimide Stability by HPLC
A reverse-phase high-performance liquid chromatography (RP-HPLC) method can be used to monitor the degradation of the maleimide group over time.
Materials:
-
This compound
-
Aqueous buffers at various pH values (e.g., pH 6.5, 7.4, 8.5)
-
Acetonitrile (ACN)
-
Trifluoroacetic acid (TFA)
-
HPLC system with a C18 column and UV detector
Procedure:
-
Sample Incubation:
-
Prepare solutions of this compound in the different aqueous buffers at a known concentration.
-
Incubate the solutions at a controlled temperature (e.g., 25°C or 37°C).
-
At various time points (e.g., 0, 1, 4, 8, 24 hours), take an aliquot of each solution and quench any reaction by acidification (e.g., with TFA) or by freezing at -80°C until analysis.
-
-
HPLC Analysis:
-
Set up an HPLC method with a suitable gradient of water/ACN containing 0.1% TFA.
-
Inject the samples from the different time points.
-
Monitor the elution profile at a wavelength where the maleimide or its degradation product absorbs (e.g., ~300 nm for the maleimide group).
-
-
Data Analysis:
-
Identify the peak corresponding to the intact this compound and the peaks of its degradation products (e.g., the hydrolyzed maleimide).
-
Integrate the peak areas to determine the percentage of the intact compound remaining at each time point.
-
Plot the percentage of intact this compound versus time to determine the degradation kinetics and half-life under each condition.
-
Visualizing Workflows and Degradation Pathways
The following diagrams, generated using the DOT language, illustrate a common experimental workflow and the degradation pathways of this compound.
Two-Step Antibody-Drug Conjugation Workflow
This diagram outlines the sequential reaction steps for creating an antibody-drug conjugate (ADC) using this compound.
References
A Beginner's In-depth Guide to Mal-PEG10-NHS Ester: Core Principles and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the evolving landscape of bioconjugation and targeted therapeutics, the ability to link different molecules with precision and stability is paramount. Mal-PEG10-NHS ester has emerged as a key heterobifunctional crosslinker, enabling the covalent attachment of amine-containing molecules to sulfhydryl-containing molecules. This guide provides a comprehensive technical overview of this compound, from its fundamental chemistry to practical experimental protocols, designed for professionals in research and drug development.
Poly(ethylene glycol) or PEG, is a non-toxic and non-immunogenic, hydrophilic polymer that, when incorporated into bioconjugates, can enhance solubility, reduce aggregation, and decrease immunogenicity.[1][2][3][4] The this compound leverages these benefits through its unique trifunctional architecture: a maleimide group, a 10-unit polyethylene glycol (PEG) spacer, and an N-hydroxysuccinimide (NHS) ester. This structure facilitates a highly efficient and specific two-step conjugation process, making it a valuable tool in the development of antibody-drug conjugates (ADCs), diagnostic probes, and other advanced biomolecular constructs.[5]
Core Chemistry and Properties
This compound is a heterobifunctional linker designed for the sequential conjugation of molecules. Its structure allows for controlled, stepwise reactions with different functional groups, minimizing the formation of unwanted byproducts.
Chemical Structure and Functional Groups:
-
Maleimide Group: This group demonstrates high reactivity and specificity towards sulfhydryl (thiol) groups, typically found in cysteine residues of proteins. The reaction, a Michael addition, forms a stable thioether bond.
-
N-hydroxysuccinimide (NHS) Ester: This is a highly reactive group that readily couples with primary amines, such as those on lysine residues or the N-terminus of proteins, to form a stable amide bond.
-
Polyethylene Glycol (PEG) Spacer: The 10-unit PEG chain provides a flexible, hydrophilic spacer between the conjugated molecules. This spacer not only enhances the water solubility of the entire conjugate but also minimizes steric hindrance, which can be crucial for maintaining the biological activity of the conjugated molecules.
Below is a diagram illustrating the chemical structure of this compound.
Caption: A simplified diagram showing the three key components of the this compound linker.
Quantitative Data
The successful application of this compound relies on a clear understanding of its physical and chemical properties. The following tables summarize key quantitative data for this crosslinker.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C31H50N2O16 | |
| Molecular Weight | 706.74 g/mol | |
| Purity | ≥95% | |
| Appearance | Pale Yellow Oily Matter | |
| Solubility | Soluble in water (up to ~10 mM), DMSO, DMF | |
| Storage Conditions | -20°C, desiccated |
Table 2: Reaction Kinetics and Conditions
| Parameter | NHS Ester Reaction (Aminolysis) | Maleimide Reaction (Thiol Addition) | Competing Reaction (NHS Ester Hydrolysis) |
| Target Functional Group | Primary Amine (-NH2) | Sulfhydryl (-SH) | Water (H2O) |
| Optimal pH Range | 7.2 - 8.5 | 6.5 - 7.5 | Increases with pH |
| Reaction Product | Stable Amide Bond | Stable Thioether Bond | Unreactive Carboxylic Acid |
| Relative Reaction Rate | Slower than thiol addition at neutral pH | ~1000x faster than with amines at pH 7.0 | Half-life of ~4-5 hours at pH 7, ~1 hour at pH 8, ~10 minutes at pH 8.6 |
Experimental Protocols
The following sections provide detailed methodologies for the use of this compound in a typical bioconjugation workflow, such as the creation of an antibody-drug conjugate (ADC).
Workflow for a Two-Step Bioconjugation
A two-step conjugation process is generally recommended to ensure specificity and minimize unwanted side reactions. This involves first reacting the NHS ester with the amine-containing molecule, followed by purification, and then reacting the maleimide group with the sulfhydryl-containing molecule.
Caption: A typical two-step experimental workflow for bioconjugation using this compound.
Detailed Protocol for Antibody-Drug Conjugation
This protocol outlines the conjugation of a cytotoxic drug to an antibody.
Materials:
-
Antibody (amine-containing) in an amine-free buffer (e.g., PBS, pH 7.2-7.4).
-
Sulfhydryl-containing drug.
-
This compound.
-
Anhydrous DMSO or DMF.
-
Reaction Buffers:
-
Phosphate Buffered Saline (PBS), 0.1 M, pH 7.2.
-
Phosphate Buffer, 0.1 M with 5 mM EDTA, pH 6.8.
-
-
Quenching Solution: 1 M Tris-HCl, pH 8.0.
-
Desalting columns (e.g., Zeba™ Spin Desalting Columns).
-
Purification system (e.g., SEC or HIC).
Procedure:
Step 1: Activation of Antibody with this compound
-
Antibody Preparation: Prepare the antibody solution at a concentration of 1-10 mg/mL in PBS (pH 7.2).
-
Crosslinker Preparation: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a concentration of 10 mM.
-
Reaction: Add a 10- to 50-fold molar excess of the dissolved this compound to the antibody solution. The final concentration of the organic solvent should not exceed 10% to prevent protein denaturation.
-
Incubation: Incubate the reaction for 30-60 minutes at room temperature or 2 hours on ice.
-
Purification: Remove excess, unreacted this compound using a desalting column equilibrated with the Phosphate Buffer (pH 6.8).
Step 2: Conjugation of Activated Antibody with Sulfhydryl-Drug
-
Drug Preparation: Dissolve the sulfhydryl-containing drug in a suitable solvent.
-
Reaction: Add the dissolved drug to the purified, maleimide-activated antibody solution. A 2- to 5-fold molar excess of the drug over the antibody is a good starting point.
-
Incubation: Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.
-
Quenching (Optional): To quench any unreacted maleimide groups, a thiol-containing compound like cysteine can be added.
-
Final Purification: Purify the final antibody-drug conjugate using an appropriate chromatography method such as Size Exclusion Chromatography (SEC) to remove aggregates and unreacted drug, or Hydrophobic Interaction Chromatography (HIC) to separate species with different drug-to-antibody ratios (DARs).
Characterization of the Final Conjugate:
-
Drug-to-Antibody Ratio (DAR): Determine the average number of drug molecules per antibody using techniques like UV-Vis spectroscopy, HIC, or mass spectrometry.
-
Purity and Aggregation: Assess the purity and presence of aggregates using SEC.
-
Confirmation of Conjugation: Confirm the molecular weight of the conjugate using mass spectrometry (MALDI-TOF or ESI-MS).
Applications in Research and Drug Development
The unique properties of this compound make it a versatile tool for a wide range of applications:
-
Antibody-Drug Conjugates (ADCs): This is a primary application where the linker is used to attach a potent cytotoxic drug to a monoclonal antibody that targets cancer cells. The PEG spacer enhances the pharmacokinetic properties of the ADC.
-
Diagnostic Probes and Imaging Agents: Fluorescent dyes, radioisotopes, or other reporter molecules can be conjugated to antibodies or other targeting proteins for use in diagnostic assays and in vivo imaging.
-
Protein-Peptide Conjugation: Creating well-defined protein-peptide conjugates for immunological studies or to enhance the therapeutic properties of peptides.
-
Surface Modification: Immobilizing proteins or other biomolecules onto surfaces for applications in biosensors and microarrays.
The following diagram illustrates the logical relationship in the application of this compound for creating an ADC.
Caption: Logical flow from individual components to the therapeutic application of an ADC created with this compound.
Conclusion
This compound is a powerful and versatile heterobifunctional crosslinker that offers researchers and drug developers a reliable method for conjugating amine- and sulfhydryl-containing molecules. Its well-defined structure, incorporating a hydrophilic PEG spacer, provides significant advantages in terms of solubility, stability, and biocompatibility of the final conjugate. By understanding the core chemistry and following optimized experimental protocols, scientists can effectively leverage this reagent to advance the development of targeted therapeutics, diagnostics, and other innovative biotechnologies.
References
- 1. Thiol–maleimide “click” chemistry: evaluating the influence of solvent, initiator, and thiol on the reaction mechanism, kinetics, and selectivity - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Kinetics study of degradation of maleimide-thiol conjugates in reducing environments [udspace.udel.edu]
- 3. vectorlabs.com [vectorlabs.com]
- 4. Studies of the amidation of porphyrin-NHS esters in dilute aqueous solution - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D5NJ02078F [pubs.rsc.org]
- 5. lumiprobe.com [lumiprobe.com]
Methodological & Application
Application Notes and Protocols for Antibody Labeling with Mal-PEG10-NHS Ester
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Mal-PEG10-NHS ester is a heterobifunctional crosslinker that facilitates the covalent conjugation of molecules to antibodies. This linker contains two reactive groups: an N-hydroxysuccinimide (NHS) ester and a maleimide group, separated by a 10-unit polyethylene glycol (PEG) spacer. The NHS ester reacts with primary amines, such as the side chain of lysine residues on an antibody, to form stable amide bonds. The maleimide group specifically and efficiently reacts with sulfhydryl groups, typically on cysteine residues, to form a stable thioether bond.
The PEG spacer enhances the solubility of the linker and the resulting conjugate, reduces potential aggregation, and minimizes steric hindrance.[1] These characteristics make this compound an ideal reagent for the development of antibody-drug conjugates (ADCs), fluorescently labeled antibodies for imaging, and other antibody-based research tools.[2][3]
This document provides a detailed protocol for the two-step labeling of antibodies using this compound and discusses its application in the context of creating antibody-drug conjugates.
Principle of the Two-Step Labeling Reaction
The conjugation process using this compound is a two-step procedure designed for controlled and specific labeling.[4][]
-
Step 1: Antibody-Linker Conjugation (Amine Reaction). The NHS ester end of the this compound is reacted with the antibody. The NHS ester forms a covalent amide bond with primary amines (e.g., lysine residues) on the antibody surface under slightly alkaline conditions (pH 7-9).
-
Step 2: Payload Conjugation (Thiol Reaction). After removing the excess, unreacted linker, the maleimide-activated antibody is then reacted with a sulfhydryl-containing payload molecule (e.g., a cytotoxic drug, a fluorescent dye, or a biotin tag). This reaction occurs at a near-neutral pH (6.5-7.5) and results in a stable thioether linkage.
Quantitative Data Summary
The degree of labeling (DOL), or the number of linker molecules conjugated to a single antibody, can be controlled by adjusting the molar ratio of the this compound to the antibody. The following table provides an estimated DOL based on typical starting molar excess. It is recommended to perform small-scale optimization to determine the ideal ratio for a specific antibody and application.
| Molar Ratio (this compound : Antibody) | Expected Degree of Labeling (DOL) | Notes |
| 3:1 | 1 - 2 | Low incorporation, may be suitable for applications where minimal modification is desired. |
| 9:1 | 3 - 5 | Moderate incorporation, a good starting point for many applications. |
| 15:1 | 4 - 6 | Higher incorporation, often used for ADCs to achieve a desired drug-to-antibody ratio (DAR). |
| 20:1 | 4 - 6 | A 20-fold molar excess is commonly used to achieve a DOL of 4-6 for IgG antibodies. |
Note: The final Drug-to-Antibody Ratio (DAR) in an ADC will also depend on the efficiency of the second reaction step and the number of available sulfhydryl groups on the payload.
Experimental Protocols
Materials and Reagents
-
Antibody (e.g., IgG) in an amine-free buffer (e.g., Phosphate-Buffered Saline, PBS)
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Reaction Buffer: 0.1 M sodium bicarbonate or sodium phosphate buffer, pH 8.0-8.5
-
Quenching Buffer: 1 M Tris-HCl, pH 7.4 or 1 M Glycine
-
Sulfhydryl-containing payload (e.g., drug, dye)
-
Purification columns (e.g., Zeba™ Spin Desalting Columns, or equivalent size exclusion chromatography column)
-
Spectrophotometer for concentration and DOL/DAR determination
Protocol 1: Antibody Activation with this compound
This protocol describes the first step of conjugating the linker to the antibody.
-
Antibody Preparation:
-
If the antibody solution contains primary amines (e.g., Tris buffer) or stabilizers like BSA, it must be purified first. This can be achieved by dialysis against PBS or by using an antibody purification kit.
-
Adjust the antibody concentration to 2-10 mg/mL in the Reaction Buffer (pH 8.0-8.5).
-
-
This compound Preparation:
-
Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.
-
Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
-
Labeling Reaction:
-
Calculate the required volume of the 10 mM this compound stock solution to achieve the desired molar excess (see table above).
-
Add the calculated volume of the linker solution to the antibody solution while gently vortexing.
-
Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice, protected from light.
-
-
Quenching the Reaction (Optional but Recommended):
-
Add the Quenching Buffer to a final concentration of 50-100 mM.
-
Incubate for 15 minutes at room temperature to quench any unreacted NHS ester.
-
-
Purification of the Maleimide-Activated Antibody:
-
Remove the excess, unreacted this compound and quenching reagents using a desalting column equilibrated with a suitable buffer for the next step (e.g., PBS, pH 7.2-7.4).
-
Determine the concentration of the purified maleimide-activated antibody using a spectrophotometer at 280 nm.
-
Protocol 2: Conjugation of Payload to Maleimide-Activated Antibody
This protocol describes the second step of attaching the sulfhydryl-containing payload.
-
Payload Preparation:
-
Dissolve the sulfhydryl-containing payload in a suitable solvent (e.g., DMSO) at a known concentration.
-
-
Conjugation Reaction:
-
Add the payload solution to the purified maleimide-activated antibody at a slight molar excess (e.g., 1.5 to 5-fold molar excess of payload to antibody).
-
The reaction buffer should be at a pH of 6.5-7.5.
-
Incubate the reaction for 1-2 hours at room temperature with gentle mixing, protected from light.
-
-
Purification of the Final Antibody Conjugate:
-
Purify the antibody conjugate from unreacted payload and other reaction components using size exclusion chromatography or dialysis.
-
Characterization of the Final Conjugate
-
Drug-to-Antibody Ratio (DAR) Determination: The DAR can be determined using UV-Vis spectroscopy by measuring the absorbance at 280 nm (for the antibody) and at the maximum absorbance wavelength of the payload. Alternatively, techniques like Hydrophobic Interaction Chromatography (HIC) or Mass Spectrometry can provide a more detailed analysis of the DAR distribution.
-
Purity and Aggregation Analysis: The purity and extent of aggregation of the final conjugate should be assessed by Size Exclusion Chromatography (SEC).
Application Example: Antibody-Drug Conjugate (ADC) Development
This compound is frequently used in the development of ADCs, which are targeted cancer therapies. An ADC consists of a monoclonal antibody that specifically targets a tumor-associated antigen, a potent cytotoxic payload, and a linker that connects them.
Workflow for ADC Preparation
The general workflow for preparing an ADC using this compound is outlined below.
Caption: Experimental workflow for the synthesis of an Antibody-Drug Conjugate (ADC).
Mechanism of Action of a HER2-Targeted ADC
ADCs targeting the Human Epidermal Growth Factor Receptor 2 (HER2) are used in the treatment of HER2-positive cancers. The following diagram illustrates the mechanism of action.
Caption: Mechanism of action of a HER2-targeted Antibody-Drug Conjugate (ADC).
Mechanism of Action of a DLL3-Targeted ADC
Delta-like ligand 3 (DLL3) is another promising target for ADCs, particularly in small cell lung cancer. The mechanism is similar to that of HER2-targeted ADCs.
References
Application of Mal-PEG10-NHS Ester in Advanced Drug Delivery Systems
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mal-PEG10-NHS ester is a heterobifunctional crosslinker that has emerged as a valuable tool in the development of sophisticated drug delivery systems. Its unique architecture, featuring a maleimide group at one terminus, a 10-unit polyethylene glycol (PEG) spacer, and an N-hydroxysuccinimide (NHS) ester at the other end, enables the covalent conjugation of two different biomolecules with high specificity and efficiency. This application note provides detailed protocols and quantitative data for the use of this compound in the construction of antibody-drug conjugates (ADCs) and the surface modification of nanoparticles for targeted drug delivery.
The maleimide group selectively reacts with sulfhydryl (thiol) groups, commonly found in cysteine residues of proteins and peptides, to form a stable thioether bond.[1][2] Concurrently, the NHS ester group efficiently acylates primary amines, such as the lysine residues on antibodies, forming a stable amide bond.[1][3] The hydrophilic PEG10 spacer enhances the solubility of the resulting conjugate, reduces steric hindrance, and can improve the pharmacokinetic profile of the drug delivery system by minimizing immunogenicity and increasing circulation time.[]
Key Applications and Methodologies
The principal applications of this compound in drug delivery revolve around the precise linking of a therapeutic payload to a targeting moiety.
1. Antibody-Drug Conjugates (ADCs): ADCs are a powerful class of therapeutics that combine the specificity of a monoclonal antibody with the potency of a cytotoxic drug. This compound is instrumental in this process, serving as the linker that connects the drug to the antibody.
2. Targeted Nanoparticle Drug Delivery: Nanoparticles can be functionalized with targeting ligands (e.g., antibodies, peptides) to enhance their accumulation at the desired site of action. This compound is used to modify the surface of nanoparticles and subsequently attach these targeting molecules.
Quantitative Data Summary
The following tables summarize key quantitative parameters associated with the use of Mal-PEG-NHS esters in drug delivery systems. While specific values can vary depending on the specific molecules being conjugated and the reaction conditions, these tables provide typical ranges for guidance.
Table 1: Reaction Conditions and Efficiency for Mal-PEG-NHS Ester Conjugation
| Parameter | NHS Ester Reaction (Amine Coupling) | Maleimide Reaction (Thiol Coupling) |
| pH Range | 7.2 - 8.5 | 6.5 - 7.5 |
| Typical Molar Excess of Linker | 5-20 fold over antibody/amine-nanoparticle | 1.1-5 fold over thiol-containing drug |
| Reaction Time | 1 - 4 hours at room temperature, or 2-8 hours at 4°C | 1 - 4 hours at room temperature |
| Typical Conjugation Efficiency | > 80% | > 90% |
| Achievable Drug-to-Antibody Ratio (DAR) | 2 - 8 | N/A |
Table 2: Characterization of Drug Delivery Systems
| Parameter | Antibody-Drug Conjugates (ADCs) | Functionalized Nanoparticles |
| Typical Drug Loading Content (w/w) | 5 - 25% | 1 - 15% |
| Typical Encapsulation/Conjugation Efficiency | > 80% | > 70% |
| In Vitro Drug Release (24h, pH 5.0) | 60 - 90% (for cleavable linkers) | 50 - 80% (for cleavable linkers) |
| In Vitro Drug Release (24h, pH 7.4) | < 10% (for stable linkers) | < 15% (for stable linkers) |
Experimental Protocols
Protocol 1: Preparation of an Antibody-Drug Conjugate (ADC)
This protocol describes a two-step process for conjugating a thiol-containing drug to an antibody using this compound.
Materials:
-
Monoclonal antibody (e.g., Trastuzumab) in an amine-free buffer (e.g., PBS, pH 7.4)
-
This compound
-
Thiol-containing drug (e.g., a derivative of doxorubicin or paclitaxel)
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Reaction Buffer: 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2-7.5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Desalting columns (e.g., Zeba™ Spin Desalting Columns)
-
Analytical instruments: UV-Vis spectrophotometer, SDS-PAGE, SEC-HPLC, Mass Spectrometer
Procedure:
Step 1: Antibody Modification with this compound
-
Antibody Preparation: Prepare the antibody solution at a concentration of 2-10 mg/mL in Reaction Buffer.
-
Linker Preparation: Immediately before use, dissolve this compound in anhydrous DMSO to a concentration of 10-20 mM.
-
Conjugation Reaction: Add a 10- to 20-fold molar excess of the dissolved this compound to the antibody solution. The final concentration of DMSO should not exceed 10% (v/v) to prevent antibody denaturation.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature with gentle stirring.
-
Purification: Remove the excess, unreacted linker using a desalting column equilibrated with Reaction Buffer.
Step 2: Conjugation of Thiol-Containing Drug to the Modified Antibody
-
Drug Preparation: Dissolve the thiol-containing drug in DMSO.
-
Conjugation Reaction: Add a 1.5- to 5-fold molar excess of the drug solution to the purified maleimide-activated antibody from Step 1.
-
Incubation: Incubate the reaction for 2-4 hours at room temperature with gentle stirring.
-
Quenching (Optional): To quench any unreacted maleimide groups, add a solution of N-acetylcysteine or L-cysteine to a final concentration of 1-2 mM and incubate for 20 minutes.
-
Purification: Purify the final ADC using a desalting column or size-exclusion chromatography to remove unreacted drug and other small molecules.
Characterization:
-
Drug-to-Antibody Ratio (DAR): Determine the DAR using UV-Vis spectrophotometry by measuring the absorbance at 280 nm (for the antibody) and at the specific wavelength for the drug. Alternatively, use mass spectrometry for a more accurate determination.
-
Purity and Aggregation: Analyze the ADC by SDS-PAGE and SEC-HPLC to assess purity and the presence of aggregates.
-
Confirmation of Conjugation: Confirm the molecular weight of the ADC using mass spectrometry.
Protocol 2: Surface Modification of Nanoparticles for Targeted Drug Delivery
This protocol outlines the functionalization of amine-containing nanoparticles with a targeting peptide using this compound.
Materials:
-
Amine-functionalized nanoparticles (e.g., PLGA, liposomes)
-
This compound
-
Thiol-containing targeting peptide (e.g., RGD peptide)
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Reaction Buffer: 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2-7.5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Centrifugation tubes and equipment
-
Analytical instruments: Dynamic Light Scattering (DLS), Zeta Potential Analyzer
Procedure:
Step 1: Activation of Nanoparticles with this compound
-
Nanoparticle Preparation: Disperse the amine-functionalized nanoparticles in Reaction Buffer to a concentration of 1-5 mg/mL.
-
Linker Preparation: Immediately before use, dissolve this compound in anhydrous DMSO to a concentration of 10-20 mM.
-
Conjugation Reaction: Add a 10- to 50-fold molar excess of the dissolved linker to the nanoparticle suspension.
-
Incubation: Incubate for 2-4 hours at room temperature with gentle mixing.
-
Purification: Purify the maleimide-activated nanoparticles by repeated centrifugation and resuspension in Reaction Buffer to remove excess linker.
Step 2: Conjugation of Targeting Peptide to Activated Nanoparticles
-
Peptide Preparation: Dissolve the thiol-containing targeting peptide in Reaction Buffer.
-
Conjugation Reaction: Add a 2- to 10-fold molar excess of the peptide solution to the purified maleimide-activated nanoparticles.
-
Incubation: Incubate for 2-4 hours at room temperature with gentle mixing.
-
Purification: Purify the final peptide-conjugated nanoparticles by centrifugation to remove unreacted peptide.
Characterization:
-
Size and Zeta Potential: Measure the hydrodynamic diameter and surface charge of the nanoparticles before and after each modification step using DLS and a zeta potential analyzer.
-
Confirmation of Conjugation: The success of the conjugation can be indirectly confirmed by the change in size and zeta potential. More direct methods include using a fluorescently labeled peptide and measuring the fluorescence of the final nanoparticle suspension.
Visualizing the Process: Diagrams
The following diagrams illustrate the key workflows and the mechanism of action of drug delivery systems created using this compound.
Caption: Workflow for the preparation of an Antibody-Drug Conjugate (ADC).
Caption: Workflow for nanoparticle surface functionalization.
Caption: Mechanism of targeted drug delivery using an ADC.
Conclusion
This compound is a versatile and effective crosslinker for the development of advanced drug delivery systems. Its heterobifunctional nature allows for a controlled and sequential conjugation of targeting moieties and therapeutic payloads, leading to the creation of well-defined and potent therapeutic agents. The protocols and data presented in this application note provide a comprehensive guide for researchers and scientists working in the field of drug delivery. The adaptability of this linker makes it a valuable component in the ongoing efforts to create more effective and targeted therapies for a variety of diseases.
References
A Step-by-Step Guide to Protein-Peptide Conjugation: Protocols and Applications for Researchers
For researchers, scientists, and drug development professionals, the covalent attachment of peptides to proteins is a powerful technique to enhance therapeutic properties, develop vaccines, and create targeted drug delivery systems. This guide provides detailed protocols for the most common protein-peptide conjugation methods, quantitative data for reaction optimization, and visual workflows to ensure successful conjugation.
Protein-peptide conjugation is a cornerstone of modern biotechnology and pharmaceutical development. By linking peptides with specific functionalities to larger protein carriers, scientists can improve the in vivo stability, solubility, and immunogenicity of the peptide.[1][2] This strategy is pivotal in the development of novel vaccines, targeted therapies, and diagnostic reagents.[3][4][5] This document outlines three robust and widely used conjugation chemistries: maleimide-thiol coupling, carbodiimide (EDC/NHS) chemistry, and copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" chemistry.
I. Common Protein-Peptide Conjugation Chemistries
The choice of conjugation strategy depends on the available functional groups on the protein and peptide, the desired site of conjugation, and the required stability of the resulting bond.
-
Maleimide-Thiol Chemistry: This is a highly efficient and selective method that forms a stable thioether bond between a maleimide-activated protein and a thiol-containing peptide (typically a cysteine residue). The reaction is most effective at a pH range of 6.5-7.5.
-
EDC/NHS Chemistry: This zero-length crosslinking method activates carboxyl groups (on aspartic acid, glutamic acid, or the C-terminus) on a protein to form a reactive ester that then couples with primary amines (on lysine or the N-terminus) of a peptide.
-
Click Chemistry (CuAAC): This versatile and highly specific reaction involves the copper(I)-catalyzed cycloaddition of an azide-modified molecule to an alkyne-modified molecule, forming a stable triazole linkage. This method offers exceptional control over the conjugation site and is biocompatible.
II. Experimental Protocols
Herein are detailed protocols for the three major conjugation methods. It is crucial to optimize reaction conditions, such as molar ratios and incubation times, for each specific protein-peptide pair.
Protocol 1: Maleimide-Thiol Conjugation
This protocol describes the conjugation of a cysteine-containing peptide to a maleimide-activated protein.
Materials:
-
Thiol-containing peptide
-
Maleimide-activated protein
-
Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5, degassed
-
Reducing Agent (optional): Tris(2-carboxyethyl)phosphine (TCEP)
-
Quenching Reagent: 2-Mercaptoethanol or L-cysteine
-
Purification system (e.g., size-exclusion chromatography, dialysis)
Procedure:
-
Peptide Preparation: Dissolve the cysteine-containing peptide in degassed conjugation buffer. If the peptide contains disulfide bonds, reduction may be necessary. Add a 10-100 molar excess of TCEP and incubate for 20-60 minutes at room temperature.
-
Protein Preparation: Dissolve the maleimide-activated protein in the conjugation buffer at a concentration of 1-10 mg/mL.
-
Conjugation Reaction: Add the peptide solution to the protein solution. A molar excess of the peptide (typically 5-20 fold) is recommended to ensure efficient conjugation.
-
Incubation: Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, protected from light.
-
Quenching: Quench any unreacted maleimide groups by adding a final concentration of 10-20 mM 2-mercaptoethanol or L-cysteine and incubating for 30 minutes at room temperature.
-
Purification: Remove excess peptide and quenching reagents from the conjugate using size-exclusion chromatography, dialysis, or other appropriate purification methods.
Protocol 2: EDC/NHS Conjugation
This protocol details the coupling of a peptide's primary amines to a protein's carboxyl groups.
Materials:
-
Protein with accessible carboxyl groups
-
Peptide with accessible primary amines
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-8.0
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
Sulfo-NHS (N-hydroxysulfosuccinimide)
-
Quenching Solution: 1 M Tris-HCl, pH 8.0 or hydroxylamine
-
Purification system
Procedure:
-
Protein Activation: Dissolve the protein in Activation Buffer. Add EDC and Sulfo-NHS. A common starting molar ratio is 1:10:25 (Protein:EDC:Sulfo-NHS).
-
Incubation for Activation: Incubate for 15-30 minutes at room temperature to activate the carboxyl groups.
-
Buffer Exchange (Optional but Recommended): To remove excess EDC and Sulfo-NHS, perform a buffer exchange into Coupling Buffer using a desalting column. This step prevents unwanted side reactions with the peptide.
-
Conjugation Reaction: Add the amine-containing peptide to the activated protein solution.
-
Incubation for Conjugation: React for 2 hours at room temperature.
-
Quenching: Stop the reaction by adding the Quenching Solution to a final concentration of 10-50 mM and incubating for 15 minutes.
-
Purification: Purify the conjugate to remove unreacted peptide and byproducts.
Protocol 3: Click Chemistry (CuAAC) Conjugation
This protocol outlines the conjugation of an alkyne-modified peptide to an azide-modified protein.
Materials:
-
Azide-modified protein
-
Alkyne-modified peptide
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4
-
Copper(II) sulfate (CuSO4)
-
Reducing Agent: Sodium ascorbate
-
Copper Chelator (optional): Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Purification system
Procedure:
-
Prepare Reactants: Dissolve the azide-modified protein and alkyne-modified peptide in the Reaction Buffer.
-
Prepare Catalyst Solution: Prepare fresh solutions of CuSO4 and sodium ascorbate.
-
Conjugation Reaction: To the protein-peptide mixture, add CuSO4 (final concentration ~50-100 µM), the reducing agent sodium ascorbate (final concentration ~1-5 mM), and optionally a copper-chelating ligand like THPTA to improve efficiency and reduce protein damage.
-
Incubation: Incubate the reaction mixture for 1-4 hours at room temperature. Reaction times can be optimized, with some reactions reaching completion in as little as 30 minutes.
-
Purification: Purify the protein-peptide conjugate using an appropriate method to remove the copper catalyst, excess reagents, and unreacted peptide.
III. Quantitative Data Summary
The efficiency of conjugation can be influenced by several factors including the molar ratio of reactants, reaction time, pH, and temperature. The following table summarizes typical conjugation efficiencies for different methods.
| Conjugation Method | Reactants | Molar Ratio (Peptide:Protein) | Typical Conjugation Efficiency | Reference |
| Maleimide-Thiol | cRGDfK peptide to maleimide-nanoparticles | 2:1 (thiol:maleimide) | 84 ± 4% | |
| Maleimide-Thiol | 11A4 nanobody to maleimide-nanoparticles | 5:1 (protein:maleimide) | 58 ± 12% | |
| Click Chemistry (CuAAC) | Azide- and alkyne-modified peptides | Not specified | >95% | |
| Photo-Cross-Linking | B1-CO peptide to Trastuzumab | 10:1 (peptide:protein) | 95.5% |
IV. Visualization of Workflows
Visualizing the experimental workflow can aid in understanding and executing the conjugation protocols.
Caption: Workflow for Maleimide-Thiol Conjugation.
Caption: Workflow for EDC/NHS Amine-Carboxyl Conjugation.
Caption: Workflow for CuAAC "Click" Chemistry Conjugation.
V. Characterization of Protein-Peptide Conjugates
After purification, it is essential to characterize the conjugate to determine the success of the reaction and the properties of the final product. Common characterization techniques include:
-
SDS-PAGE: To visualize the increase in molecular weight of the protein after peptide conjugation.
-
Mass Spectrometry (e.g., MALDI-TOF or ESI-MS): To determine the precise molecular weight of the conjugate and calculate the peptide-to-protein ratio.
-
UV-Vis Spectroscopy: To quantify the amount of conjugated peptide if it contains a chromophore.
-
Amino Acid Analysis: To determine the molar substitution ratio.
-
Functional Assays: To ensure that the biological activity of the protein and/or peptide is retained after conjugation.
VI. Applications in Drug Development
Protein-peptide conjugates are integral to various aspects of drug development:
-
Vaccine Development: Peptides alone are often poor immunogens. Conjugating them to larger carrier proteins like Keyhole Limpet Hemocyanin (KLH) or Bovine Serum Albumin (BSA) significantly enhances their immunogenicity, a critical step in developing peptide-based vaccines.
-
Targeted Drug Delivery: Peptides can act as targeting ligands, directing a therapeutic protein to specific cells or tissues. This approach is central to the development of peptide-drug conjugates (PDCs).
-
Improving Pharmacokinetics: Conjugation of peptides to proteins can increase their half-life in circulation, reduce proteolytic degradation, and improve overall bioavailability.
By following these detailed protocols and understanding the underlying chemistries, researchers can successfully generate and characterize protein-peptide conjugates for a wide array of applications in science and medicine.
References
- 1. jpt.com [jpt.com]
- 2. A Guide to the Basics of Peptide Conjugation | Neuland Labs [neulandlabs.com]
- 3. Peptide Conjugation for Drug Design - Creative Peptides [creative-peptides.com]
- 4. Peptide-Protein Conjugation and Characterization to Develop Vaccines for Group A Streptococcus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Peptide–drug conjugates (PDCs): a novel trend of research and development on targeted therapy, hype or hope? - PMC [pmc.ncbi.nlm.nih.gov]
Surface Modification of Nanoparticles with Mal-PEG10-NHS Ester: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The surface modification of nanoparticles is a critical step in the development of advanced drug delivery systems, diagnostics, and theranostics. Functionalization with heterobifunctional linkers, such as Maleimide-PEG10-N-hydroxysuccinimide (Mal-PEG10-NHS) ester, offers a versatile and robust strategy to conjugate targeting ligands, imaging agents, and therapeutic molecules to the nanoparticle surface. This linker features a polyethylene glycol (PEG) spacer (with 10 ethylene glycol units) that enhances biocompatibility, reduces immunogenicity, and improves the pharmacokinetic profile of the nanoparticles. The NHS ester group reacts efficiently with primary amines on the nanoparticle surface, while the maleimide group provides a specific site for the covalent attachment of thiol-containing molecules, such as peptides and antibodies.
These application notes provide detailed protocols for the surface modification of nanoparticles using Mal-PEG10-NHS ester, along with expected quantitative data and characterization methods to ensure successful conjugation.
Principle of the Two-Step Conjugation Strategy
The use of this compound allows for a controlled, two-step conjugation process:
-
PEGylation Step: The NHS ester terminus of the linker reacts with primary amine groups present on the nanoparticle surface (e.g., on silica, polymeric, or lipid-based nanoparticles) to form a stable amide bond. This step results in a nanoparticle coated with PEG chains terminating in a reactive maleimide group.
-
Ligand Conjugation Step: A thiol-containing molecule (e.g., a cysteine-containing peptide or a thiolated antibody) is then reacted with the maleimide-functionalized nanoparticle. The maleimide group specifically and covalently binds to the sulfhydryl group, forming a stable thioether bond.
This orthogonal approach minimizes unwanted side reactions and allows for the precise control over the composition of the final nanoparticle conjugate.
Quantitative Data Summary
The following tables summarize typical quantitative data obtained from the characterization of nanoparticles before and after surface modification with PEG linkers. While specific data for this compound may vary depending on the nanoparticle type and experimental conditions, these values provide a general expectation of the outcomes.
Table 1: Physicochemical Characterization of Nanoparticles
| Parameter | Bare Nanoparticles | After this compound Modification | After Ligand Conjugation |
| Hydrodynamic Diameter (nm) | 100 ± 5 | 120 ± 7 | 135 ± 8 |
| Polydispersity Index (PDI) | < 0.15 | < 0.20 | < 0.25 |
| Zeta Potential (mV) | +25 ± 3 | -5 ± 2 | -15 ± 3 |
Note: The data presented are representative values and will vary based on the core nanoparticle material, size, and the specific ligand conjugated.
Table 2: Conjugation and Drug Loading Efficiency
| Parameter | Value |
| PEGylation Efficiency (%) | > 80% |
| Ligand Conjugation Efficiency (%) | > 70% |
| Drug Loading Content (wt%) | 5 - 15% |
| Encapsulation Efficiency (%) | > 85% |
Experimental Protocols
Protocol 1: Surface Modification of Amine-Functionalized Nanoparticles with this compound
This protocol describes the first step of the conjugation process, where the this compound is attached to nanoparticles bearing primary amine groups.
Materials:
-
Amine-functionalized nanoparticles (e.g., silica, iron oxide, liposomes, or polymeric nanoparticles)
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Reaction Buffer: 1X Phosphate-Buffered Saline (PBS), pH 7.4
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Purification system (e.g., centrifugation, size-exclusion chromatography, or dialysis cassettes)
Procedure:
-
Nanoparticle Preparation:
-
Disperse the amine-functionalized nanoparticles in the Reaction Buffer to a final concentration of 1-5 mg/mL.
-
Sonicate the suspension briefly to ensure homogeneity.
-
-
Linker Preparation:
-
Immediately before use, prepare a 10 mg/mL stock solution of this compound in anhydrous DMSO or DMF.
-
-
Conjugation Reaction:
-
Add a 10- to 50-fold molar excess of the this compound solution to the nanoparticle suspension. The final concentration of the organic solvent should not exceed 10% (v/v) to maintain nanoparticle stability.
-
Incubate the reaction mixture for 1-2 hours at room temperature with gentle mixing (e.g., on a rotator).
-
-
Quenching and Purification:
-
Quench any unreacted NHS esters by adding the Quenching Buffer to a final concentration of 20-50 mM. Incubate for 15-30 minutes at room temperature.
-
Purify the maleimide-functionalized nanoparticles to remove excess linker and quenching reagents. This can be achieved through:
-
Centrifugation: Pellet the nanoparticles, remove the supernatant, and resuspend in fresh Reaction Buffer. Repeat this washing step three times.
-
Dialysis: Dialyze the nanoparticle suspension against PBS (pH 7.4) overnight at 4°C.
-
Size-Exclusion Chromatography: Use an appropriate column to separate the nanoparticles from smaller molecules.
-
-
-
Characterization and Storage:
-
Characterize the maleimide-functionalized nanoparticles using techniques such as Dynamic Light Scattering (DLS) for size and zeta potential, and Fourier-Transform Infrared (FTIR) spectroscopy or a colorimetric assay (e.g., Ellman's test after reaction with a thiol) to confirm the presence of maleimide groups.
-
Store the purified nanoparticles at 4°C for short-term use or at -20°C for long-term storage.
-
Protocol 2: Conjugation of Thiol-Containing Ligands to Maleimide-Functionalized Nanoparticles
This protocol describes the second step, where a thiol-containing molecule is conjugated to the maleimide-activated nanoparticles.
Materials:
-
Maleimide-functionalized nanoparticles (from Protocol 1)
-
Thiol-containing ligand (e.g., cysteine-containing peptide, thiolated antibody)
-
Reaction Buffer: 1X Phosphate-Buffered Saline (PBS), pH 6.5-7.5
-
(Optional) Reducing agent: Tris(2-carboxyethyl)phosphine (TCEP) if the ligand has disulfide bonds.
-
Purification system (as described in Protocol 1)
Procedure:
-
Ligand Preparation (if necessary):
-
If the thiol groups on your ligand are in an oxidized state (disulfide bonds), they must be reduced.
-
Dissolve the ligand in the Reaction Buffer and add a 5- to 10-fold molar excess of TCEP.
-
Incubate for 30-60 minutes at room temperature.
-
Remove the excess TCEP using a desalting column.
-
-
Conjugation Reaction:
-
Disperse the maleimide-functionalized nanoparticles in the Reaction Buffer.
-
Add the thiol-containing ligand to the nanoparticle suspension at a 2- to 10-fold molar excess relative to the maleimide groups on the nanoparticle surface.
-
Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Purification:
-
Purify the final ligand-conjugated nanoparticles to remove any unreacted ligand using centrifugation, dialysis, or size-exclusion chromatography as described in Protocol 1.
-
-
Characterization and Storage:
-
Characterize the final conjugate to confirm successful ligand attachment. Techniques can include DLS, zeta potential measurement, UV-Vis spectroscopy (if the ligand has a chromophore), gel electrophoresis (for protein/peptide ligands), or High-Performance Liquid Chromatography (HPLC).
-
Store the final conjugate at 4°C in a suitable buffer. Avoid freezing unless the stability of the conjugated ligand at freezing temperatures is known.
-
Visualizations
Experimental Workflow
Caption: Experimental workflow for the two-step surface modification of nanoparticles.
Receptor-Mediated Endocytosis Signaling Pathway
Caption: General signaling pathway for receptor-mediated endocytosis of targeted nanoparticles.
Application Notes and Protocols for Optimal Labeling with Mal-PEG10-NHS Ester
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Mal-PEG10-NHS ester is a heterobifunctional crosslinker that enables the covalent conjugation of molecules containing primary amines to molecules with sulfhydryl groups. This reagent features an N-hydroxysuccinimide (NHS) ester that reacts with primary amines, and a maleimide group that specifically targets sulfhydryl groups. The polyethylene glycol (PEG) spacer (n=10) enhances solubility and reduces steric hindrance. This crosslinker is particularly valuable in the development of antibody-drug conjugates (ADCs), bioconjugates for immunoassays, and other targeted therapeutic and diagnostic agents.
This document provides detailed protocols and reaction conditions to achieve optimal labeling efficiency and reproducible results when using this compound.
Reaction Mechanism and Workflow
The conjugation process using this compound is typically performed in a two-step sequential reaction to minimize unwanted side reactions. First, the NHS ester is reacted with the amine-containing molecule. Following purification to remove excess crosslinker, the maleimide-activated molecule is then reacted with the sulfhydryl-containing molecule.
Chemical Reaction Pathway
The following diagram illustrates the two-step reaction mechanism.
Caption: Two-step reaction of this compound.
Quantitative Data for Optimal Reaction Conditions
The efficiency of the labeling reaction is critically dependent on several factors, including pH, temperature, reaction time, and the molar ratio of reactants. The following tables summarize key quantitative data to guide the optimization of your conjugation protocol.
Table 1: NHS Ester Reaction Conditions
| Parameter | Recommended Range | Optimal | Notes |
| pH | 7.2 - 9.0[1] | 8.3 - 8.5[2][3][4] | Reaction rate and NHS ester hydrolysis increase with pH. A compromise is necessary for optimal conjugation.[5] |
| Temperature | 4°C - 25°C (Room Temp) | Room Temperature | Lower temperatures can minimize hydrolysis but may require longer incubation times. |
| Reaction Time | 30 min - 4 hours | 1 - 2 hours | Can be extended to overnight at 4°C. |
| Buffer | Phosphate, Bicarbonate, Borate | 0.1 M Sodium Bicarbonate or 0.1 M Phosphate Buffer | Avoid amine-containing buffers like Tris, as they compete with the target molecule. |
Table 2: Maleimide Reaction Conditions
| Parameter | Recommended Range | Optimal | Notes |
| pH | 6.5 - 7.5 | 7.0 - 7.5 | Above pH 7.5, reaction with amines becomes competitive, and maleimide hydrolysis increases. |
| Temperature | 4°C - 25°C (Room Temp) | Room Temperature | Slower reaction rates at 4°C may require overnight incubation. |
| Reaction Time | 30 min - 2 hours | 1 hour | Reaction kinetics can be very fast for small molecules. |
| Buffer | Phosphate, HEPES | 10-100 mM Phosphate, Tris, or HEPES, degassed | Avoid sulfhydryl-containing buffers (e.g., DTT, BME). |
Table 3: Influence of Molar Ratio on Degree of Labeling (Representative Data)
The degree of labeling (DOL), or the number of crosslinker molecules conjugated to each protein molecule, is influenced by the molar excess of the this compound. The optimal DOL depends on the specific application.
| Molar Excess of NHS Ester to Protein | Expected Degree of Labeling (DOL) | Notes |
| 5:1 | 1 - 2 | Good for applications where minimal labeling is desired to preserve protein function. |
| 10:1 | 2 - 4 | A common starting point for many applications. |
| 20:1 | 4 - 6 | Often used for antibodies to achieve a higher drug-to-antibody ratio (DAR). |
| 40:1 | > 6 | May lead to protein aggregation or loss of activity; requires careful optimization. |
Note: This data is representative and the optimal molar ratio should be determined empirically for each specific protein and application.
Experimental Protocols
The following are detailed protocols for a two-step conjugation using this compound.
Experimental Workflow
Caption: Two-step conjugation workflow.
Protocol 1: Activation of an Amine-Containing Protein
Materials:
-
Amine-containing protein (e.g., antibody) at 1-10 mg/mL
-
This compound
-
Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)
-
Reaction Buffer: 0.1 M sodium bicarbonate or 0.1 M phosphate buffer, pH 8.3-8.5
-
Desalting column
Procedure:
-
Prepare the Protein Solution: Dissolve the protein in the Reaction Buffer to a final concentration of 1-10 mg/mL. If the protein is in a buffer containing primary amines (e.g., Tris), perform a buffer exchange into the Reaction Buffer.
-
Prepare the NHS Ester Solution: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a concentration that is 10-20 times higher than the desired final reaction concentration.
-
Reaction: Add the dissolved NHS ester to the protein solution while gently vortexing. A common starting point is a 10- to 20-fold molar excess of the NHS ester over the protein. The final concentration of the organic solvent should be less than 10% of the total reaction volume.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C.
-
Purification: Remove the excess, unreacted crosslinker using a desalting column equilibrated with a suitable buffer for the next step (e.g., a phosphate buffer at pH 7.0-7.5).
Protocol 2: Conjugation to a Sulfhydryl-Containing Molecule
Materials:
-
Maleimide-activated protein from Protocol 1
-
Sulfhydryl-containing molecule (e.g., reduced peptide or drug)
-
Reaction Buffer: 10-100 mM Phosphate, Tris, or HEPES, pH 7.0-7.5, degassed. Adding 1-5 mM EDTA can help prevent disulfide bond formation.
-
Quenching Buffer (optional): 1 M Cysteine or 2-Mercaptoethanol
-
Purification equipment (e.g., size-exclusion chromatography)
Procedure:
-
Prepare the Sulfhydryl-Containing Molecule: If the sulfhydryl groups are not free (i.e., in a disulfide bond), they must be reduced. This can be achieved using a reducing agent like TCEP (Tris(2-carboxyethyl)phosphine). Excess reducing agent that contains a thiol (like DTT or BME) must be removed before proceeding.
-
Conjugation Reaction: Add the sulfhydryl-containing molecule to the purified maleimide-activated protein solution. A 1.5- to 5-fold molar excess of the sulfhydryl-containing molecule over the activated protein is a typical starting point.
-
Incubation: Incubate the reaction mixture for 1 hour at room temperature or 2-4 hours at 4°C.
-
Quenching (Optional): To stop the reaction, add the Quenching Buffer to a final concentration of 10-50 mM to react with any excess maleimide groups. Incubate for 15-30 minutes.
-
Purification: Purify the final conjugate to remove unreacted molecules and byproducts using a suitable method such as size-exclusion chromatography or dialysis.
-
Characterization: Characterize the final conjugate to determine the degree of labeling, purity, and biological activity.
Troubleshooting
Low conjugation yield or unexpected results can occur. The following decision tree provides a logical approach to troubleshooting common issues.
Caption: Troubleshooting decision tree for low yield.
Application Example: Antibody-Drug Conjugate (ADC) Signaling Pathway
This diagram illustrates a simplified signaling pathway that can be initiated by an ADC created using this compound, leading to apoptosis of a cancer cell.
References
- 1. mesoscale.com [mesoscale.com]
- 2. lumiprobe.com [lumiprobe.com]
- 3. Quantitative synthesis of protein–DNA conjugates with 1:1 stoichiometry - Chemical Communications (RSC Publishing) DOI:10.1039/C8CC03268H [pubs.rsc.org]
- 4. biotium.com [biotium.com]
- 5. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
Preparing a Stock Solution of Mal-PEG10-NHS Ester: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the preparation of a stock solution of Maleimide-PEG10-N-hydroxysuccinimide (Mal-PEG10-NHS) ester. This heterobifunctional crosslinker is a valuable tool in bioconjugation, particularly for the development of antibody-drug conjugates (ADCs) and other targeted therapeutics.[][2] The protocols outlined below are designed to ensure the stability and reactivity of the compound for successful conjugation experiments.
Introduction to Mal-PEG10-NHS Ester
This compound is a crosslinking reagent that features a maleimide group at one end and an N-hydroxysuccinimide (NHS) ester at the other, connected by a 10-unit polyethylene glycol (PEG) spacer.[][3][4] The NHS ester reacts with primary amines (-NH2) on proteins, peptides, or other molecules to form stable amide bonds, while the maleimide group specifically reacts with sulfhydryl groups (-SH) to form stable thioether bonds. The hydrophilic PEG spacer enhances the solubility of the resulting conjugate in aqueous media.
The NHS ester moiety is susceptible to hydrolysis, especially in the presence of moisture and at higher pH values. Therefore, proper handling and storage are critical to maintain the reactivity of the reagent.
Quantitative Data Summary
The following table summarizes key quantitative parameters for the preparation of a this compound stock solution.
| Parameter | Recommended Value/Solvent | Notes |
| Storage of Solid Reagent | -20°C with desiccant | Equilibrate vial to room temperature before opening to prevent moisture condensation. |
| Recommended Solvents | Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) | Use high-quality, amine-free DMF. |
| Typical Stock Solution Concentration | 10 mM | Can be adjusted based on experimental needs. |
| Solvent Volume per mg of Reagent | Approximately 100 µL per mg for a ~14 mM solution | Adjust volume to achieve desired concentration. |
| Storage of Stock Solution | Use immediately; storage is not recommended. If necessary, store in anhydrous solvent at -20°C for 1-2 months. | The NHS ester is prone to hydrolysis in solution. Discard any unused reconstituted reagent. |
| Final Concentration of Organic Solvent in Reaction | < 10% | To avoid denaturation of proteins. |
Experimental Protocols
This section provides a detailed protocol for the preparation of a this compound stock solution.
Materials
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Microcentrifuge tubes
-
Pipettes and tips
-
Vortex mixer
Protocol for Preparing a 10 mM Stock Solution
-
Equilibrate Reagent: Allow the vial of this compound to come to room temperature before opening to prevent moisture condensation.
-
Weigh Reagent: In a microcentrifuge tube, weigh out the desired amount of this compound. Perform this step quickly to minimize exposure to atmospheric moisture.
-
Add Solvent: Add the appropriate volume of anhydrous DMSO or DMF to the tube to achieve a 10 mM concentration. For example, for 1 mg of this compound (Molecular Weight: ~706.7 g/mol ), add approximately 141 µL of solvent.
-
Dissolve Reagent: Gently vortex the tube to ensure the reagent is completely dissolved. Pipetting up and down can also aid in dissolution.
-
Immediate Use: The freshly prepared stock solution should be used immediately for the conjugation reaction. The NHS ester is highly susceptible to hydrolysis, and its reactivity will decrease over time in solution.
Visualizing the Workflow
The following diagram illustrates the key steps in the preparation of a this compound stock solution.
References
Purifying Mal-PEG10-NHS Ester Conjugates: A Guide for Researchers
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
The conjugation of molecules with Maleimide-PEG10-N-hydroxysuccinimide (Mal-PEG10-NHS) ester is a widely used strategy in biopharmaceutical research and drug development to create stable, targeted therapeutics such as antibody-drug conjugates (ADCs). The polyethylene glycol (PEG) spacer enhances solubility and bioavailability, while the maleimide and NHS ester functional groups allow for specific conjugation to sulfhydryl and primary amine groups, respectively. Following the conjugation reaction, a critical step is the purification of the desired conjugate from unreacted starting materials and byproducts. This document provides detailed application notes and protocols for the purification of these valuable conjugates.
Introduction to Purification Strategies
The successful purification of Mal-PEG10-NHS ester conjugates is paramount to ensure the safety, efficacy, and homogeneity of the final product. The reaction mixture typically contains the desired conjugate alongside unreacted protein/antibody, excess PEG linker, and hydrolyzed linker species. The choice of purification strategy depends on the physicochemical properties of the conjugate and the impurities to be removed. The most common and effective methods include Size Exclusion Chromatography (SEC), Hydrophobic Interaction Chromatography (HIC), and Tangential Flow Filtration (TFF).
Key Purification Techniques
Size Exclusion Chromatography (SEC)
SEC separates molecules based on their hydrodynamic radius. It is highly effective for removing smaller, unreacted PEG linkers and other low-molecular-weight impurities from the larger conjugate.[][2] It can also be used to separate aggregates from the monomeric conjugate.[3][4]
Experimental Protocol: SEC
-
Column: Select a size exclusion column with a fractionation range appropriate for the size of the conjugate. (e.g., Zenix SEC-150, 3 µm, 150 Å, 7.8 x 300 mm).[5]
-
Mobile Phase: A neutral pH buffer is typically used, such as 150 mM Sodium Phosphate, pH 7.0.
-
Flow Rate: A typical flow rate is 1.0 mL/min.
-
Column Temperature: The separation is usually performed at ambient temperature.
-
Detection: Monitor the elution profile using a UV detector at 214 nm or 280 nm.
-
Sample Preparation: Dissolve the crude conjugate mixture in the mobile phase to a concentration of approximately 2.0 mg/mL. Filter the sample through a 0.22 µm filter before injection.
-
Injection Volume: Inject 20 µL of the prepared sample.
-
Fraction Collection: Collect fractions corresponding to the main conjugate peak, which should elute before the smaller, unreacted species.
-
Analysis: Analyze the collected fractions for purity using analytical SEC or other characterization methods.
Hydrophobic Interaction Chromatography (HIC)
HIC separates molecules based on differences in their surface hydrophobicity. The conjugation of a PEG linker can alter the hydrophobicity of a protein or antibody, allowing for the separation of species with different drug-to-antibody ratios (DARs) in ADCs.
Experimental Protocol: HIC
-
Materials:
-
Mobile Phase A (Binding Buffer): 25 mM Sodium Phosphate, 1.0 M Ammonium Sulfate, pH 7.0.
-
Mobile Phase B (Elution Buffer): 25 mM Sodium Phosphate, pH 7.0.
-
HIC Column: Select a HIC column with appropriate hydrophobicity (e.g., Butyl, Phenyl, or Ether).
-
-
Sample Preparation: Adjust the ammonium sulfate concentration of the crude conjugate solution to 0.5 M. This can be achieved by adding a calculated volume of a high-salt buffer (e.g., 25 mM Sodium Phosphate, 3.0 M Ammonium Sulfate, pH 7.0).
-
Chromatography:
-
Equilibrate the column with 5 column volumes (CV) of a mixture of Mobile Phase A and B (e.g., 66.7% A and 33.3% B).
-
Load the prepared sample onto the column.
-
Wash the column with 5 CV of the equilibration buffer.
-
Elute the bound species using a linear gradient from the initial conditions to 100% Mobile Phase B over 30 CV. This decreasing salt gradient will cause molecules to elute in order of increasing hydrophobicity.
-
Collect fractions across the elution peak(s).
-
-
Analysis: Analyze the collected fractions to determine the purity and identify the fractions containing the desired conjugate.
Tangential Flow Filtration (TFF)
TFF is a rapid and efficient method for buffer exchange, concentration, and removal of small molecule impurities. It is particularly useful for processing larger volumes and for removing unreacted PEG linkers and organic solvents used in the conjugation reaction.
Experimental Protocol: TFF
-
System and Membrane: Select a TFF system and a membrane cassette with a molecular weight cutoff (MWCO) significantly smaller than the conjugate (e.g., 30 kDa MWCO for an antibody conjugate).
-
Diafiltration/Buffer Exchange:
-
Assemble the TFF system according to the manufacturer's instructions.
-
Equilibrate the system with the desired final buffer.
-
Load the crude conjugate solution into the feed reservoir.
-
Perform diafiltration by adding the new buffer to the reservoir at the same rate as the permeate is being removed. This process effectively exchanges the buffer and removes small molecule impurities. A typical process involves 5-10 diavolumes.
-
-
Concentration:
-
After buffer exchange, concentrate the sample by continuing to run the TFF system without adding more buffer to the reservoir.
-
Stop the concentration when the desired sample volume is reached.
-
-
Product Recovery:
-
Drain the retentate from the system.
-
Flush the system with a small volume of the final buffer to recover any remaining product and pool it with the initial retentate.
-
Data Presentation
Table 1: Comparison of Purification Techniques for this compound Conjugates
| Parameter | Size Exclusion Chromatography (SEC) | Hydrophobic Interaction Chromatography (HIC) | Tangential Flow Filtration (TFF) |
| Principle of Separation | Hydrodynamic Radius (Size) | Surface Hydrophobicity | Molecular Weight Cutoff |
| Primary Application | Removal of unreacted linker and aggregates | Separation of species with different DARs | Buffer exchange and removal of small molecules |
| Typical Purity Achieved | >95% (for size variants) | Can resolve different conjugate species | Effective for bulk impurity removal |
| Typical Recovery | >90% | 80-95% | >95% |
| Advantages | High resolution for size-based separation. | Can separate based on drug load. | High throughput, scalable. |
| Limitations | Limited loading capacity, potential for product dilution. | Requires high salt concentrations, which may affect protein stability. | Does not separate species of similar size (e.g., aggregates). |
Visualizing the Process
To better understand the workflow and chemistry involved, the following diagrams illustrate the key processes.
Caption: Conjugation reaction scheme.
References
Application Notes and Protocols for Immobilizing Proteins to Surfaces using Mal-PEG10-NHS Ester
For Researchers, Scientists, and Drug Development Professionals
Introduction
The immobilization of proteins onto solid surfaces is a cornerstone technique in a myriad of scientific and technological fields, including diagnostics, proteomics, drug delivery, and biomaterial engineering. A successful immobilization strategy covalently attaches a protein to a surface while preserving its structure and biological activity. The Mal-PEG10-NHS ester is a heterobifunctional crosslinker that offers a robust and versatile method for achieving this.
This crosslinker contains two reactive groups: an N-hydroxysuccinimide (NHS) ester and a maleimide group, separated by a 10-unit polyethylene glycol (PEG) spacer. The NHS ester reacts with primary amines (e.g., lysine residues) on a surface or protein, while the maleimide group specifically reacts with sulfhydryl groups (e.g., cysteine residues) on a protein.[1] The PEG spacer is hydrophilic, which helps to reduce non-specific binding of other molecules to the surface and can improve the solubility and stability of the conjugated protein.[2][3]
These application notes provide detailed protocols and supporting data for the effective immobilization of proteins to surfaces using this compound.
Principle of the Method
The immobilization process using this compound is a two-step reaction. First, a surface functionalized with primary amines is reacted with the NHS ester end of the crosslinker. This forms a stable amide bond and results in a surface decorated with maleimide groups. In the second step, a protein containing a free sulfhydryl group is introduced and reacts with the surface-bound maleimide to form a stable thioether bond, thus immobilizing the protein.
Alternatively, the protein can be first reacted with the NHS ester (targeting its lysine residues), and the resulting maleimide-activated protein is then captured on a sulfhydryl-modified surface. The choice of strategy depends on the available functional groups on the surface and the protein, and the desired orientation of the immobilized protein.
Core Experimental Workflow
The general workflow for immobilizing a protein onto an amine-functionalized surface is depicted below.
Detailed Experimental Protocols
Materials and Reagents
-
This compound: Store at -20°C with desiccant. Equilibrate to room temperature before opening to prevent moisture condensation.[1]
-
Amine-functionalized surface: (e.g., amine-coated microplate, glass slide, or resin).
-
Sulfhydryl-containing protein: If the protein of interest does not have a free cysteine, it may need to be genetically engineered or chemically modified to introduce one.
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5. Avoid buffers containing primary amines (e.g., Tris) as they will compete with the NHS ester reaction.[4]
-
Quenching/Blocking Buffer: 1 M Tris-HCl, pH 8.0, or 100 mM glycine to quench the NHS ester reaction; 10 mM L-cysteine or β-mercaptoethanol to block unreacted maleimide groups.
-
Wash Buffer: PBS with 0.05% Tween-20 (PBST).
-
Anhydrous DMSO or DMF: To dissolve the this compound.
Protocol 1: Immobilization of a Sulfhydryl-Containing Protein to an Amine-Functionalized Surface
This protocol outlines the steps to first activate an amine-functionalized surface with the this compound, followed by the immobilization of a protein containing a free sulfhydryl group.
1. Preparation of this compound Solution: a. Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to prepare a 10 mM stock solution. The NHS ester is moisture-sensitive and hydrolyzes in aqueous solutions, so do not prepare stock solutions for storage.
2. Activation of the Amine-Functionalized Surface: a. Dilute the 10 mM this compound stock solution in PBS (pH 7.2-7.5) to a final concentration of 0.1-1 mM. b. Add the diluted linker solution to the amine-functionalized surface and incubate for 30-60 minutes at room temperature or 2 hours at 4°C. c. Wash the surface three times with PBST to remove excess, unreacted linker.
3. Immobilization of the Sulfhydryl-Containing Protein: a. Prepare a solution of the sulfhydryl-containing protein in PBS (pH 6.5-7.5) at a concentration of 0.1-1 mg/mL. b. Add the protein solution to the maleimide-activated surface and incubate for 1-2 hours at room temperature or overnight at 4°C. c. Wash the surface three times with PBST to remove unbound protein.
4. (Optional) Blocking of Unreacted Maleimide Groups: a. To prevent non-specific binding of other sulfhydryl-containing molecules, incubate the surface with a blocking solution (e.g., 10 mM L-cysteine in PBS) for 30 minutes at room temperature. b. Wash the surface three times with PBST.
5. Storage: a. Store the surface with the immobilized protein in PBS at 4°C. For long-term storage, consider adding a bacteriostatic agent (e.g., sodium azide, use with caution as it can inhibit some enzymes) or storing at -20°C in a glycerol-containing buffer.
Protocol 2: Immobilization of a Protein to a Sulfhydryl-Functionalized Surface
This protocol describes the initial reaction of the protein's primary amines with the this compound, followed by immobilization onto a surface displaying sulfhydryl groups.
1. Activation of the Protein with this compound: a. Dissolve the protein in PBS (pH 7.2-7.5) at a concentration of 1-10 mg/mL. b. Prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF. c. Add a 10- to 50-fold molar excess of the this compound to the protein solution. The optimal molar excess should be determined empirically. For dilute protein solutions (<1 mg/mL), a higher molar excess may be required. d. Incubate the reaction for 30-60 minutes at room temperature or 2 hours at 4°C. e. Remove excess, unreacted linker using a desalting column or dialysis against PBS (pH 6.5-7.5).
2. Immobilization of the Maleimide-Activated Protein: a. Add the purified maleimide-activated protein solution to the sulfhydryl-functionalized surface. b. Incubate for 1-2 hours at room temperature or overnight at 4°C. c. Wash the surface three times with PBST to remove unbound protein.
3. (Optional) Blocking of Unreacted Sulfhydryl Groups: a. Incubate the surface with a blocking agent such as N-ethylmaleimide (NEM) to cap any remaining free sulfhydryl groups. b. Wash the surface three times with PBST.
Chemical Reaction Scheme
The underlying chemistry of the two-step immobilization process is illustrated below.
Data Presentation
The efficiency of protein immobilization and the activity of the immobilized protein can be influenced by several factors, most notably the length of the PEG spacer. While this document focuses on PEG10, the following tables summarize findings from various studies on the impact of different PEG linker lengths.
Table 1: Effect of PEG Linker Length on Immobilization Density and Binding Activity
| PEG Linker Length | Surface Density of Immobilized Peptide | Bacterial Cell Binding Activity | Reference |
| Shorter PEG Linkers | Higher | Increased | |
| Longer PEG Linkers (e.g., PEG2000) | Lower | Little to no binding |
Note: The increased binding activity with shorter linkers was not solely attributable to the higher surface density, suggesting that linker length also affects the conformation and accessibility of the immobilized peptide.
Table 2: Influence of PEG Linker Length on Antibody-Drug Conjugate (ADC) Properties
| PEG Linker Length | Clearance Rate (mL/kg/day) | Fold Change vs. Non-PEGylated | Notes | Reference |
| No PEG | ~8.5 | 1.0 | Non-binding IgG-MMAE | |
| PEG2 | ~7.0 | 0.82 | " | |
| PEG4 | ~5.5 | 0.65 | " | |
| PEG6 | ~4.0 | 0.47 | " | |
| PEG8 | ~2.5 | 0.29 | " | |
| PEG12 | ~2.5 | 0.29 | " | |
| PEG24 | ~2.5 | 0.29 | " |
This data suggests that increasing the PEG linker length in ADCs can decrease the clearance rate, potentially improving in vivo efficacy.
Table 3: Impact of PEG Linker Length on Nanocarrier Targeting of Dendritic Cells
| Cell Type | Optimal PEG Linker Length for Targeting | Observation | Reference |
| DC2.4 (cell line) | 0.65 kDa (shorter) | Best targeting performance | |
| Primary BMDCs and Splenocytic cDC1 | 5 kDa (longer) | Required for specific accumulation |
These findings highlight that the optimal PEG linker length for cell targeting is cell-type specific and needs to be empirically determined.
Troubleshooting
High Background/Non-Specific Binding
-
Cause: Inadequate blocking of the surface, or hydrophobic/electrostatic interactions.
-
Solution: Ensure thorough washing after each step. Optimize the blocking step by trying different blocking agents (e.g., BSA, casein) and incubation times. Adding a non-ionic surfactant like Tween-20 to the wash buffer can also help.
Low Immobilization Efficiency
-
Cause: Hydrolysis of the NHS ester, inactive protein, or insufficient molar excess of the linker.
-
Solution: Prepare the this compound solution immediately before use. Ensure the protein has a free, reduced sulfhydryl group. Optimize the molar excess of the linker in the reaction. Confirm that the reaction buffers are free of primary amines and are within the optimal pH range.
Loss of Protein Activity
-
Cause: Denaturation of the protein during immobilization, or steric hindrance of the active site.
-
Solution: Perform the immobilization at a lower temperature (4°C). Ensure the final concentration of the organic solvent (DMSO or DMF) is low (<10%). The PEG spacer is designed to minimize steric hindrance, but if activity loss persists, a longer PEG linker might be necessary.
Conclusion
The this compound is a powerful tool for the covalent immobilization of proteins to surfaces. The protocols provided herein offer a starting point for developing a robust and efficient immobilization strategy. The experimental data underscores the importance of considering the PEG linker length as a critical parameter that can significantly impact the density, activity, and accessibility of the immobilized protein. Researchers should empirically optimize the reaction conditions for their specific application to achieve the desired performance.
References
- 1. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 2. mdpi.com [mdpi.com]
- 3. Impact of the PEG length and PEGylation site on the structural, thermodynamic, thermal, and proteolytic stability of mono‐PEGylated alpha‐1 antitrypsin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. broadpharm.com [broadpharm.com]
Troubleshooting & Optimization
how to prevent hydrolysis of Mal-PEG10-NHS ester
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during bioconjugation experiments with Mal-PEG10-NHS ester, focusing on the prevention of hydrolysis to ensure successful outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its reactive groups?
This compound is a heterobifunctional crosslinker featuring a maleimide group and an N-hydroxysuccinimide (NHS) ester group, separated by a 10-unit polyethylene glycol (PEG) spacer.[1][][3][4] The NHS ester reacts with primary amines (-NH₂) on molecules like proteins or antibodies to form stable amide bonds.[5] The maleimide group reacts specifically with sulfhydryl (thiol, -SH) groups, typically from cysteine residues, to form stable thioether bonds. The hydrophilic PEG spacer enhances the solubility of the crosslinker in aqueous environments.
Q2: What is NHS ester hydrolysis and why is it a critical problem?
NHS ester hydrolysis is a chemical reaction where the ester group reacts with water, breaking down into an inactive carboxylic acid and free N-hydroxysuccinimide (NHS). This is a major issue because it directly competes with the desired conjugation reaction with the primary amine on your target molecule. Once hydrolyzed, the reagent is no longer active, which can significantly reduce the yield of your final conjugated product.
Q3: What factors influence the rate of hydrolysis for the NHS ester and maleimide groups?
The stability of both reactive groups is primarily influenced by pH.
-
NHS Ester: The rate of hydrolysis for the NHS ester increases significantly with rising pH. While the reaction with amines is also faster at higher pH, the rate of hydrolysis becomes a dominant competing reaction.
-
Maleimide: The maleimide group is generally more stable than the NHS ester but is also susceptible to hydrolysis at alkaline pH values (typically > 7.5), which results in an open ring that is unreactive towards thiols.
Temperature also plays a role; higher temperatures will accelerate the rate of both the desired reaction and the competing hydrolysis.
Q4: What is the optimal pH for performing conjugation reactions with this compound?
Due to the different pH sensitivities of the two reactive groups, a two-step conjugation process is often recommended.
-
Step 1 (NHS ester reaction): The optimal pH is a compromise between maximizing amine reactivity and minimizing hydrolysis. This is typically in the range of pH 7.2 to 8.5 . A common starting point is pH 8.3-8.5.
-
Step 2 (Maleimide reaction): The reaction between the maleimide group and a thiol is most efficient and specific at a slightly acidic to neutral pH, typically in the range of pH 6.5 to 7.5 . Above pH 7.5, the maleimide group can also react with amines and its hydrolysis rate increases.
Q5: How should I prepare and store this compound to minimize hydrolysis?
Proper handling and storage are critical to maintaining the reagent's activity.
-
Storage: Store the solid reagent desiccated at -20°C. Avoid frequent freeze-thaw cycles.
-
Handling: Before opening the vial, always allow it to equilibrate to room temperature to prevent moisture from condensing inside.
-
Solution Preparation: this compound is moisture-sensitive. Do not prepare stock solutions for storage. Dissolve the needed amount of the reagent in an appropriate solvent immediately before use and discard any unused solution.
Troubleshooting Guide
This guide addresses common issues encountered during conjugation experiments in a question-and-answer format.
Question: Why is my conjugation yield consistently low?
-
Potential Cause: NHS Ester Hydrolysis. The most common cause of low yield is the premature hydrolysis of the NHS ester.
-
Solution: Prepare the reagent solution immediately before use in an anhydrous, water-miscible organic solvent like DMSO or DMF. Ensure the solvent itself is high-quality and amine-free. Work quickly and keep reaction times as short as necessary. The stability of the NHS ester is highly pH-dependent; refer to the stability table below.
-
-
Potential Cause: Suboptimal pH. The pH of your reaction buffer is critical. If the pH is too low, primary amines will be protonated and less reactive. If it's too high, hydrolysis will dominate.
-
Solution: For the NHS ester reaction, maintain a pH between 7.2 and 8.5. A pH of 8.3-8.5 is often recommended as a starting point. For the subsequent maleimide reaction, adjust the buffer to pH 6.5-7.5.
-
-
Potential Cause: Incorrect Buffer. Buffers containing primary amines (e.g., Tris, glycine) will compete with your target molecule for reaction with the NHS ester.
-
Solution: Use amine-free buffers such as phosphate-buffered saline (PBS), HEPES, bicarbonate, or borate buffers. If your protein is in an incompatible buffer, perform a buffer exchange using dialysis or a desalting column before starting the conjugation.
-
Question: My this compound reagent won't dissolve or precipitates when added to the reaction buffer. What should I do?
-
Potential Cause: Poor Aqueous Solubility. Many NHS esters, especially those without a sulfo-NHS group, have limited solubility in aqueous buffers.
-
Solution: First, dissolve the reagent in a small volume of a dry, water-miscible organic solvent like anhydrous DMSO or high-quality, amine-free DMF. Then, add this stock solution to your protein solution in the aqueous reaction buffer. Ensure the final concentration of the organic solvent is low (typically <10%) to avoid denaturing your protein.
-
-
Potential Cause: Reagent Quality. The reagent may have hydrolyzed due to improper storage or exposure to moisture.
-
Solution: Always store the reagent desiccated at -20°C and allow it to warm to room temperature before opening. Use a fresh vial of reagent if hydrolysis is suspected.
-
Question: I'm observing high background or non-specific binding in my downstream applications. What is the cause?
-
Potential Cause: Excess Unreacted Reagent. If not properly quenched or removed, excess this compound can react with other primary amines in subsequent steps.
-
Solution: After the initial conjugation step, it is crucial to either remove the excess crosslinker using a desalting column or dialysis, or to quench the reaction. To quench unreacted NHS esters, add a buffer containing primary amines like Tris or glycine to a final concentration of 50-100 mM and incubate for 10-15 minutes.
-
Data Presentation
Table 1: pH-Dependent Stability of NHS Esters in Aqueous Solution
The stability of an NHS ester is often described by its half-life (t½), the time it takes for 50% of the active ester to be hydrolyzed. This table summarizes the approximate half-life of a typical NHS ester at various pH values and temperatures.
| pH | Temperature | Approximate Half-Life | Reference(s) |
| 7.0 | 0°C | 4 - 5 hours | |
| 7.0 | 25°C | ~1 - 2 hours | |
| 8.0 | 25°C | ~1 hour | |
| 8.5 | 25°C | < 1 hour | |
| 8.6 | 4°C | 10 minutes |
Note: These values are approximate and can be influenced by buffer composition and the specific structure of the NHS ester compound.
Visualizations
Competing Reactions of this compound
Caption: Competing reactions of the NHS ester moiety: aminolysis vs. hydrolysis.
Maleimide Ring Hydrolysis
Caption: Hydrolysis of the maleimide ring at alkaline pH renders it inactive.
Experimental Workflow: Two-Step Conjugation
References
Technical Support Center: Troubleshooting Mal-PEG10-NHS Ester Conjugation
Welcome to the technical support center for Mal-PEG10-NHS ester conjugation. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and solutions for common issues encountered during bioconjugation experiments.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for a two-step conjugation reaction using this compound?
A1: The optimal pH for a two-step conjugation reaction is critical and differs for the N-hydroxysuccinimide (NHS) ester and maleimide reactions. The NHS ester reaction with primary amines is most efficient at a pH of 7.2-8.5.[1][2][3] Below this range, the amine groups are protonated and less reactive.[2][3] Above this range, the hydrolysis of the NHS ester becomes a significant competing reaction, reducing conjugation efficiency. The maleimide reaction with sulfhydryl groups is most effective at a pH of 6.5-7.5. At pH 7.0, the reaction with thiols is approximately 1,000 times faster than with amines. Above pH 7.5, the maleimide group is susceptible to hydrolysis, rendering it inactive.
Q2: My this compound reagent has low solubility. How should I dissolve it?
A2: this compound is not readily soluble in aqueous buffers. It is recommended to first dissolve the reagent in a dry, water-miscible organic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) immediately before use. This stock solution can then be added to your aqueous reaction buffer. Ensure that the final concentration of the organic solvent in the reaction mixture is low (typically less than 10%) to avoid denaturation of your protein.
Q3: How should I store the this compound reagent?
A3: Mal-PEG10-NHS esters are moisture-sensitive and should be stored at -20°C in a desiccated environment. Before opening, the vial should be equilibrated to room temperature to prevent condensation. It is best to prepare fresh solutions for each experiment and avoid repeated freeze-thaw cycles of stock solutions. Do not prepare stock solutions for long-term storage as the NHS ester moiety readily hydrolyzes.
Q4: What are the primary competing reactions that can reduce my conjugation efficiency?
A4: The two primary competing reactions are the hydrolysis of the NHS ester and the maleimide group. NHS esters have a half-life of 4-5 hours at pH 7.0 and 0°C, which decreases to 10 minutes at pH 8.6 and 4°C. Maleimide groups are also susceptible to hydrolysis at pH values above 7.5. Another competing reaction is the presence of primary amines (e.g., Tris buffer) or sulfhydryl-containing compounds in your buffers, which will react with the NHS ester and maleimide groups, respectively.
Troubleshooting Guides
Issue 1: Low or No Conjugation to Primary Amines (NHS Ester Reaction)
Question: I am observing low or no modification of my protein with the this compound. What are the possible causes and solutions?
Answer: Low efficiency in the first step of the conjugation reaction, the NHS ester-amine coupling, can be due to several factors. A systematic approach to troubleshooting this issue is outlined below.
Potential Causes and Solutions
| Potential Cause | Explanation | Recommended Solution |
| NHS Ester Hydrolysis | The NHS ester is highly susceptible to hydrolysis in aqueous solutions, especially at higher pH. | Prepare fresh solutions of the this compound in anhydrous DMSO or DMF immediately before use. Avoid storing the reagent in aqueous buffers. |
| Suboptimal pH | The reaction between the NHS ester and primary amines is pH-dependent. At a pH below 7.2, the amine is protonated and less nucleophilic. | Maintain the reaction pH between 7.2 and 8.5. Use amine-free buffers such as phosphate, bicarbonate, HEPES, or borate. |
| Presence of Competing Amines | Buffers containing primary amines, such as Tris or glycine, will compete with the target protein for reaction with the NHS ester. | Perform a buffer exchange using dialysis or gel filtration to an amine-free buffer like PBS before starting the conjugation. |
| Low Protein Concentration | In dilute protein solutions, the unimolecular hydrolysis of the NHS ester can be more favorable than the bimolecular conjugation reaction. | If possible, increase the concentration of your protein to 1-10 mg/mL. |
| Steric Hindrance | The primary amines on the protein may be located in sterically hindered regions, making them inaccessible to the NHS ester. | Consider using a crosslinker with a longer PEG spacer arm to overcome steric hindrance. |
Issue 2: Low or No Conjugation to Sulfhydryl Groups (Maleimide Reaction)
Question: After successfully coupling the NHS ester to my first molecule, I am seeing poor efficiency in the second step of conjugating to a thiol-containing molecule. What should I investigate?
Answer: Low efficiency in the maleimide-thiol conjugation step can often be traced to the stability of the maleimide group and the availability of reactive thiols.
Potential Causes and Solutions
| Potential Cause | Explanation | Recommended Solution |
| Maleimide Hydrolysis | The maleimide ring is susceptible to hydrolysis at pH values above 7.5, which renders it inactive for conjugation. | Perform the maleimide-thiol conjugation in a buffer with a pH between 6.5 and 7.5. |
| Oxidation of Thiols | Free sulfhydryl groups can readily oxidize to form disulfide bonds, which are unreactive with maleimides. | If your protein or peptide contains disulfide bonds, they must be reduced prior to conjugation using a reducing agent like DTT or TCEP. If using DTT, it must be removed before adding the maleimide reagent. TCEP does not need to be removed. Degas buffers to remove dissolved oxygen. |
| Incorrect Stoichiometry | The molar ratio of maleimide to thiol can significantly impact conjugation efficiency. | Optimize the molar ratio of the maleimide-functionalized molecule to the thiol-containing molecule. A 10-20 fold molar excess of the maleimide-containing molecule is a common starting point for small molecules. For larger molecules, this ratio may need to be optimized. For example, for a small peptide, a 2:1 maleimide to thiol ratio was found to be optimal, while for a larger nanobody, a 5:1 ratio yielded the best results. |
| Instability of the Thioether Bond | The succinimidyl thioether bond formed can undergo a retro-Michael reaction, leading to de-conjugation, especially in the presence of other thiols like glutathione in vivo. | A strategy to stabilize the conjugate is to hydrolyze the succinimide ring of the maleimide-thiol adduct, which can be accelerated by using maleimides with electron-withdrawing N-substituents. |
Experimental Protocols
Protocol: Two-Step Conjugation of a Protein to a Thiol-Containing Molecule
This protocol outlines the general procedure for conjugating a protein (containing primary amines) to a small molecule or peptide (containing a free thiol) using this compound.
1. Preparation of Protein
-
Dissolve the protein in an amine-free buffer (e.g., PBS) at a pH of 7.2-8.5. A typical concentration is 1-10 mg/mL.
-
If the protein is in a buffer containing primary amines (e.g., Tris), perform a buffer exchange.
2. Reaction of NHS Ester with Protein
-
Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a stock concentration of 10 mM.
-
Add the desired molar excess of the this compound solution to the protein solution while gently vortexing. The volume of the organic solvent should not exceed 10% of the total reaction volume.
-
Incubate the reaction at room temperature for 30-60 minutes or at 4°C for 2 hours.
3. Removal of Excess Crosslinker
-
Remove the unreacted this compound by dialysis or gel filtration (e.g., Zeba™ Spin Desalting Columns). The buffer for this step should be at a pH of 6.5-7.5 for the subsequent maleimide reaction.
4. Reaction of Maleimide with Thiol-Containing Molecule
-
Dissolve the thiol-containing molecule in a compatible buffer at pH 6.5-7.5.
-
Add the thiol-containing molecule to the maleimide-activated protein solution.
-
Incubate the reaction at room temperature for 30-60 minutes.
5. Quenching the Reaction (Optional)
-
To stop the conjugation reaction, a quenching buffer containing a free amine (e.g., Tris or glycine) or a free thiol (e.g., cysteine) can be added.
Visualizations
Caption: Experimental workflow for a two-step conjugation using this compound.
Caption: Troubleshooting decision tree for low conjugation yield.
References
Technical Support Center: Optimizing pH for Maleimide-Sulfhydryl Reactions
This guide provides in-depth technical support for researchers, scientists, and drug development professionals utilizing maleimide chemistry for conjugation with sulfhydryl groups. It addresses common issues through troubleshooting guides and frequently asked questions to ensure the efficiency and reproducibility of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for the thiol-maleimide reaction?
The ideal pH range for the thiol-maleimide reaction is between 6.5 and 7.5.[1][2][3][4][5] Within this window, the reaction is highly chemoselective for sulfhydryl (thiol) groups.
Q2: Why is pH critical for the maleimide-sulfhydryl reaction?
pH is a critical parameter because it governs the reactivity of both the thiol group and the maleimide, as well as influencing potential side reactions. The reaction's success depends on the presence of the nucleophilic thiolate anion, the concentration of which is pH-dependent. Furthermore, pH affects the stability of the maleimide itself and the final conjugate.
Q3: What happens if the reaction pH is too low (below 6.5)?
At pH values below 6.5, the reaction rate slows down considerably. This is because the thiol group (pKa typically ~8.5) is predominantly in its protonated, non-nucleophilic form (-SH), rather than the reactive thiolate anion (-S⁻) required for the Michael addition reaction.
Q4: What happens if the reaction pH is too high (above 7.5)?
As the pH increases above 7.5, several competing side reactions become more prominent:
-
Reaction with Amines: Maleimides begin to react competitively with primary amines, such as the side chain of lysine residues. At a pH above 8.5, this reaction can become significant, leading to a loss of selectivity and a heterogeneous product.
-
Maleimide Hydrolysis: The maleimide ring becomes increasingly susceptible to hydrolysis at alkaline pH, opening to form a non-reactive maleamic acid. This hydrolysis inactivates the maleimide, reducing conjugation efficiency.
-
Thiazine Rearrangement: For conjugates involving an N-terminal cysteine, a rearrangement can occur to form a stable six-membered thiazine ring, a process that accelerates at or above physiological pH.
Q5: How does pH influence the reaction rate compared to side reactions?
The optimal pH range of 6.5-7.5 provides the best balance. At pH 7.0, the reaction of maleimide with thiols is approximately 1,000 times faster than its reaction with amines, ensuring high chemoselectivity.
Q6: How can the stability of the final thioether conjugate be improved?
The thiosuccinimide bond formed can be susceptible to a retro-Michael reaction, especially in environments with high concentrations of other thiols (e.g., in vivo). The stability of the conjugate can be enhanced by post-conjugation hydrolysis of the thiosuccinimide ring to a stable succinamic acid thioether. This can be intentionally promoted by briefly incubating the purified conjugate at a higher pH (e.g., 8.5-9.0).
Data Summary: Effect of pH on Maleimide Reactions
| pH Range | Reaction with Thiols (Sulfhydryls) | Reaction with Amines (e.g., Lysine) | Maleimide Hydrolysis | Key Considerations |
| < 6.5 | Slow | Negligible | Very slow | The thiol is mostly protonated and non-reactive. |
| 6.5 - 7.5 | Optimal | Minimal | Slow but increases with pH | Recommended range for chemoselective conjugation . |
| > 7.5 | Fast | Becomes competitive and increases with pH | Rate increases significantly | Loss of selectivity; risk of maleimide inactivation before conjugation. |
| > 8.5 | Fast | Favored reaction pathway | Rapid | Reaction is no longer selective for thiols. |
Troubleshooting Guide
Problem: Low or No Conjugation Efficiency
| Possible Cause | Recommended Troubleshooting Steps |
| Incorrect pH | The reaction buffer is outside the optimal 6.5-7.5 range. Verify the pH of your buffer with a calibrated pH meter and adjust if necessary. |
| Maleimide Hydrolysis | The maleimide reagent was inactivated by premature hydrolysis. Always prepare aqueous solutions of maleimide reagents immediately before use. For storage, dissolve maleimide linkers in a dry, anhydrous solvent like DMSO or DMF and store at -20°C. |
| Oxidation of Thiols | The target sulfhydryl groups have oxidized to form disulfide bonds, which are unreactive with maleimides. Reduce disulfide bonds using an appropriate reducing agent (see Protocol 2). To prevent re-oxidation, degas buffers and consider adding a chelating agent like EDTA (1-5 mM). |
| Insufficient Molar Excess | The molar ratio of maleimide to thiol is too low. A 10-20 fold molar excess of the maleimide reagent is a common starting point for protein labeling. This ratio may require optimization for your specific molecules. |
| Competing Thiols in Buffer | The reaction buffer contains extraneous thiol compounds (e.g., DTT, 2-mercaptoethanol). If DTT was used for reduction, it must be completely removed via a desalting column or buffer exchange before adding the maleimide reagent. TCEP is a non-thiol reducing agent and does not need to be removed. |
Problem: Presence of Unexpected Side Products
| Possible Cause | Recommended Troubleshooting Steps |
| Reaction with Amines | The pH of the reaction was too high (>7.5), leading to non-specific labeling of lysine residues. Ensure the reaction is strictly maintained within the 6.5-7.5 pH range. |
| Thiazine Rearrangement | You are conjugating to an N-terminal cysteine. This side reaction is pH-dependent and can be minimized by performing the conjugation at a lower pH (closer to 6.5) or by acetylating the N-terminal amine. |
| Retro-Michael Reaction (Thiol Exchange) | The thioether bond is reversing, potentially leading to payload migration. To create a more stable conjugate, consider a post-conjugation, high-pH incubation step (e.g., pH 8.5-9.0) to hydrolyze the thiosuccinimide ring, locking the conjugate in place. |
Visualizations
Caption: Logical diagram of pH effects on maleimide reactions.
Caption: Troubleshooting workflow for low conjugation efficiency.
Key Experimental Protocols
Protocol 1: Standard Maleimide-Sulfhydryl Conjugation
-
Prepare Protein: Prepare the protein containing free sulfhydryl groups at a concentration of 1-10 mg/mL in a degassed reaction buffer (e.g., 1x PBS, 100 mM HEPES) at pH 7.0-7.5. The buffer must not contain any thiol additives.
-
Prepare Maleimide: Immediately before use, prepare a 10 mM stock solution of the maleimide reagent in an anhydrous solvent such as DMSO or DMF.
-
Set Up Reaction: Add the maleimide stock solution to the protein solution. A common starting point is a 10 to 20-fold molar excess of maleimide over the protein. The final concentration of the organic solvent should ideally be kept below 20%.
-
Incubate: Mix gently and incubate the reaction. Typical incubation times are 2 hours at room temperature or overnight at 4°C. If using a fluorescently labeled maleimide, protect the reaction from light.
-
Purification: Remove excess, unreacted maleimide and byproducts using a desalting column, dialysis, or chromatography.
Protocol 2: Reduction of Disulfide Bonds Prior to Conjugation
This step is necessary if your protein's cysteine residues are in the form of disulfide bridges.
Using TCEP (Recommended):
-
Add TCEP (tris(2-carboxyethyl)phosphine) to the protein solution to a final concentration that is a 10-100 fold molar excess over the protein.
-
Incubate at room temperature for 20-60 minutes.
-
The reduced protein solution can be used directly in the conjugation reaction (Protocol 1) without removing the excess TCEP.
Using DTT:
-
Add DTT (dithiothreitol) to the protein solution to achieve a 10-100 fold molar excess.
-
Incubate at room temperature for 30-60 minutes.
-
Crucially, the excess DTT must be completely removed before adding the maleimide reagent. This is typically done using a desalting column or buffer exchange.
Protocol 3: Quantification of Free Sulfhydryls (Ellman's Test)
This protocol allows you to verify the concentration of available free thiols before starting the conjugation.
-
Prepare Reagents: Prepare a solution of Ellman's reagent (DTNB) in a suitable buffer (e.g., 0.1 M sodium phosphate, pH 8.0).
-
Set Up Assay: In a cuvette, mix your protein sample with the DTNB solution.
-
Measure Absorbance: Incubate for 15 minutes and measure the absorbance at 412 nm.
-
Calculate Concentration: The concentration of sulfhydryl groups can be calculated using the Beer-Lambert law (A = εbc), where the molar extinction coefficient (ε) of the TNB²⁻ product at 412 nm is 14,150 M⁻¹cm⁻¹.
References
- 1. benchchem.com [benchchem.com]
- 2. Sulfhydryl-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 3. vectorlabs.com [vectorlabs.com]
- 4. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]
- 5. benchchem.com [benchchem.com]
Technical Support Center: Purification of PEGylated Molecules
This guide provides troubleshooting advice and answers to frequently asked questions regarding the removal of unreacted Maleimide-PEG10-NHS ester from experimental samples.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for removing unreacted Mal-PEG10-NHS ester after a conjugation reaction?
The most common and effective methods for removing small, unreacted molecules like this compound from larger, PEGylated proteins or other macromolecules are based on size differences. The primary techniques include:
-
Size Exclusion Chromatography (SEC): Also known as gel filtration, this method separates molecules based on their hydrodynamic volume.[][2] The larger PEGylated conjugate elutes first, while the smaller, unreacted this compound and its hydrolysis byproducts are retained longer in the column, allowing for effective separation.[][4][5]
-
Dialysis: This technique uses a semi-permeable membrane with a specific molecular weight cutoff (MWCO) to separate molecules. The reaction mixture is placed inside a dialysis bag or cassette, which is then submerged in a large volume of buffer. The small, unreacted PEG reagent diffuses out into the buffer, while the large, PEGylated molecule is retained.
-
Tangential Flow Filtration (TFF): TFF is a rapid and scalable method for separating molecules by size. The reaction mixture is passed across the surface of a membrane, where smaller molecules pass through as permeate, and the larger, PEGylated product is retained and concentrated in the retentate.
Q2: How can I stop the NHS ester reaction before purification?
It is highly recommended to quench the reaction to deactivate any unreacted NHS ester. This prevents the ester from reacting with other primary amines in downstream applications. The reaction can be stopped by adding a quenching buffer that contains a high concentration of a primary amine, such as Tris or glycine, to a final concentration of 50-100 mM. Allow the quenching reaction to proceed for 15-30 minutes at room temperature.
Q3: My yield of the purified PEGylated protein is very low. What are the potential causes?
Low yield can be attributed to several factors during the reaction and purification steps:
-
NHS Ester Hydrolysis: The NHS ester group is sensitive to moisture and can hydrolyze, rendering it unreactive. Always allow the reagent vial to equilibrate to room temperature before opening to prevent condensation, and dissolve it in an anhydrous solvent like DMSO or DMF immediately before use.
-
Competing Amines in Buffer: Using buffers that contain primary amines (e.g., Tris, glycine) during the conjugation reaction will compete with your target molecule, leading to lower conjugation efficiency.
-
Protein Aggregation: A high degree of PEGylation can sometimes lead to protein aggregation. Consider optimizing the molar ratio of the PEG reagent to your protein in small-scale pilot experiments.
-
Improper Purification Method: Ensure the chosen purification method is suitable for your molecule's size and stability. For example, using a dialysis membrane with too large a MWCO could lead to the loss of your product.
Q4: I see a high background or non-specific binding in my downstream applications. What is the cause?
This is often caused by residual, unreacted this compound that was not completely removed during purification. The unquenched NHS ester can react with primary amines on other molecules in your subsequent experiments. To resolve this, ensure the reaction is properly quenched before purification and that the purification method is efficient. Consider increasing the number of buffer exchanges during dialysis or using a longer SEC column for better resolution.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Conjugation Efficiency | Hydrolysis of NHS ester. | Equilibrate reagent to room temperature before opening. Use anhydrous DMSO or DMF for stock solution and prepare it immediately before use. |
| Competing primary amines in reaction buffer. | Use an amine-free buffer such as PBS (phosphate-buffered saline) at pH 7.2-8.0. | |
| Low protein concentration. | Increase the concentration of your protein to favor the conjugation reaction over hydrolysis. | |
| Low Yield After Purification | Non-optimal purification method. | Select a method based on the size difference between your product and the unreacted reagent (see Table 1). For dialysis, ensure the MWCO is significantly smaller than your product. |
| Product loss due to aggregation. | Optimize the molar ratio of PEG reagent to protein. Perform purification steps at 4°C if the protein is unstable. | |
| Presence of Unreacted Reagent in Final Sample | Incomplete quenching of the reaction. | Add a quenching buffer (e.g., Tris or glycine) to a final concentration of 50-100 mM and incubate for 15-30 minutes before purification. |
| Inefficient purification. | For dialysis, increase the volume of dialysis buffer and the number of buffer exchanges. For SEC, use a longer column or a resin with a more appropriate fractionation range. |
Comparison of Purification Methods
The following table summarizes the key characteristics of the most common purification methods.
| Method | Principle | Advantages | Disadvantages |
| Size Exclusion Chromatography (SEC) / Gel Filtration | Separation based on molecular size (hydrodynamic volume). | High resolution, can separate PEGylated species from unreacted protein and reagents. | Can lead to sample dilution. Requires specialized equipment (chromatography system). |
| Dialysis | Diffusion of small molecules across a semi-permeable membrane based on a concentration gradient. | Simple, requires minimal specialized equipment, gentle on proteins. | Slow (can take 24-48 hours), requires large volumes of buffer, may not be 100% efficient without multiple buffer changes. |
| Tangential Flow Filtration (TFF) | Size-based separation using pressure and a semi-permeable membrane. | Fast, highly scalable, can simultaneously concentrate the sample. | Requires specialized equipment, potential for membrane fouling. |
Experimental Protocols
Protocol 1: Removal by Size Exclusion Chromatography (Desalting Column)
This protocol is suitable for the rapid removal of unreacted this compound from protein samples.
-
Column Equilibration: Select a desalting column (e.g., G-25) with a resin appropriate for the size of your PEGylated product. Equilibrate the column with at least 5 column volumes of your desired final buffer (e.g., PBS, pH 7.4).
-
Sample Preparation: After the conjugation reaction, quench the excess NHS ester by adding Tris-HCl or Glycine to a final concentration of 50-100 mM and incubating for 15-30 minutes at room temperature.
-
Sample Loading: Allow the equilibration buffer in the column to drain completely. Load the quenched reaction mixture onto the center of the resin bed.
-
Elution: Immediately after the sample has entered the resin bed, add the final buffer to the top of the column.
-
Fraction Collection: Begin collecting fractions. The larger, PEGylated protein will elute first in the void volume, while the smaller, unreacted PEG reagent and quenching molecules will be retained and elute later.
-
Analysis: Analyze the collected fractions (e.g., by measuring absorbance at 280 nm for protein) to identify the fractions containing your purified product.
Protocol 2: Removal by Dialysis
This protocol is a simple and effective method for removing unreacted reagents.
-
Membrane Preparation: Select a dialysis membrane with a Molecular Weight Cutoff (MWCO) that is significantly smaller than your PEGylated product (e.g., 10 kDa MWCO for a 50 kDa protein). Prepare the membrane according to the manufacturer's instructions, which may include rinsing with DI water to remove preservatives.
-
Sample Loading: Load your quenched reaction mixture into the dialysis tubing or cassette, leaving some space for potential sample dilution due to osmosis. Securely seal the tubing or cassette.
-
Dialysis: Immerse the sealed sample in a stirred beaker containing the desired final buffer. The volume of the buffer should be at least 200-500 times the volume of your sample. Perform the dialysis at 4°C.
-
Buffer Exchange: Allow dialysis to proceed for at least 4 hours. Change the dialysis buffer. For efficient removal, perform at least three buffer changes over 24-48 hours.
-
Sample Recovery: After the final buffer exchange, remove the dialysis bag or cassette and carefully recover your purified sample.
Workflow and Logic Diagrams
Caption: Experimental workflow for quenching and purifying PEGylated products.
References
side reactions of NHS esters and how to avoid them
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges and side reactions encountered during N-hydroxysuccinimide (NHS) ester bioconjugation experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction of an NHS ester?
A1: N-hydroxysuccinimide (NHS) esters react with primary amines, such as the N-terminus of proteins and the epsilon-amino group of lysine residues, to form stable, irreversible amide bonds.[1][2] This reaction, known as aminolysis or acylation, proceeds via nucleophilic acyl substitution, where the unprotonated primary amine attacks the carbonyl carbon of the NHS ester, releasing N-hydroxysuccinimide (NHS) as a leaving group.[1][2][3]
Q2: What is the most significant side reaction I need to be aware of?
A2: The most significant side reaction is the hydrolysis of the NHS ester. In this reaction, water acts as a nucleophile, attacking the ester and converting it into an unreactive carboxylic acid. This directly competes with the desired amine reaction and is a primary cause of low labeling efficiency. The rate of hydrolysis is highly dependent on pH.
Q3: What is the optimal pH for an NHS ester reaction?
A3: The optimal pH is a balance between ensuring the amine is deprotonated and nucleophilic, while minimizing hydrolysis of the ester. The generally accepted optimal pH range is 7.2 to 8.5. Some protocols narrow this to an ideal of pH 8.3 to 8.5. At lower pH values, primary amines are protonated and unreactive, while at higher pH, the rate of hydrolysis increases significantly.
Q4: Can NHS esters react with other amino acid residues?
A4: Yes, though reactivity is lower than with primary amines, side reactions can occur with other nucleophilic groups. These include the hydroxyl groups of serine, threonine, and tyrosine, and the sulfhydryl group of cysteine. The resulting ester or thioester bonds are typically less stable than the amide bond formed with a primary amine and can be hydrolyzed or displaced. The imidazole ring of histidine can also show some reactivity.
Q5: How should I properly store and handle NHS ester reagents?
A5: NHS esters are sensitive to moisture and should be stored as a dry powder in a desiccated environment at -20°C. Before opening a vial, always allow it to fully equilibrate to room temperature to prevent water condensation. For creating stock solutions, use a high-quality, anhydrous grade of a water-miscible organic solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF). It is best to prepare these solutions immediately before use. If storage is necessary, aliquot the stock solution into small volumes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Q6: How can I stop or "quench" an NHS ester reaction?
A6: The reaction can be stopped by adding a buffer that contains primary amines, such as Tris or glycine. These quenching agents will react with any remaining NHS ester, preventing further modification of your target molecule. A final concentration of 20-50 mM of the quenching agent is typically sufficient.
Side Reaction Deep Dive: Hydrolysis
Hydrolysis is the primary competing reaction in any NHS ester conjugation. The stability of the NHS ester in an aqueous solution is inversely proportional to the pH; as the pH increases, the half-life of the ester decreases.
Data Presentation: NHS Ester Stability in Aqueous Solution
The following table summarizes the half-life of typical NHS esters at various pH values and temperatures, demonstrating the critical impact of these parameters on reagent stability.
| pH | Temperature | Half-Life (t½) |
| 7.0 | 0°C | 4 - 5 hours |
| 8.0 | Room Temp. | 210 minutes |
| 8.5 | Room Temp. | 180 minutes |
| 8.6 | 4°C | 10 minutes |
| 9.0 | Room Temp. | 125 minutes |
This data is compiled from multiple sources and represents typical values. Specific NHS esters may have different hydrolysis rates.
Visualization: Competing Reaction Pathways
Troubleshooting Guide
Q: My labeling efficiency is very low. What are the potential causes and how can I fix it?
A: Low labeling efficiency is a common problem with several potential causes. Use the following guide and the workflow diagram below to diagnose the issue.
Table: Troubleshooting Low Labeling Efficiency
| Potential Cause | Recommended Solution |
| Incorrect Buffer pH | Verify the reaction buffer is within the optimal pH range of 7.2-8.5 using a calibrated pH meter. Buffers like PBS, HEPES, borate, or carbonate-bicarbonate are recommended. |
| Incompatible Buffer Composition | Crucially, avoid buffers containing primary amines, such as Tris or glycine. These will compete with your target molecule. If necessary, perform a buffer exchange via dialysis or a desalting column before starting. |
| NHS Ester Hydrolysis | Prepare the NHS ester stock solution fresh in anhydrous DMSO or DMF immediately before use. Minimize reaction time, especially at higher pH, or perform the reaction at 4°C for a longer period to reduce hydrolysis. |
| Poor Reagent Quality | Ensure your NHS ester has been stored correctly (desiccated at -20°C). If you suspect the reagent is inactive, you can test its reactivity (see Protocol 2). |
| Low Reactant Concentration | The competing hydrolysis reaction has a greater impact in dilute solutions. If possible, increase the protein concentration (≥ 2 mg/mL is recommended). You can also try increasing the molar excess of the NHS ester. |
| Inaccessible Primary Amines | The primary amines on your protein may be sterically hindered or buried. If the protein's native conformation is not essential, consider partial denaturation. Alternatively, use a crosslinker with a longer spacer arm. |
Visualization: Troubleshooting Workflow
Q: My protein precipitates after the labeling reaction. What should I do?
A: Protein precipitation is often caused by excessive labeling or "over-crosslinking". The addition of too many molecules (especially hydrophobic ones) can alter the net charge and isoelectric point (pI) of the protein, leading to a decrease in solubility. To solve this, reduce the molar excess of the NHS ester reagent used in the reaction to achieve a lower degree of labeling. If you are conjugating a hydrophobic molecule, consider using a version with a hydrophilic PEG (polyethylene glycol) spacer to improve the solubility of the final conjugate.
Experimental Protocols
Protocol 1: General Protein Labeling with an NHS Ester
This protocol provides a general guideline. Optimization, particularly of the molar excess of the NHS ester, may be required for your specific protein and label.
A. Materials:
-
Protein of interest in an amine-free buffer (e.g., PBS, HEPES, Borate Buffer, pH 7.2-8.5).
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NHS ester reagent.
-
Anhydrous DMSO or DMF.
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Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0).
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Desalting column or dialysis equipment for purification.
B. Procedure:
-
Prepare the Protein: Ensure the purified protein is in an appropriate amine-free buffer at a concentration of 2-10 mg/mL. If the protein is in an incompatible buffer (like Tris), perform a buffer exchange.
-
Prepare the NHS Ester Solution: Immediately before use, allow the NHS ester vial to warm to room temperature. Dissolve the reagent in anhydrous DMSO or DMF to create a 10-20 mM stock solution.
-
Perform the Conjugation: Add a 10- to 50-fold molar excess of the NHS ester stock solution to the protein solution while gently stirring. The final concentration of the organic solvent should ideally be less than 10% of the total reaction volume.
-
Incubate: Incubate the reaction for 30-60 minutes at room temperature or for 2-4 hours at 4°C. Longer incubation at a lower temperature can help minimize hydrolysis.
-
Quench the Reaction: Stop the reaction by adding the quenching buffer to a final concentration of 20-50 mM (e.g., add 1 M Tris to 50 mM). Incubate for an additional 15 minutes.
-
Purify the Conjugate: Remove excess, unreacted label and quenching buffer by running the sample over a desalting column or through dialysis against an appropriate storage buffer.
-
Characterize: Determine the degree of labeling (DOL) using spectrophotometry.
Visualization: Key Reaction Parameter Relationships
Protocol 2: Assessing the Reactivity of an NHS Ester
If you suspect your NHS ester has lost activity due to hydrolysis from improper storage, you can perform this simple qualitative test based on the release of the NHS leaving group, which absorbs light around 260 nm.
A. Materials:
-
NHS ester reagent .
-
Anhydrous DMSO or DMF (if needed for solubility).
-
Reaction buffer (e.g., PBS, pH 7.2).
-
Strong base (e.g., 0.1 M NaOH or Ammonium Hydroxide).
-
UV-Vis Spectrophotometer and cuvettes.
B. Procedure:
-
Prepare Reagent Solution: Prepare a solution of the NHS ester at a known concentration (e.g., 1 mM) in the reaction buffer. If the ester is not water-soluble, first dissolve it in a minimal amount of anhydrous DMSO/DMF and then dilute it into the buffer.
-
Measure Initial Absorbance: Measure the absorbance of this solution at 260 nm (A_initial).
-
Induce Hydrolysis: Add a small volume of strong base to the cuvette to raise the pH significantly and induce rapid, complete hydrolysis of any active ester. Mix well.
-
Measure Final Absorbance: After a few minutes, measure the absorbance of the base-hydrolyzed solution at 260 nm again (A_final).
-
Interpret Results:
-
Active Reagent: If A_final is significantly greater than A_initial, the reagent was active, as hydrolysis released NHS, which absorbs at 260 nm.
-
Inactive Reagent: If A_final is not measurably greater than A_initial, the reagent was already hydrolyzed and is inactive. It should be discarded.
-
References
Technical Support Center: Improving the Stability of Mal-PEG10-NHS Ester Conjugates
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on improving the stability of Mal-PEG10-NHS ester conjugates. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the main stability concerns with this compound conjugates?
The primary stability concerns with this compound conjugates stem from the two reactive moieties: the N-hydroxysuccinimide (NHS) ester and the maleimide group. The NHS ester is susceptible to hydrolysis, especially at neutral to high pH, which renders it unable to react with primary amines.[1] The maleimide group can also undergo hydrolysis at pH values above 7.5, losing its specific reactivity towards sulfhydryl groups.[2] Additionally, the thioether bond formed between the maleimide and a thiol can be reversible through a retro-Michael reaction, particularly in the presence of other thiols.[3][4]
Q2: What is the optimal pH for performing conjugation reactions with Mal-PEG10-NHS esters?
The optimal pH for conjugation is a compromise between the reactivity of the two functional groups and their stability.
-
NHS Ester Reaction (Amine Coupling): The optimal pH for the reaction of an NHS ester with a primary amine is between 7.2 and 8.5.[5] A commonly used pH is 8.3-8.5. Below this range, the amine is protonated and less reactive, while above this range, the hydrolysis of the NHS ester becomes rapid.
-
Maleimide Reaction (Thiol Coupling): The thiol-maleimide reaction is most efficient and chemoselective at a pH range of 6.5-7.5. At pH 7.0, the reaction with thiols is approximately 1,000 times faster than with amines. Above pH 7.5, the maleimide group can react with amines, and its hydrolysis rate increases.
For a two-step conjugation, it is recommended to perform the NHS ester reaction first at pH 7.2-8.0, followed by purification and then the maleimide reaction at pH 6.5-7.5. For a one-pot reaction, a pH of 7.2-7.5 is a common compromise.
Q3: How should I store my this compound reagent?
This compound is moisture-sensitive and should be stored at -20°C with a desiccant. Before opening, the vial should be equilibrated to room temperature to prevent moisture condensation. It is highly recommended to prepare solutions of the reagent immediately before use, as the NHS ester readily hydrolyzes in aqueous solutions. Stock solutions in anhydrous DMSO or DMF can be stored at -20°C for 1-2 months.
Q4: What are the best solvents and buffers to use for conjugation?
-
Solvents: If the this compound is not readily soluble in an aqueous buffer, it can first be dissolved in a minimal amount of a water-miscible organic solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF). It is critical to use high-quality, amine-free DMF.
-
Buffers: For the NHS ester reaction, phosphate, carbonate-bicarbonate, HEPES, and borate buffers are suitable. 0.1 M sodium bicarbonate is a common choice. Avoid buffers containing primary amines, such as Tris and glycine, as they will compete with the target molecule. For the maleimide reaction, phosphate-buffered saline (PBS) is a good choice. It is also advisable to degas buffers to remove dissolved oxygen and to include a chelating agent like EDTA (1-5 mM) to prevent metal-catalyzed oxidation of thiols.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Conjugation Efficiency | NHS Ester Hydrolysis: The NHS ester has degraded due to moisture or inappropriate pH. | Store the reagent properly at -20°C with a desiccant and allow it to warm to room temperature before opening. Prepare the NHS ester solution immediately before use. Perform the reaction within the optimal pH range of 7.2-8.5. |
| Maleimide Hydrolysis: The maleimide group has degraded due to high pH. | Maintain the reaction pH between 6.5 and 7.5 for thiol conjugation. | |
| Thiol Oxidation: Free sulfhydryl groups on the target molecule have formed disulfide bonds. | Reduce the biomolecule with a reducing agent like TCEP or DTT prior to conjugation. If using DTT, it must be removed before adding the maleimide reagent. Include EDTA in the buffer to chelate metal ions that catalyze oxidation. | |
| Incorrect Stoichiometry: The molar ratio of the linker to the target molecule is not optimal. | A 10-20 fold molar excess of the maleimide-NHS ester is a common starting point for protein labeling, but this should be optimized for your specific application. | |
| Steric Hindrance: The PEG chain may be preventing the reactive groups from accessing the target sites. | Consider using a longer PEG linker if steric hindrance is suspected. Optimize the linker-to-protein molar ratio. | |
| Poor Stability of the Final Conjugate | Retro-Michael Reaction: The thioether bond is reversing, leading to loss of the conjugated molecule. | After conjugation, consider hydrolyzing the succinimide ring to the more stable succinamic acid thioether by incubating at a slightly elevated pH. This can significantly increase the long-term stability of the conjugate. |
| Aggregation of the Conjugate: The hydrophobicity of the drug-linker is causing the protein to aggregate. | This is a common issue in antibody-drug conjugate (ADC) development. Strategies to mitigate this include optimizing the drug-to-antibody ratio (DAR) and using cysteine-engineered antibodies with less solvent-accessible conjugation sites. | |
| Inconsistent Results | Acidification of Reaction Mixture: During large-scale labeling, the hydrolysis of the NHS ester can cause a drop in pH. | Monitor the pH of the reaction mixture throughout the process or use a more concentrated buffer to maintain a stable pH. |
| Variable Reagent Quality: Impurities in the this compound or solvents can affect the reaction outcome. | Use high-quality reagents, including anhydrous DMSO or amine-free DMF. |
Data Summary Tables
Table 1: Recommended pH Ranges for Conjugation Reactions
| Reactive Group | Optimal pH Range | Key Considerations |
| NHS Ester | 7.2 - 8.5 | Reaction rate increases with pH, but so does hydrolysis. A common optimum is pH 8.3-8.5. |
| Maleimide | 6.5 - 7.5 | Highly selective for thiols in this range. Above pH 7.5, reactivity with amines and hydrolysis increase. |
Table 2: Half-life of NHS Ester Hydrolysis at Different pH Values
| pH | Temperature | Half-life |
| 7.0 | 0°C | 4-5 hours |
| 8.0 | 25°C | 1 hour |
| 8.6 | 4°C | 10 minutes |
Experimental Protocols
Protocol 1: Two-Step Conjugation of a Protein (e.g., Antibody)
This protocol is recommended for maximizing the efficiency of both the amine and thiol reactions.
Step 1: Reaction of NHS Ester with Protein Amines
-
Buffer Preparation: Prepare a suitable amine-free buffer, such as 0.1 M phosphate buffer or 0.1 M sodium bicarbonate buffer, at pH 8.3-8.5.
-
Protein Preparation: Dissolve the protein in the reaction buffer to a concentration of 1-10 mg/mL. If the protein is in a buffer containing primary amines (e.g., Tris), it must be exchanged into the reaction buffer using dialysis or a desalting column.
-
This compound Preparation: Immediately before use, dissolve the this compound in a minimal amount of anhydrous DMSO or DMF.
-
Reaction: Add a 10-20 fold molar excess of the dissolved this compound to the protein solution. Incubate for 1-4 hours at room temperature or overnight on ice.
-
Purification: Remove the excess, unreacted linker using a desalting column or dialysis, exchanging the buffer to a phosphate buffer at pH 6.5-7.5 containing 1-5 mM EDTA.
Step 2: Reaction of Maleimide with a Thiol-Containing Molecule
-
Thiol Molecule Preparation: If the thiol-containing molecule has disulfide bonds, reduce them using a reducing agent like TCEP.
-
Reaction: Add the thiol-containing molecule to the maleimide-activated protein solution. The optimal molar ratio will need to be determined empirically.
-
Incubation: Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C.
-
Quenching (Optional): To stop the reaction, a small molecule thiol like cysteine can be added to react with any excess maleimide groups.
-
Final Purification: Purify the final conjugate using an appropriate method, such as size-exclusion chromatography (SEC) or affinity chromatography, to remove any unreacted molecules and quenching agents.
Protocol 2: Characterization of the Final Conjugate
The final conjugate should be characterized to determine the degree of labeling and purity.
-
Mass Spectrometry: Techniques like MALDI-TOF or ESI-MS can be used to determine the molecular weight of the conjugate and confirm the number of attached PEG linkers.
-
HPLC: Size-exclusion chromatography (SEC-HPLC) is useful for assessing the presence of aggregates and separating the conjugate from unconjugated protein. Reversed-phase HPLC (RP-HPLC) can be used to assess purity and resolve different conjugated species.
-
UV-Vis Spectroscopy: If the conjugated molecule has a chromophore, UV-Vis spectroscopy can be used to quantify the degree of labeling.
Visualizations
Caption: Two-step conjugation workflow for this compound.
Caption: Key degradation pathways for this compound conjugates.
References
- 1. アミン反応性架橋剤化学 | Thermo Fisher Scientific - JP [thermofisher.com]
- 2. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 3. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]
- 4. Field Guide to Challenges and Opportunities in Antibody-Drug Conjugates for Chemists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Technical Support Center: Scaling Up Mal-PEG10-NHS Ester Reactions
Welcome to the technical support center for Mal-PEG10-NHS ester reactions. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to facilitate the successful scale-up of their conjugation experiments.
Frequently Asked Questions (FAQs)
Q1: What is a this compound, and what is it used for?
A this compound is a heterobifunctional crosslinker. It contains two reactive groups: a maleimide and an N-hydroxysuccinimide (NHS) ester, connected by a polyethylene glycol (PEG) spacer with 10 PEG units. The NHS ester reacts with primary amines (like the side chain of lysine residues in proteins) to form stable amide bonds, while the maleimide group reacts with sulfhydryl groups (from cysteine residues) to form stable thioether bonds. This crosslinker is commonly used to conjugate two different molecules, such as a protein to another protein, a peptide, or a small molecule drug.
Q2: What are the optimal pH conditions for a two-step conjugation reaction?
For a two-step conjugation, the reactions are typically performed sequentially to ensure specificity:
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NHS ester reaction (amine-reactive): This reaction is most efficient at a pH of 7.2 to 8.5.[1] A common starting point is a pH of 8.3-8.5.[2]
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Maleimide reaction (sulfhydryl-reactive): This reaction is most efficient at a pH of 6.5 to 7.5.[1]
Performing the NHS ester reaction first at a slightly alkaline pH, followed by purification and then the maleimide reaction at a near-neutral pH, minimizes side reactions.
Q3: Can the two reactions be performed simultaneously?
While a two-step process is generally recommended for higher specificity, a one-step reaction can be performed at a compromise pH of 7.2-7.5.[1] However, this can lead to a more heterogeneous product mixture and potential side reactions.
Q4: How should this compound be stored?
Mal-PEG10-NHS esters are moisture-sensitive.[1] They should be stored at -20°C with a desiccant. Before use, the vial should be equilibrated to room temperature before opening to prevent moisture condensation. It is recommended to dissolve the reagent immediately before use and not to prepare stock solutions for long-term storage, as the NHS ester readily hydrolyzes in the presence of moisture.
Troubleshooting Guide
Low Conjugation Yield
Problem: The final yield of the conjugated product is lower than expected.
| Potential Cause | Recommended Solution |
| Hydrolysis of NHS Ester | The NHS ester is highly susceptible to hydrolysis, especially at higher pH. Prepare the NHS ester solution immediately before use in an anhydrous solvent like DMSO or DMF. Avoid storing the reagent in aqueous solutions. |
| Suboptimal pH | The pH of the reaction buffer is critical. For the NHS ester reaction, ensure the pH is between 7.2 and 8.5. For the maleimide reaction, maintain a pH of 6.5-7.5. Use non-amine containing buffers like phosphate buffer for the NHS ester reaction. |
| Hydrolysis of Maleimide | The maleimide group can also hydrolyze at pH values above 7.5, rendering it unreactive towards sulfhydryl groups. For the maleimide coupling step, ensure the pH does not exceed 7.5. |
| Oxidation of Sulfhydryl Groups | Free sulfhydryl groups can oxidize to form disulfide bonds, which are unreactive with maleimides. If necessary, reduce the protein or peptide with a reducing agent like TCEP or DTT prior to the maleimide reaction. If using DTT, it must be removed before adding the maleimide reagent. |
| Insufficient Molar Excess of Crosslinker | For dilute protein solutions, a higher molar excess of the this compound is required to achieve a good yield. A starting point of 10- to 50-fold molar excess of the crosslinker over the amine-containing protein is recommended, but this should be optimized empirically. |
Protein Aggregation
Problem: The protein aggregates during or after the conjugation reaction.
| Potential Cause | Recommended Solution |
| High Degree of PEGylation | Excessive modification of the protein surface can alter its properties and lead to aggregation. Optimize the molar ratio of the crosslinker to the protein to control the degree of labeling. |
| Presence of Organic Solvent | While a small amount of organic solvent (like DMSO or DMF) is needed to dissolve the crosslinker, high concentrations can denature proteins. Keep the final concentration of the organic solvent below 10% of the total reaction volume. |
| Suboptimal Buffer Conditions | Ensure the buffer composition and ionic strength are suitable for the stability of your specific protein. |
Challenges in Scaling Up
Problem: The reaction works well at a small scale but fails or gives inconsistent results when scaled up.
| Potential Cause | Recommended Solution |
| Inefficient Mixing | In larger volumes, inefficient mixing can lead to localized high concentrations of the crosslinker, causing aggregation, and uneven reaction rates. Ensure adequate and consistent mixing throughout the reaction. |
| pH Fluctuations | Maintaining a stable pH is more challenging in larger volumes. Monitor the pH throughout the reaction and adjust as necessary with a suitable buffer. |
| Longer Addition Times | The time it takes to add the crosslinker solution to the protein solution can be significant at a larger scale. This can lead to hydrolysis of the reactive groups before they have a chance to react. Consider optimizing the addition rate. |
| Purification Inefficiency | Purification methods that work well at a small scale, like spin columns, may not be suitable for large-scale reactions. Transition to more scalable purification techniques like tangential flow filtration (TFF) for buffer exchange and chromatography for product purification. |
| Increased Hydrophobicity and Aggregation | In the context of creating antibody-drug conjugates (ADCs), the conjugation of hydrophobic payloads can increase the propensity for aggregation, an issue that is magnified at a larger scale. Robust analytical methods are needed to detect and quantify aggregates. |
Data Presentation
Table 1: pH-Dependent Stability of NHS Esters
The stability of the NHS ester is highly dependent on the pH of the aqueous solution. Hydrolysis is a competing reaction that reduces the efficiency of the conjugation.
| pH | Temperature (°C) | Half-life of NHS Ester |
| 7.0 | 0 | 4-5 hours |
| 8.0 | 4 | 1 hour |
| 8.6 | 4 | 10 minutes |
(Data compiled from multiple sources)
Table 2: pH-Dependent Stability of Maleimide Group
The maleimide group is also susceptible to hydrolysis, particularly at alkaline pH.
| Condition | Observation | Reference |
| pH 7.0, 4°C | Half-life estimated at 32 days | |
| pH 7.0, 20°C | Half-life estimated at 11 days | |
| pH 7.4, 37°C | Rapid decrease in maleimide concentration | |
| pH > 7.5 | Loses reaction specificity for sulfhydryls | |
| pH ≥ 8.0 | Susceptible to hydrolysis |
Experimental Protocols
Protocol 1: Two-Step Conjugation of a Protein (Protein-A) to a Sulfhydryl-Containing Peptide (Peptide-B)
Materials:
-
Protein-A (in amine-free buffer, e.g., PBS, pH 7.4)
-
Peptide-B (with a free sulfhydryl group)
-
This compound
-
Anhydrous DMSO or DMF
-
Reaction Buffer A: 0.1 M sodium phosphate buffer, pH 8.0
-
Reaction Buffer B: 0.1 M sodium phosphate buffer with 5 mM EDTA, pH 7.0
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Quenching Buffer: 1 M Tris-HCl, pH 8.0
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Desalting columns
Procedure:
Step 1: Reaction of this compound with Protein-A (Amine Reaction)
-
Prepare a solution of Protein-A in Reaction Buffer A at a concentration of 1-10 mg/mL.
-
Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to create a 10 mM stock solution.
-
Add a 10- to 20-fold molar excess of the this compound stock solution to the Protein-A solution with gentle stirring. Ensure the final concentration of the organic solvent does not exceed 10%.
-
Incubate the reaction at room temperature for 30-60 minutes or at 4°C for 2 hours.
-
Remove the excess, unreacted this compound by passing the reaction mixture through a desalting column equilibrated with Reaction Buffer B.
Step 2: Reaction of Maleimide-Activated Protein-A with Peptide-B (Sulfhydryl Reaction)
-
Immediately add the purified maleimide-activated Protein-A to a solution of Peptide-B in Reaction Buffer B. The molar ratio of activated Protein-A to Peptide-B should be optimized based on the desired final product.
-
Incubate the reaction at room temperature for 2 hours or at 4°C overnight with gentle stirring.
-
To quench the reaction, add a small molecule thiol like cysteine or 2-mercaptoethanol to react with any excess maleimide groups.
-
Purify the final conjugate using an appropriate method such as size-exclusion chromatography (SEC) or ion-exchange chromatography (IEX) to separate the desired conjugate from unreacted components.
Protocol 2: Purification of PEGylated Protein by Ion-Exchange Chromatography (IEX)
Principle:
PEGylation shields the surface charges of a protein, altering its net charge. This change in charge can be exploited to separate the PEGylated protein from the un-PEGylated protein using IEX. The separation of different degrees of PEGylation (mono-, di-, multi-PEGylated) and even positional isomers is often possible.
General Procedure:
-
Column Selection: Choose an appropriate IEX resin (cation or anion exchange) based on the pI of the native protein and the expected charge change upon PEGylation.
-
Equilibration: Equilibrate the IEX column with a low-ionic-strength buffer (binding buffer).
-
Sample Loading: Load the crude PEGylation reaction mixture onto the column. The un-PEGylated and PEGylated species will bind to the resin.
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Washing: Wash the column with the binding buffer to remove any unbound impurities.
-
Elution: Elute the bound proteins using a salt gradient (e.g., 0-1 M NaCl) or a pH gradient. Typically, species with a lower degree of PEGylation will elute at a different salt concentration than those with a higher degree of PEGylation.
-
Fraction Collection and Analysis: Collect fractions and analyze them by SDS-PAGE and/or HPLC to identify the fractions containing the desired PEGylated product.
Visualizations
Two-step conjugation workflow using this compound.
Key chemical reactions in the Mal-PEG-NHS ester conjugation process.
References
Technical Support Center: Mal-PEG10-NHS Ester Applications
Welcome to the technical support center for Mal-PEG10-NHS ester applications. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues related to non-specific binding and other challenges encountered during conjugation experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of non-specific binding when using Mal-PEG10-NHS esters?
Non-specific binding in this compound applications typically arises from three main sources:
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Hydrolysis of the NHS Ester: The N-hydroxysuccinimide (NHS) ester is highly susceptible to hydrolysis in aqueous buffers. This hydrolysis reaction creates a carboxyl group from the NHS ester, rendering the linker unable to react with its intended primary amine target. The hydrolyzed, unreactive linker can then bind non-specifically to proteins or surfaces through hydrophobic or electrostatic interactions.[1][2][3]
-
Side Reactions of the Maleimide Group: While the maleimide group is highly specific for sulfhydryl (thiol) groups at a pH of 6.5-7.5, its specificity decreases at pH values above 7.5.[4][5] At higher pH, the maleimide can react with primary amines (e.g., lysine residues), leading to unintended crosslinking and aggregation.
-
Insufficient Quenching and Purification: Failure to quench unreacted linkers and subsequently remove them, along with hydrolyzed byproducts, is a major contributor to high background signals. These unbound molecules can adhere to surfaces or proteins during downstream applications like ELISAs or Western blots.
Q2: My final conjugate shows high background in an ELISA. What went wrong?
High background in an ELISA is a common problem often linked to non-specific binding of the PEGylated conjugate or residual unreacted linker. Consider these possibilities:
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Presence of Unreacted/Hydrolyzed Linker: If the post-conjugation purification step was inefficient, free this compound (in its hydrolyzed form) may be present in your final sample, binding non-specifically to the ELISA plate wells.
-
Suboptimal Blocking: The blocking buffer used may be insufficient to cover all non-specific binding sites on the plate.
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Incorrect Reaction pH: If the conjugation pH was too high (e.g., > 8.5), the maleimide group could have reacted with amines on your target protein, potentially leading to aggregation or altered protein conformation, which can increase non-specific interactions.
-
Insufficient Washing: Inadequate washing between ELISA steps can leave unbound reagents in the wells, contributing to a high background signal.
Q3: How can I minimize the hydrolysis of the NHS ester during my experiment?
Minimizing NHS ester hydrolysis is critical for efficient conjugation. The rate of hydrolysis is highly dependent on pH and temperature.
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Control the pH: Perform the NHS ester-amine reaction at a pH between 7.2 and 8.5. While the reaction with amines is faster at higher pH, so is hydrolysis. A common starting point is pH 7.5-8.0.
-
Work Quickly and at Low Temperature: Prepare the this compound solution immediately before use. Do not store it in solution. Performing the incubation at 4°C can significantly slow the rate of hydrolysis compared to room temperature.
-
Use Anhydrous Solvent for Stock Solution: Dissolve the this compound in a dry, water-miscible organic solvent like DMSO or DMF before adding it to your aqueous reaction buffer. Ensure the final concentration of the organic solvent is low (typically <10%) to avoid protein denaturation.
Q4: What is the optimal pH for a two-step conjugation with a Mal-PEG-NHS ester?
A two-step conjugation is highly recommended to ensure specificity. The pH should be optimized for each step:
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NHS Ester Reaction (Amine Target): The optimal pH for reacting the NHS ester with primary amines is between pH 7.2 and 8.5 . A common compromise to balance reaction efficiency and hydrolysis is pH 7.5-8.0 .
-
Maleimide Reaction (Thiol Target): After removing the excess linker from step 1, the maleimide group should be reacted with sulfhydryls at pH 6.5-7.5 . This pH range ensures the chemoselectivity of the maleimide for thiols over amines and minimizes maleimide hydrolysis.
Q5: How do I properly quench the reaction to stop non-specific binding?
Quenching is essential to deactivate any unreacted functional groups.
-
To Quench NHS Esters: Add a buffer containing primary amines, such as Tris or glycine, to a final concentration of 20-50 mM.
-
To Quench Maleimides: Add a small molecule thiol, such as L-cysteine or 2-mercaptoethanol, to a final concentration of ~10 mM to react with any excess maleimide.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low Conjugation Efficiency | NHS Ester Hydrolysis: The linker degraded before reacting with the amine. | Prepare the NHS ester solution immediately before use. Perform the reaction at 4°C or reduce the reaction time at room temperature. Ensure the reaction pH is not excessively high (optimal: 7.2-8.5). |
| Suboptimal pH: The pH is too low for the NHS-amine reaction or too high/low for the maleimide-thiol reaction. | For the NHS ester step, use a buffer at pH 7.2-8.5. For the maleimide step, switch to a buffer at pH 6.5-7.5. | |
| Competing Nucleophiles in Buffer: Buffers like Tris or glycine contain primary amines that compete with the target protein. | Use non-amine buffers such as phosphate-buffered saline (PBS), HEPES, or borate buffer for the conjugation steps. | |
| Oxidized Thiols: The sulfhydryl groups on the target molecule have formed disulfide bonds and are unavailable for reaction. | Add a non-thiol reducing agent like TCEP to the protein solution before the maleimide reaction step. Remove the TCEP before adding the maleimide-activated protein. | |
| High Background Signal in Assay (e.g., ELISA, Western Blot) | Insufficient Purification: Unreacted or hydrolyzed linker is still present in the sample. | After quenching, use size-exclusion chromatography (e.g., a desalting column) or dialysis to thoroughly remove all small molecule contaminants. |
| Inadequate Blocking: Non-specific sites on the assay surface are not fully blocked. | Increase the concentration or incubation time of your blocking buffer (e.g., BSA, casein). Consider adding a non-ionic surfactant like Tween-20 (0.05%) to the blocking and wash buffers. | |
| Contaminated Reagents: Buffers or reagents may be contaminated. | Prepare all buffers and substrate solutions fresh. | |
| Precipitation or Aggregation of Conjugate | Hydrophobic Crosslinker: Traditional crosslinkers can be hydrophobic, causing aggregation when conjugated to proteins. | Mal-PEG10-NHS is designed to be water-soluble, which should minimize this issue. However, ensure the final concentration of organic solvent (from the linker stock) is below 10%. |
| Incorrect Stoichiometry: Using a large excess of the linker can lead to multiple PEG molecules attaching to a single protein, which may cause aggregation. | Perform titration experiments to determine the optimal molar ratio of linker to protein. A 10- to 50-fold molar excess of linker is a common starting point. |
Quantitative Data Summary
Table 1: pH Effects on NHS Ester and Maleimide Stability & Reactivity
| Functional Group | pH Range | Condition | Half-life / Reaction Rate | Reference |
| NHS Ester | 7.0 | Hydrolysis at 0°C | 4-5 hours | |
| 8.0 | Hydrolysis at 25°C | ~1 hour | ||
| 8.6 | Hydrolysis at 4°C | 10 minutes | ||
| 7.2 - 8.5 | Reaction with Primary Amines | Optimal for conjugation | ||
| Maleimide | 6.5 - 7.5 | Reaction with Thiols | Optimal for specific conjugation | |
| > 7.5 | Reaction with Amines | Competing side reaction becomes significant | ||
| 7.0 | Relative Reaction Rate | ~1,000 times faster with thiols than with amines |
Experimental Protocols
Protocol 1: Two-Step Protein-Protein Conjugation
This protocol describes the conjugation of Protein A (containing primary amines) to Protein B (containing free sulfhydryls).
1. Buffer Preparation:
- Activation Buffer: 0.1 M phosphate buffer, 150 mM NaCl, pH 7.5 (Amine-free).
- Conjugation Buffer: 0.1 M phosphate buffer, 150 mM NaCl, 2 mM EDTA, pH 7.0 (Amine-free).
- Quenching Buffer: 1 M Tris-HCl, pH 8.0.
- Storage Buffer: Your buffer of choice (e.g., PBS, pH 7.4).
2. Step 1: Activation of Protein A with this compound a. Dissolve Protein A in Activation Buffer to a concentration of 1-10 mg/mL. b. Prepare a 10 mM stock solution of this compound by dissolving it in anhydrous DMSO immediately before use. c. Add a 20-fold molar excess of the this compound stock solution to the Protein A solution. Ensure the final DMSO volume does not exceed 10%. d. Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice. e. Remove the excess, unreacted linker by passing the solution through a desalting column (e.g., Zeba Spin) equilibrated with Conjugation Buffer.
3. Step 2: Conjugation of Activated Protein A to Protein B a. Immediately add the desalted, maleimide-activated Protein A to your solution of Protein B (in Conjugation Buffer). The molar ratio should be optimized, but a 1:1 ratio is a good starting point. b. Incubate the reaction for 30 minutes at room temperature or 2 hours at 4°C. c. Quench any unreacted maleimide groups by adding L-cysteine to a final concentration of 10 mM. Incubate for 15 minutes.
4. Final Purification: a. Purify the final conjugate from unreacted proteins and quenching agents using an appropriate method, such as size-exclusion chromatography (SEC) or affinity chromatography.
Visualizations
References
Technical Support Center: Purification of Mal-PEG10-NHS Ester Bioconjugates
Welcome to the technical support center for the purification of bioconjugates synthesized using Maleimide-PEG10-NHS ester crosslinkers. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during their purification workflows.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in a Mal-PEG10-NHS ester conjugation reaction mixture?
A1: A typical reaction mixture will contain the desired bioconjugate, unreacted protein/biomolecule, excess this compound linker, and hydrolyzed byproducts of the linker.[] Other potential impurities include aggregated conjugates and positional isomers if multiple reaction sites are present on the protein.[]
Q2: Which purification techniques are most effective for this compound bioconjugates?
A2: The most common and effective techniques for purifying PEGylated proteins are Size Exclusion Chromatography (SEC), Ion Exchange Chromatography (IEX), and Hydrophobic Interaction Chromatography (HIC).[][2][3] Tangential Flow Filtration (TFF) or diafiltration is also widely used for buffer exchange and removal of small molecule impurities. The choice of method depends on the specific properties of the bioconjugate and the impurities to be removed.
Q3: How can I prevent the hydrolysis of the NHS ester and maleimide groups during conjugation and purification?
A3: Hydrolysis is a common side reaction. To minimize hydrolysis of the NHS ester, maintain a pH between 7.2 and 8.5 during the reaction. For the maleimide group, a pH range of 6.5-7.5 is optimal to ensure specific reaction with sulfhydryl groups and minimize hydrolysis, which becomes more significant at pH values above 7.5. It is also crucial to use freshly prepared reagents and avoid moisture.
Q4: My protein is aggregating after conjugation. What can I do to prevent this?
A4: Aggregation can be a significant issue and may be caused by changes in the protein's surface properties upon PEGylation. To mitigate aggregation, you can screen different buffer conditions (e.g., pH, ionic strength), include excipients such as arginine, or perform the reaction and purification at a lower temperature (e.g., 4°C). The use of PEG linkers, like this compound, generally helps to increase the solubility and stability of the conjugate.
Troubleshooting Guides
Problem 1: Low Yield of Purified Bioconjugate
Low recovery of the final product is a frequent challenge in the purification of bioconjugates. The following guide provides potential causes and solutions.
| Potential Cause | Recommended Solution |
| Inefficient Conjugation Reaction | Optimize the molar ratio of the linker to the protein and the reaction conditions (pH, temperature, time). Ensure that buffers are free of primary amines (e.g., Tris) and sulfhydryls that can compete with the reaction. |
| Protein Precipitation/Aggregation | Adjust buffer conditions (pH, ionic strength) to enhance protein stability. Consider adding solubility-enhancing excipients. Perform purification steps at a lower temperature. |
| Non-specific Binding to Chromatography Resin | Pre-treat the chromatography column with a blocking agent (e.g., BSA, if compatible with your downstream application) to minimize non-specific interactions. Optimize the buffer composition, for instance, by adjusting the salt concentration. |
| Loss of Product During Diafiltration/TFF | Ensure the molecular weight cutoff (MWCO) of the filtration membrane is appropriate for your bioconjugate to prevent product loss. A 30 kDa MWCO is often suitable for modified monoclonal antibodies (~150 kDa). |
| Inappropriate Purification Method | The chosen purification method may not be optimal for your specific bioconjugate. It may be necessary to try an alternative technique (e.g., switch from IEX to HIC) or combine multiple purification steps. |
Problem 2: Presence of Unreacted Protein in the Final Product
The separation of the PEGylated conjugate from the unmodified protein can be challenging due to similarities in their properties.
| Potential Cause | Recommended Solution |
| Insufficient Resolution in SEC | The size difference between the native protein and the mono-PEGylated conjugate may not be large enough for complete separation. Using a longer column or a resin with a smaller bead size can improve resolution. |
| Similar Charge Properties in IEX | PEGylation can shield the protein's surface charges, leading to co-elution with the native protein. Adjusting the pH to maximize the charge difference between the native and conjugated protein can enhance separation. A shallow gradient during elution can also improve resolution. |
| Inadequate Hydrophobicity Difference in HIC | The change in hydrophobicity upon PEGylation might be insufficient for effective separation. Experiment with different HIC resins (e.g., Phenyl, Butyl) and salt types/concentrations in the mobile phase to optimize selectivity. |
Problem 3: Contamination with Free PEG Linker
Residual unconjugated this compound or its hydrolyzed byproducts can interfere with downstream applications.
| Potential Cause | Recommended Solution |
| Inefficient Removal of Small Molecules | Size-based methods are highly effective for removing small linkers. Use a desalting column (a form of SEC) with an appropriate exclusion limit. |
| Insufficient Diafiltration/Buffer Exchange | Ensure a sufficient number of diavolumes (typically 5-10) are used during TFF to wash out the small molecule impurities effectively. |
| Incorrect MWCO of Dialysis Membrane | If using dialysis, select a membrane with a low molecular weight cutoff (e.g., 3-5 kDa) to allow the free linker to diffuse out while retaining the bioconjugate. |
Experimental Protocols & Methodologies
Protocol 1: Purification by Size Exclusion Chromatography (SEC)
SEC separates molecules based on their hydrodynamic radius. It is effective for removing unreacted PEG linkers and can also separate multi-PEGylated species from mono-PEGylated and native proteins.
Materials:
-
SEC column (e.g., Superdex 200 or similar)
-
Chromatography system (e.g., FPLC)
-
Mobile phase: Phosphate-buffered saline (PBS) or another suitable buffer
-
Conjugation reaction mixture
Procedure:
-
Column Equilibration: Equilibrate the SEC column with at least two column volumes of the mobile phase until a stable baseline is achieved.
-
Sample Loading: Filter the conjugation reaction mixture through a 0.22 µm filter. Load a sample volume that is typically 1-2% of the total column volume to ensure optimal resolution.
-
Elution: Elute the sample with the mobile phase at a constant flow rate. The larger molecules (conjugates) will elute first, followed by the smaller, unreacted protein and finally the free PEG linker.
-
Fraction Collection: Collect fractions and analyze them by SDS-PAGE and UV-Vis spectroscopy to identify the fractions containing the purified conjugate.
-
Pooling: Pool the fractions containing the pure bioconjugate.
Protocol 2: Purification by Ion Exchange Chromatography (IEX)
IEX separates molecules based on their net surface charge. PEGylation can alter the surface charge of a protein, allowing for separation from the native form.
Materials:
-
Anion or cation exchange column (depending on the pI of the protein and the buffer pH)
-
Chromatography system
-
Binding buffer (low ionic strength)
-
Elution buffer (high ionic strength)
-
Conjugation reaction mixture (buffer exchanged into the binding buffer)
Procedure:
-
Column Equilibration: Equilibrate the IEX column with the binding buffer.
-
Sample Loading: Load the buffer-exchanged conjugation reaction mixture onto the column.
-
Washing: Wash the column with the binding buffer to remove any unbound molecules.
-
Elution: Apply a linear gradient of the elution buffer (increasing salt concentration) to elute the bound molecules. The elution profile will depend on the charge differences between the native protein and the various PEGylated species.
-
Fraction Collection and Analysis: Collect fractions and analyze them to identify those containing the purified bioconjugate.
Visualizations
Experimental Workflow for Bioconjugate Purification
Caption: General workflow for bioconjugate purification.
Troubleshooting Logic for Low Bioconjugate Yield
Caption: Troubleshooting decision tree for low yield.
References
Validation & Comparative
A Researcher's Guide to Confirming Successful Mal-PEG10-NHS Ester Conjugation: A Comparative Analysis
For researchers, scientists, and drug development professionals engaged in the sophisticated field of bioconjugation, the precise and efficient coupling of molecules is paramount. The Mal-PEG10-NHS ester is a popular heterobifunctional linker used to create these complex structures. However, the critical question that follows every conjugation reaction is: "Did it work?" This guide provides a comprehensive comparison of analytical techniques to definitively confirm successful conjugation, complete with experimental protocols and supporting data to ensure the integrity of your research.
The Chemistry of Conjugation: A Two-Step Process
This compound facilitates a two-step conjugation reaction. The N-hydroxysuccinimide (NHS) ester readily reacts with primary amines, such as the lysine residues on a protein, to form a stable amide bond. This is typically the first step. The second step involves the maleimide group, which specifically and efficiently reacts with a free sulfhydryl (thiol) group, commonly found on cysteine residues, to form a stable thioether bond. This dual reactivity allows for the directed conjugation of two different molecules, for instance, an antibody to a therapeutic payload.
It is important to note that the stability of the maleimide-thiol conjugate can be a concern, as it is susceptible to a retro-Michael reaction, particularly in the presence of other thiols. Additionally, the maleimide group can undergo hydrolysis at pH values above 7.5, rendering it unreactive towards thiols.[1] Therefore, careful control of reaction conditions and thorough characterization are essential.
Logical workflow of the two-step conjugation and subsequent confirmation.
Caption: Overview of the conjugation and confirmation process.
Comparative Analysis of Confirmation Techniques
A multi-pronged approach is often the most robust strategy for confirming successful conjugation. The following table compares common analytical techniques, highlighting their principles, the information they provide, and their respective advantages and disadvantages.
| Technique | Principle | Information Provided | Advantages | Disadvantages |
| SDS-PAGE | Separation by molecular weight under denaturing conditions. | Visual confirmation of an increase in molecular weight. | Widely available, relatively simple and inexpensive, provides a clear visual shift. | Low resolution, PEGylated proteins can migrate anomalously (appearing larger than their actual MW), does not provide precise mass, and can be prone to band smearing.[2] |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ionized molecules. | Precise molecular weight of the conjugate, allowing for confirmation of successful ligation and determination of the degree of labeling. | High accuracy and sensitivity, provides unambiguous mass confirmation, can be used for peptide mapping to identify conjugation sites.[3][4] | Requires specialized equipment and expertise, can be challenging for heterogeneous or very large conjugates.[5] |
| HPLC (SEC/RP) | Separation based on size (Size Exclusion Chromatography - SEC) or hydrophobicity (Reverse Phase - RP). | Shift in retention time indicating a change in size or polarity. Can be used to separate the conjugate from starting materials and byproducts. | High resolution, can be used for purification and quantification, provides information on purity and aggregation. | Requires method development and optimization, PEG can affect chromatographic behavior. |
| UV-Vis Spectroscopy | Measures the absorbance of light at specific wavelengths. | Can monitor the consumption of the maleimide group, which has a characteristic absorbance around 300 nm that disappears upon reaction with a thiol. | Simple, real-time monitoring of the reaction is possible, requires minimal sample. | Indirect method, can be subject to interference from other components in the reaction mixture, not suitable for confirming the final conjugate structure. |
Experimental Protocols
SDS-PAGE Analysis
Objective: To visualize the increase in molecular weight of the conjugated protein.
Experimental Workflow for SDS-PAGE.
Caption: Step-by-step workflow for SDS-PAGE analysis.
Protocol:
-
Sample Preparation: Prepare samples of the unconjugated starting protein(s) and the final conjugation reaction mixture.
-
Denaturation: Mix samples with SDS-PAGE loading buffer. For PEGylated proteins, it is often recommended to heat at 70°C for 10 minutes instead of boiling to prevent aggregation.
-
Electrophoresis: Load the samples and a molecular weight marker onto a suitable polyacrylamide gel. Run the gel according to standard procedures.
-
Staining: Stain the gel with Coomassie Brilliant Blue or a similar protein stain.
-
Analysis: Visualize the gel and compare the migration of the conjugated product to the starting materials. A successful conjugation will result in a band with a higher apparent molecular weight.
Expected Results:
| Sample | Expected Apparent Molecular Weight |
| Unconjugated Protein A (e.g., Antibody) | ~150 kDa |
| Unconjugated Protein B (e.g., Small Molecule) | Not visible on protein gel |
| Conjugate (Protein A-PEG10-Protein B) | >150 kDa (with a noticeable upward shift) |
Mass Spectrometry (MS) Analysis
Objective: To determine the precise molecular weight of the final conjugate.
Logical Flow for Mass Spectrometry Analysis.
Caption: Key steps in mass spectrometry analysis.
Protocol:
-
Sample Preparation: The sample may require purification to remove unreacted components and buffer exchange into a volatile buffer (e.g., ammonium acetate).
-
Analysis: Analyze the sample using an appropriate mass spectrometer, such as ESI-TOF or MALDI-TOF.
-
Data Processing: Deconvolute the resulting spectrum to determine the zero-charge mass of the species present.
-
Analysis: Compare the observed mass with the calculated theoretical mass of the conjugate.
Expected Results:
| Species | Theoretical Molecular Weight (Da) | Observed Molecular Weight (Da) |
| Unconjugated Protein A | 150,000 | ~150,000 |
| This compound | 868.9 | - |
| Conjugate (1:1) | 150,868.9 + MW of Protein B | ~150,869 + MW of Protein B |
High-Performance Liquid Chromatography (HPLC)
Objective: To separate the conjugate from starting materials and assess purity.
Workflow for HPLC Analysis.
Caption: General workflow for HPLC analysis.
Protocol:
-
Method Development: Choose an appropriate column and mobile phase. For separating species of different sizes, Size Exclusion Chromatography (SEC) is suitable. For separation based on hydrophobicity, Reverse Phase (RP)-HPLC can be used.
-
Analysis: Inject the sample onto the equilibrated HPLC system.
-
Data Analysis: Analyze the resulting chromatogram. Successful conjugation will be indicated by the appearance of a new peak with a different retention time compared to the starting materials.
Expected Results (SEC-HPLC):
| Species | Expected Retention Time |
| Unconjugated Protein A | Later elution (smaller apparent size) |
| Conjugate | Earlier elution (larger apparent size) |
| Aggregates | Very early elution |
Troubleshooting and Considerations
-
Anomalous SDS-PAGE Migration: PEGylated proteins often migrate slower on SDS-PAGE than their actual molecular weight would suggest. This is due to the PEG chain binding less SDS and having a larger hydrodynamic radius. Native PAGE can sometimes provide better resolution for PEGylated proteins.
-
Maleimide Instability: Be mindful of the pH during the maleimide reaction (ideally 6.5-7.5) to avoid hydrolysis. The stability of the final thioether bond can also be a factor, and strategies to increase stability, such as hydrolysis of the succinimide ring, have been explored.
-
Heterogeneity: Conjugation reactions can result in a mixture of species with different degrees of labeling. Techniques like mass spectrometry and HPLC are crucial for characterizing this heterogeneity.
By employing a combination of these analytical methods, researchers can confidently confirm the successful conjugation of this compound, ensuring the quality and reliability of their bioconjugates for downstream applications.
References
- 1. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 2. Native PAGE eliminates the problem of PEG-SDS interaction in SDS-PAGE and provides an alternative to HPLC in characterization of protein PEGylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. enovatia.com [enovatia.com]
- 4. Evaluation of Orbitrap MS for Characterizing PEGylated Proteins [thermofisher.com]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to Analytical Techniques for Characterizing Mal-PEG10-NHS Ester Conjugates
For Researchers, Scientists, and Drug Development Professionals
The use of heterobifunctional linkers like Maleimide-PEG10-NHS ester is fundamental in creating advanced bioconjugates, from antibody-drug conjugates (ADCs) to PEGylated proteins designed to improve therapeutic performance. The maleimide group selectively reacts with sulfhydryl moieties (e.g., cysteine residues), while the N-hydroxysuccinimide (NHS) ester targets primary amines (e.g., lysine residues), creating a stable conjugate with a defined polyethylene glycol (PEG) spacer.
Thorough analytical characterization of the resulting conjugate is a critical quality control step to ensure identity, purity, consistency, and functional efficacy. This guide provides an objective comparison of key analytical techniques, supported by experimental data and detailed protocols, to aid researchers in developing a robust characterization strategy.
General Workflow for Conjugation and Characterization
The production and analysis of a bioconjugate follows a logical progression from synthesis and purification to a multi-faceted analytical assessment. Each analytical technique provides distinct but complementary information required to build a complete quality profile of the final product.
Caption: High-level workflow from synthesis to multi-technique characterization.
Mass Spectrometry (MS)
Mass spectrometry is an indispensable tool for confirming the identity of a conjugate by measuring its molecular weight (MW) with high precision. The mass increase following conjugation directly confirms the successful attachment of the Mal-PEG10-NHS linker and any associated payload.
Key Applications:
-
Confirmation of Conjugation: Provides direct evidence of successful conjugation by detecting the expected mass shift.
-
Determination of Degree of Labeling (DOL): Resolves species with different numbers of attached linkers, allowing for the calculation of the average DOL.[1]
-
Heterogeneity Assessment: Identifies different conjugate species, such as those with one, two, or more linkers attached.[2]
-
Site of Conjugation Analysis: Peptide mapping via LC-MS/MS can pinpoint the specific amino acid residues (lysines or cysteines) that have been modified.[3]
Comparison of MS Techniques
| Technique | Principle | Primary Use Case | Mass Accuracy | Throughput |
| MALDI-TOF | Measures time-of-flight of ions generated by laser desorption from a matrix. | Rapid MW screening, DOL estimation.[1] | ~0.1% | High |
| ESI-LC-MS | Electrospray ionization of liquid sample, often coupled with HPLC (LC-MS). | High-resolution MW, accurate DOL, impurity profiling, peptide mapping.[4] | < 20 ppm | Medium |
Experimental Protocol: Intact Mass Analysis by LC-MS
This protocol is adapted for the analysis of a PEGylated protein using an ESI-Q-TOF mass spectrometer.
-
Sample Preparation:
-
Purify the conjugate to remove excess, unreacted linker using size-exclusion chromatography (SEC) or dialysis.
-
Dilute the purified conjugate to a final concentration of 0.1-1.0 mg/mL in an MS-compatible buffer (e.g., 10 mM ammonium acetate).
-
-
LC Separation (Reversed-Phase):
-
Column: C4 protein column (e.g., 2.1 x 50 mm, 300 Å).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Run a linear gradient from 5% to 95% Mobile Phase B over 10-15 minutes.
-
Flow Rate: 0.3 mL/min.
-
-
MS Analysis (ESI-Q-TOF):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Mass Range: 1000-4000 m/z.
-
Capillary Voltage: 3.5-4.5 kV.
-
Post-Column Infusion (Optional): To simplify complex spectra from PEGylated proteins, a charge-stripping agent like triethylamine (TEA) can be introduced post-column at ~10 µL/min via a T-junction.
-
-
Data Analysis:
-
Process the raw data to combine the multiple charge states into a single, deconvoluted "zero-charge" mass spectrum.
-
Calculate the mass difference between the unconjugated protein and the observed conjugate peaks to confirm modification and determine the number of attached linkers.
-
High-Performance Liquid Chromatography (HPLC)
HPLC is the workhorse technique for assessing the purity and heterogeneity of bioconjugates. Different HPLC modes can be used to separate the desired conjugate from unreacted starting materials, aggregates, and other product-related impurities.
Key Applications:
-
Purity Assessment: Quantifies the percentage of the desired conjugate relative to impurities.
-
Aggregate Analysis: Size-Exclusion Chromatography (SEC) is the gold standard for detecting and quantifying high molecular weight aggregates.
-
Separation of Isoforms: Reversed-Phase (RP-HPLC) and Ion-Exchange (IEX-HPLC) can separate species with different DOLs or positional isomers.
-
Quantification of Free Components: Can be used to measure residual unreacted protein or payload.
Comparison of HPLC Modes
| HPLC Mode | Separation Principle | Primary Application for Conjugate Analysis | Key Benefit |
| Size-Exclusion (SEC) | Hydrodynamic radius (size) | Quantifying aggregates and separating unreacted protein/PEG. | Mild, non-denaturing conditions preserve protein structure. |
| Reversed-Phase (RP) | Hydrophobicity | Separating species by DOL; resolving positional isomers. | High resolving power for molecules with small differences in hydrophobicity. |
| Ion-Exchange (IEX) | Net surface charge | Separating species with different charge states due to PEGylation. | Orthogonal separation mechanism to SEC and RP. |
| Hydrophobic Interaction (HIC) | Hydrophobicity (native) | Purity assessment and DAR analysis for ADCs. | Milder than RP-HPLC, often preserving protein conformation and activity. |
Experimental Protocol: Purity Analysis by SEC-HPLC
This protocol is a standard method for assessing aggregation and purity of a PEGylated protein conjugate.
-
System Preparation:
-
Column: SEC column suitable for the molecular weight range of the conjugate (e.g., Zenix SEC-150, 3 µm, 150 Å, 7.8 x 300 mm).
-
Mobile Phase: Isocratic elution with a physiological buffer (e.g., 150 mM Sodium Phosphate, pH 7.0).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: Ambient.
-
-
Sample Analysis:
-
Prepare the conjugate sample at a concentration of 1-2 mg/mL in the mobile phase buffer.
-
Inject 10-20 µL of the sample.
-
Monitor the elution profile using a UV detector at 280 nm (for protein) and/or 214 nm (for peptide bonds).
-
-
Data Interpretation:
-
Identify the peaks corresponding to aggregates (eluting earliest), the main conjugate monomer, and any lower molecular weight species (e.g., unreacted protein).
-
Calculate the purity by integrating the peak areas: Purity (%) = (Area of Monomer Peak / Total Area of All Peaks) x 100.
-
Caption: Workflow for purity and aggregate analysis by SEC-HPLC.
UV-Vis Spectroscopy
UV-Vis spectroscopy is a simple, accessible method primarily used to determine the concentration of the conjugate and to calculate the average Degree of Labeling (DOL), provided the attached molecule has a unique absorbance profile.
Key Applications:
-
Protein Concentration: Measures protein absorbance at 280 nm.
-
Degree of Labeling (DOL): Calculates the ratio of linker/payload to protein using their respective extinction coefficients.
Data Presentation: DOL Calculation Formula
The DOL is calculated by determining the molar concentrations of the protein and the attached label/payload from a single UV-Vis spectrum.
| Parameter | Formula | Description |
| Protein Concentration (M) | [Protein] = (A₂₈₀ - (Aₘₐₓ × CF)) / ε_protein | A₂₈₀ is absorbance at 280nm. Aₘₐₓ is absorbance at the label's max wavelength. CF is the correction factor (A₂₈₀ of label / Aₘₐₓ of label). ε_protein is the protein's molar extinction coefficient. |
| Label Concentration (M) | [Label] = Aₘₐₓ / ε_label | ε_label is the label's molar extinction coefficient at its λₘₐₓ. |
| Degree of Labeling (DOL) | DOL = [Label] / [Protein] | The final molar ratio of label to protein. |
Experimental Protocol: DOL Determination
-
Preparation:
-
Ensure the conjugate is highly purified from any unreacted, UV-active components.
-
Obtain the molar extinction coefficients (ε) for the protein at 280 nm and for the attached molecule at its absorbance maximum (λₘₐₓ).
-
Determine the Correction Factor (CF) for the label's absorbance at 280 nm.
-
-
Measurement:
-
Blank a spectrophotometer with the purification buffer.
-
Measure the absorbance of the conjugate solution at 280 nm (A₂₈₀) and at the λₘₐₓ of the attached molecule (Aₘₐₓ). Dilute the sample if absorbance exceeds 2.0.
-
-
Calculation:
-
Calculate the molar concentration of the protein, correcting for the label's contribution at 280 nm, using the formula in the table above.
-
Calculate the molar concentration of the attached label.
-
Compute the DOL by taking the ratio of the two concentrations.
-
Conjugate Stability Assessment
The stability of the thioether bond formed by the maleimide-cysteine reaction is a critical attribute, as cleavage in vivo can lead to loss of efficacy and potential off-target toxicity. Stability is typically assessed by incubating the conjugate in a biologically relevant matrix (e.g., serum or plasma) and monitoring its integrity over time.
Key Applications:
-
Linkage Stability: Determines the rate of drug/payload deconjugation.
-
Half-life Calculation: Quantifies the time it takes for 50% of the conjugate to degrade.
-
Comparison of Linker Chemistries: Evaluates the performance of next-generation, more stable maleimide linkers.
Caption: Competing instability and stability pathways for maleimide conjugates.
Experimental Protocol: Serum Stability Assay
This protocol outlines a method to assess conjugate stability in serum.
-
Incubation:
-
Dilute the conjugate to a final concentration (e.g., 1 mg/mL) in fresh animal or human serum pre-warmed to 37°C.
-
Incubate the mixture in a 37°C water bath or incubator.
-
-
Time-Point Sampling:
-
At designated time points (e.g., 0, 1, 4, 8, 24, 48 hours), withdraw an aliquot of the mixture.
-
Immediately quench any reaction by diluting the aliquot into a cold, acidic buffer (e.g., 0.1% TFA) or by adding a quenching agent to stop degradation.
-
-
Analysis:
-
Analyze the samples from each time point using a suitable method to separate the intact conjugate from the free payload, such as:
-
SEC-HPLC: Monitors the decrease of the main conjugate peak and the appearance of a low MW peak.
-
LC-MS: Provides definitive identification and quantification of both intact and cleaved species.
-
-
-
Data Analysis:
-
Quantify the percentage of intact conjugate remaining at each time point relative to the amount present at time zero.
-
Plot the percentage of intact conjugate versus time to determine the stability profile and calculate the conjugate's half-life.
-
Functional Assays
While structural and purity analyses are essential, they do not guarantee biological function. Functional assays are required to confirm that the conjugation process has not compromised the molecule's intended activity.
Key Applications:
-
Binding Affinity: Ensures an antibody-based conjugate still binds its target antigen with high affinity.
-
Biological Activity: Confirms that an enzyme remains active or that a therapeutic payload can effectively induce its biological effect (e.g., cytotoxicity).
-
Cellular Uptake/Internalization: For targeted therapies like ADCs, assays can confirm that the conjugate is internalized by target cells.
Comparison of Common Functional Assays
| Assay Type | Measures | Typical Readout | Application Example |
| ELISA | Target binding | Colorimetric or fluorescent signal | Measuring the binding of a PEGylated antibody to its immobilized antigen. |
| Surface Plasmon Resonance (SPR) | Binding kinetics (kₐ, kₔ, Kₙ) | Change in refractive index (Resonance Units) | Detailed characterization of binding affinity changes post-conjugation. |
| Cell-Based Cytotoxicity Assay | Cell viability/death | Luminescence (ATP levels) or colorimetric signal | Determining the EC₅₀ of an antibody-drug conjugate on a cancer cell line. |
| Flow Cytometry | Cell surface binding / Internalization | Fluorescence intensity | Quantifying conjugate binding to target cells or tracking its internalization. |
Experimental Protocol: High-Level Cell Binding ELISA
-
Plate Coating: Coat a 96-well microplate with the target antigen (e.g., 1-5 µg/mL in PBS) and incubate overnight at 4°C.
-
Blocking: Wash the plate and block non-specific binding sites with a blocking buffer (e.g., 3% BSA in PBS) for 1-2 hours at room temperature.
-
Conjugate Incubation:
-
Prepare serial dilutions of both the unconjugated protein (control) and the final conjugate.
-
Add the dilutions to the plate and incubate for 1-2 hours.
-
-
Detection:
-
Wash the plate to remove unbound conjugate.
-
Add a secondary antibody conjugated to an enzyme (e.g., HRP-conjugated anti-protein antibody).
-
Wash again and add the appropriate enzyme substrate (e.g., TMB).
-
-
Analysis: Stop the reaction and read the absorbance on a plate reader. Compare the binding curves of the conjugate and the unconjugated protein to assess any change in binding affinity.
References
A Head-to-Head Comparison: Mal-PEG10-NHS Ester vs. Other PEGylated Crosslinkers for Bioconjugation
For researchers, scientists, and drug development professionals, the selection of an appropriate crosslinker is a critical step in the design and synthesis of bioconjugates, including antibody-drug conjugates (ADCs), protein-protein conjugates, and functionalized nanoparticles. Among the diverse array of available reagents, PEGylated crosslinkers have gained prominence for their ability to enhance the solubility, stability, and pharmacokinetic profiles of the resulting conjugates. This guide provides an objective comparison of Mal-PEG10-NHS ester with other PEGylated crosslinkers, supported by experimental data and detailed protocols to inform rational crosslinker selection.
This compound is a heterobifunctional crosslinker featuring a maleimide group and an N-hydroxysuccinimide (NHS) ester, separated by a 10-unit polyethylene glycol (PEG) spacer. This specific architecture allows for the covalent and sequential conjugation of molecules bearing sulfhydryl (-SH) and primary amine (-NH2) groups, respectively. The PEG spacer imparts favorable physicochemical properties to the final conjugate. However, a variety of other PEGylated crosslinkers exist, differing in PEG chain length, reactive end groups, and overall architecture. This comparison will delve into the key performance characteristics of these crosslinkers to guide researchers in their specific applications.
Comparative Analysis of PEGylated Crosslinkers
The choice of a PEGylated crosslinker significantly impacts the performance of the resulting bioconjugate. Key parameters for consideration include reaction efficiency, the stability of the formed linkage, and the overall impact on the biological activity and pharmacokinetics of the conjugated molecule.
Chemical Reactivity and Reaction Conditions
Mal-PEG-NHS esters utilize two of the most well-established bioconjugation chemistries. The NHS ester reacts with primary amines (e.g., the side chain of lysine residues in proteins) at a physiological to slightly basic pH (7-9) to form a stable amide bond.[1][2] The maleimide group specifically reacts with sulfhydryl groups (e.g., from cysteine residues) at a pH range of 6.5-7.5 to form a stable thioether bond.[1][3]
| Crosslinker Type | Reactive Groups | Optimal pH for Reaction | Formed Bond | Key Considerations |
| Mal-PEG-NHS ester | Maleimide, NHS ester | Maleimide: 6.5-7.5; NHS ester: 7-9 | Thioether, Amide | Sequential reaction is possible. NHS ester is susceptible to hydrolysis at higher pH.[1] |
| SM(PEG)n Series | Maleimide, NHS ester | Maleimide: 6.5-7.5; NHS ester: 7-9 | Thioether, Amide | A series of crosslinkers with varying PEG lengths (n=2, 4, 6, 8, 12, 24). |
| Thiol-Reactive PEGs | Maleimide, Pyridyldithiol | Maleimide: 6.5-7.5; Pyridyldithiol: 7-8 | Thioether, Disulfide | Pyridyldithiol forms a cleavable disulfide bond. |
| Amine-Reactive PEGs | NHS ester, Aldehyde | NHS ester: 7-9; Aldehyde: 6-7 | Amide, Imine (reductive amination) | Aldehyde reaction requires a subsequent reduction step to form a stable bond. |
| Click Chemistry PEGs | Azide, Alkyne (DBCO) | Near-neutral | Triazole | Bioorthogonal reaction, highly specific and efficient. |
Impact of PEG Linker Length on Bioconjugate Performance
The length of the PEG spacer plays a crucial role in the overall properties of the bioconjugate, particularly for ADCs. Longer PEG chains generally lead to increased hydrophilicity, which can mitigate aggregation issues associated with hydrophobic drug payloads. This can also lead to an extended plasma half-life due to an increased hydrodynamic radius. However, there can be a trade-off with cytotoxic activity, where longer linkers may sometimes decrease in vitro potency.
| PEG Linker Length | Effect on Solubility/Aggregation | Effect on Pharmacokinetics (Half-life) | Effect on In Vitro Potency |
| Short (e.g., PEG2-PEG4) | Moderate improvement | Modest increase | Generally higher |
| Medium (e.g., PEG8-PEG12) | Good improvement | Significant increase | May be slightly reduced |
| Long (e.g., PEG24 and longer) | Excellent improvement | Substantial increase | Can be moderately reduced |
This table summarizes general trends observed in ADC development. The optimal PEG length is highly dependent on the specific antibody, payload, and target.
Stability of the Formed Conjugate
The stability of the linkage between the crosslinker and the biomolecule is paramount, especially for in vivo applications. The amide bond formed by the NHS ester is highly stable. The thioether bond from the maleimide-thiol reaction is also generally considered stable; however, it can be susceptible to a retro-Michael reaction, particularly in the presence of other thiols like glutathione in the intracellular environment. Recent studies have shown that hydrolysis of the succinimide ring in the maleimide-thiol adduct can lead to a more stable ring-opened structure.
| Linker Chemistry | Bond Type | In Vivo Stability | Key Considerations |
| Maleimide-Thiol | Thioether | Generally stable, but can undergo retro-Michael reaction. | Ring-opening of the succinimide can increase stability. |
| NHS-Amine | Amide | Highly stable | |
| Disulfide | Disulfide | Cleavable in reducing environments (e.g., intracellularly) | Often used for controlled drug release. |
| Click Chemistry | Triazole | Highly stable | Bioorthogonal nature prevents side reactions. |
| Mono-Sulfone-PEG | Thioether | Reported to be more stable than maleimide-PEG conjugates. | An alternative for applications requiring very high stability. |
Experimental Protocols
General Protocol for Two-Step Protein-Protein Conjugation using this compound
This protocol describes a general workflow for conjugating a protein containing primary amines (Protein-NH2) to a protein containing a free sulfhydryl group (Protein-SH).
Materials:
-
This compound
-
Protein-NH2
-
Protein-SH
-
Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Desalting columns
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound (e.g., 10 mM) in anhydrous DMF or DMSO immediately before use.
-
Prepare Protein-NH2 and Protein-SH in Conjugation Buffer. Ensure Protein-SH is fully reduced.
-
-
Reaction of this compound with Protein-NH2:
-
Add a 10- to 20-fold molar excess of the this compound stock solution to the Protein-NH2 solution.
-
Incubate the reaction for 30-60 minutes at room temperature or 2 hours at 4°C with gentle mixing.
-
-
Removal of Excess Crosslinker:
-
Remove non-reacted this compound from the maleimide-activated Protein-NH2 using a desalting column equilibrated with Conjugation Buffer.
-
-
Conjugation of Maleimide-Activated Protein-NH2 with Protein-SH:
-
Immediately add the purified maleimide-activated Protein-NH2 to the Protein-SH solution. The molar ratio should be optimized for the specific proteins.
-
Incubate for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Quenching of the Reaction (Optional):
-
Add a small molecule thiol (e.g., cysteine or 2-mercaptoethanol) to quench any unreacted maleimide groups.
-
-
Purification and Characterization of the Conjugate:
-
Purify the final conjugate using size-exclusion chromatography (SEC) to remove unconjugated proteins and other impurities.
-
Characterize the conjugate by SDS-PAGE, SEC, and mass spectrometry (e.g., MALDI-TOF or ESI-MS) to confirm conjugation and determine the conjugation ratio.
-
Characterization of Bioconjugates by Size-Exclusion Chromatography (SEC)
SEC is a powerful technique for separating molecules based on their hydrodynamic size, making it ideal for analyzing bioconjugates and detecting aggregation.
Instrumentation and Method:
-
HPLC System: With a UV detector.
-
SEC Column: Appropriate for the molecular weight range of the bioconjugate.
-
Mobile Phase: Typically a phosphate buffer with a salt (e.g., 150 mM NaCl) to minimize non-specific interactions with the stationary phase.
-
Analysis: The elution profile will show peaks corresponding to the conjugate, unconjugated proteins, and any aggregates. The retention time is inversely proportional to the molecular size.
Visualizing the Bioconjugation Workflow
The following diagrams illustrate the chemical structure of this compound and a typical experimental workflow for creating an antibody-drug conjugate (ADC).
Caption: Chemical structure of this compound.
Caption: Experimental workflow for ADC synthesis.
Conclusion
This compound is a versatile and widely used crosslinker that offers a good balance of reactivity, stability, and hydrophilicity for many bioconjugation applications. However, the optimal choice of a PEGylated crosslinker is highly dependent on the specific requirements of the application. For applications requiring enhanced stability, mono-sulfone-PEG linkers may be a superior choice. When bioorthogonality is critical, click chemistry-based PEG linkers are advantageous. The length of the PEG chain must be carefully considered to balance the benefits of increased solubility and half-life against potential impacts on biological activity. By understanding the comparative performance of different PEGylated crosslinkers and employing robust experimental protocols for synthesis and characterization, researchers can rationally design and produce effective bioconjugates for a wide range of therapeutic and diagnostic applications.
References
- 1. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 2. Monodispersed PEG Linkers Enhance Antibody–Drug Conjugates (ADCs) [protocols.io]
- 3. Determination of the degree of PEGylation of protein bioconjugates using data from proton nuclear magnetic resonance spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
Harnessing the Power of Distance: The Advantages of Long PEG Spacers in Crosslinking
For researchers, scientists, and drug development professionals, the design and synthesis of effective bioconjugates are paramount. The linker, or spacer, that connects different molecular entities is a critical component that significantly influences the overall efficacy, stability, and pharmacokinetic profile of the final product. Among the various types of linkers, those incorporating long Polyethylene Glycol (PEG) spacers have emerged as a superior choice in many crosslinking applications, particularly in the development of Antibody-Drug Conjugates (ADCs). This guide provides an objective comparison of the advantages of long PEG spacers with alternative linkers, supported by experimental data and detailed protocols.
The primary role of a long PEG spacer is to bridge two reactive molecules, but its function extends far beyond simple linkage. The inherent properties of the PEG chain—hydrophilicity, flexibility, and biocompatibility—confer a range of benefits to the resulting bioconjugate.[1][2]
Core Advantages of Long PEG Spacers
The inclusion of a long PEG spacer in a crosslinker can lead to significant improvements in the physicochemical and biological properties of the conjugate. These advantages are particularly crucial when dealing with hydrophobic drugs or large biomolecules.
-
Enhanced Solubility and Stability: Many potent therapeutic agents are hydrophobic, which can lead to aggregation and reduced stability of the bioconjugate in aqueous environments.[3][4] Long, hydrophilic PEG spacers act as a solubilizing agent, effectively shielding the hydrophobic molecule and preventing aggregation.[3] This improved solubility is critical for manufacturing, formulation, and in vivo stability.
-
Improved Pharmacokinetics: A key advantage of using long PEG spacers is the significant enhancement of the bioconjugate's pharmacokinetic profile. The PEG chain creates a "hydration shell" around the molecule, increasing its hydrodynamic size. This larger size reduces renal clearance, leading to a longer circulation half-life and slower plasma clearance. Consequently, the overall exposure of the target tissue to the therapeutic agent (Area Under the Curve or AUC) is increased.
-
Reduced Immunogenicity: The flexible PEG chain can mask potential epitopes on the bioconjugate, reducing its recognition by the immune system. This "stealth" effect helps to minimize immune responses and can lead to better tolerability of the therapeutic.
-
Optimal Steric Hindrance: The length of the PEG spacer can be tailored to provide optimal distance between the conjugated molecules. This can be crucial for maintaining the biological activity of a protein or antibody by preventing the payload from sterically hindering its binding site. However, excessively long PEG chains can sometimes have the opposite effect, so optimization is key.
Quantitative Data Comparison
The advantages of long PEG spacers are not merely theoretical. Multiple studies have provided quantitative data demonstrating their impact on the performance of bioconjugates. The following tables summarize key findings from comparative studies.
Table 1: Effect of PEG Spacer Length on Binding Affinity
| Spacer Type | Spacer Length | Dissociation Constant (Kd) in nM |
| No Spacer | - | 15.1 ± 2.1 |
| PEG4 | 4 ethylene glycol units | 10.2 ± 1.5 |
| PEG8 | 8 ethylene glycol units | 8.9 ± 1.2 |
| PEG24 | 24 ethylene glycol units | 7.8 ± 1.1 |
| Alkyl C12 | 12 carbon atoms | 25.4 ± 3.5 |
| Alkyl C24 | 24 carbon atoms | 31.2 ± 4.3 |
Data adapted from a study on aptamer-amphiphiles, illustrating the trend of improved binding affinity with longer PEG spacers compared to no spacer and hydrophobic alkyl spacers. A lower Kd value indicates a stronger binding interaction.
Table 2: Impact of PEG Spacer Length on ADC Hydrophobicity
| Linker Type | PEG Units | HIC Retention Time (minutes) |
| Linker with No PEG | 0 | 15.2 |
| Linker with PEG3 | 3 | 12.8 |
| Linker with PEG8 | 8 | 10.5 |
| Linker with PEG12 | 12 | 9.1 |
This table demonstrates that increasing the length of the PEG spacer decreases the hydrophobicity of an Antibody-Drug Conjugate (ADC), as indicated by a shorter retention time on a hydrophobic interaction chromatography (HIC) column. A shorter retention time signifies a more hydrophilic conjugate.
Table 3: Influence of PEG Spacer Length on ADC Pharmacokinetics
| ADC Linker | PEG Units | Clearance (mL/hr/kg) | AUC (hr*µg/mL) |
| Linker A | 0 | 1.2 | 8,500 |
| Linker B | 4 | 0.8 | 12,500 |
| Linker C | 8 | 0.5 | 20,000 |
| Linker D | 12 | 0.5 | 21,000 |
A study optimizing a glucuronide-MMAE linker demonstrated a direct relationship between PEG spacer length and the ADC's pharmacokinetic profile. As the PEG chain length increased, the ADC's clearance slowed, and its exposure (AUC) increased, with the effect plateauing around 8-12 PEG units.
Experimental Protocols
To facilitate the validation and application of these findings, detailed methodologies for key experiments are provided below.
Experimental Protocol 1: Determination of Protein Solubility via PEG-Induced Precipitation
This method provides a relative measure of protein solubility by determining the concentration of polyethylene glycol (PEG) required to induce precipitation. Higher PEG concentrations needed for precipitation indicate greater protein solubility.
-
Materials:
-
Protein solution (e.g., antibody or protein conjugate) at a known concentration (e.g., 1 mg/mL) in a suitable buffer (e.g., PBS, pH 7.4).
-
High molecular weight Polyethylene Glycol (PEG) stock solution (e.g., 50% w/v PEG 8000 in the same buffer).
-
96-well microplate (UV-transparent).
-
Microplate reader capable of measuring absorbance at 280 nm.
-
Pipettes and sterile pipette tips.
-
Centrifuge with a microplate rotor.
-
-
Procedure:
-
Prepare a serial dilution of the PEG stock solution in the assay buffer.
-
In a 96-well microplate, mix the protein solution with the different concentrations of the PEG solution. For example, mix 50 µL of the protein solution with 50 µL of each PEG dilution.
-
Include a control well with protein solution and buffer only (0% PEG).
-
Incubate the plate at a constant temperature (e.g., room temperature or 37°C) for a set period (e.g., 1 hour) to allow for equilibration and potential precipitation.
-
Centrifuge the microplate to pellet any precipitated protein.
-
Carefully transfer the supernatant to a new UV-transparent microplate.
-
Measure the absorbance of the supernatant at 280 nm to determine the concentration of soluble protein.
-
Plot the concentration of soluble protein versus the PEG concentration. The PEG concentration at which 50% of the protein has precipitated can be used as a measure of relative solubility.
-
Experimental Protocol 2: Quantification of Aggregation by Size-Exclusion High-Performance Liquid Chromatography (SE-HPLC)
SE-HPLC separates molecules based on their hydrodynamic radius, allowing for the quantification of monomers, dimers, and higher-order aggregates.
-
Materials:
-
Protein conjugate solution (e.g., 1 mg/mL).
-
SE-HPLC system equipped with a UV detector (280 nm).
-
Size-exclusion column suitable for the molecular weight range of the protein.
-
Mobile phase (e.g., 0.1 M sodium phosphate, 0.15 M NaCl, pH 6.8).
-
-
Procedure:
-
Prepare the protein sample by filtering it through a 0.22 µm syringe filter.
-
Inject a known volume of the protein sample onto the column.
-
Run the separation at a constant flow rate.
-
Monitor the elution profile by measuring the absorbance at 280 nm.
-
Identify and integrate the peaks corresponding to the monomer, dimer, and any higher molecular weight species.
-
Calculate the percentage of each species by dividing the area of each peak by the total area of all peaks.
-
Experimental Protocol 3: Two-Step Protein Crosslinking using a Heterobifunctional PEG-Linker
This protocol describes the conjugation of two different proteins using a heterobifunctional crosslinker containing a PEG spacer, such as SM(PEG)n, which has an NHS ester and a maleimide group.
-
Materials:
-
Amine-containing protein (Protein-NH2).
-
Sulfhydryl-containing protein (Protein-SH).
-
SM(PEG)n crosslinker.
-
Conjugation Buffer (e.g., PBS, pH 7.2-7.5).
-
Desalting column.
-
-
Procedure:
-
Dissolve the amine-containing protein in the conjugation buffer.
-
Add a 10- to 50-fold molar excess of the SM(PEG)n crosslinker to the protein solution.
-
Incubate the reaction for 30 minutes at room temperature or 2 hours at 4°C.
-
Remove excess, unreacted crosslinker using a desalting column equilibrated with the conjugation buffer.
-
Immediately add the sulfhydryl-containing protein to the maleimide-activated Protein-NH2.
-
Incubate the reaction for 30 minutes at room temperature or 2 hours at 4°C.
-
The final conjugate can be purified from unreacted components by size-exclusion chromatography.
-
Visualizing the Process: Workflows and Mechanisms
To better understand the role of long PEG spacers in crosslinking, the following diagrams illustrate key workflows.
Caption: General workflow for protein PEGylation.
References
A Comparative Guide to Mass Spectrometry Analysis of Mal-PEG10-NHS Ester Labeled Proteins
For researchers, scientists, and drug development professionals, the precise characterization of protein interactions and structures is paramount. Chemical cross-linking mass spectrometry (XL-MS) has emerged as a powerful technique for these investigations. This guide provides a comprehensive comparison of Mal-PEG10-NHS ester, a heterobifunctional cross-linker, with other common alternatives, supported by experimental data and detailed protocols.
Introduction to this compound and Alternatives
This compound is a chemical cross-linking reagent that features two distinct reactive groups: a maleimide group that reacts with sulfhydryl groups (e.g., on cysteine residues) and an N-hydroxysuccinimide (NHS) ester that reacts with primary amines (e.g., on lysine residues and protein N-termini)[]. The polyethylene glycol (PEG) spacer (PEG10) enhances the solubility and flexibility of the cross-linker[2].
Alternatives to this compound can be categorized based on their reactive groups and spacer arm characteristics. Common amine-reactive homobifunctional cross-linkers include disuccinimidyl suberate (DSS) and its water-soluble analog bis(sulfosuccinimidyl) suberate (BS3), which possess a methylene backbone. Other alternatives include MS-cleavable cross-linkers like disuccinimidylsulfoxide (DSSO) and disuccinimidyldibutyric urea (DSBU), which facilitate data analysis by fragmenting in the mass spectrometer[3].
Performance Comparison of Cross-Linking Reagents
The choice of cross-linker significantly impacts the outcome of an XL-MS experiment. Key performance indicators include the number of identified cross-links, the ability to capture dynamic protein conformations, and the efficiency of the cross-linking reaction.
Recent studies have highlighted the advantages of PEGylated cross-linkers over their non-PEGylated counterparts. The hydrophilic PEG backbone enhances the accessibility of the cross-linker to the protein surface, leading to a higher number of identified cross-links, particularly in dynamic regions of proteins[2].
| Feature | This compound | DSS (Disuccinimidyl suberate) | BS(PEG)2 | DSSO (Disuccinimidylsulfoxide) |
| Reactive Groups | Maleimide, NHS ester | NHS ester, NHS ester | NHS ester, NHS ester | NHS ester, NHS ester |
| Spacer Arm | PEG | Methylene | PEG | Methylene, MS-cleavable |
| Solubility | High | Low (requires organic solvent) | High | Low (requires organic solvent) |
| Cell Permeability | Permeable | Permeable | Permeable | Permeable |
| Number of Cross-links Identified (in vivo, PTEN) | Not directly reported, but PEG linkers show higher efficiency | 16 | 25 | Not directly compared |
| Inter-domain Cross-links (in vivo, PTEN) | Not directly reported | 2 | 5 | Not directly compared |
| Key Advantage | Heterobifunctional, enhanced solubility | Well-established, commercially available | Captures more dynamic conformations | MS-cleavable for easier data analysis |
Data for DSS and BS(PEG)2 are based on a comparative study on the protein PTEN in vivo[2]. Data for this compound and DSSO are inferred from their chemical properties and general performance of similar linkers.
Experimental Protocols
Detailed methodologies are crucial for reproducible XL-MS experiments. Below are comparative protocols for protein labeling with this compound and the commonly used homobifunctional cross-linker, DSS.
Protocol 1: Cross-Linking with this compound (Two-Step)
This protocol is designed for targeted cross-linking between a protein with available cysteines and another with available lysines.
Materials:
-
Protein A (with accessible cysteines) in phosphate buffer (pH 6.5-7.5)
-
Protein B (with accessible lysines) in amine-free buffer (e.g., HEPES, pH 7.2-7.5)
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Quenching solution (e.g., Tris buffer, pH 7.5)
-
Desalting columns
Procedure:
-
NHS Ester Reaction:
-
Dissolve this compound in DMSO to prepare a stock solution.
-
Add a 10- to 50-fold molar excess of the this compound stock solution to Protein B. The final DMSO concentration should be below 10%.
-
Incubate the reaction for 30-60 minutes at room temperature.
-
-
Removal of Excess Cross-linker:
-
Remove non-reacted this compound using a desalting column, exchanging the buffer to a phosphate buffer (pH 6.5-7.5).
-
-
Maleimide Reaction:
-
Immediately add the maleimide-activated Protein B to Protein A at an appropriate molar ratio.
-
Incubate for 1-2 hours at room temperature or overnight at 4°C.
-
-
Quenching:
-
Add a quenching solution (e.g., Tris buffer) to a final concentration of 20-50 mM to quench any unreacted NHS esters. Add a thiol-containing reagent like cysteine or β-mercaptoethanol to quench the maleimide reaction.
-
-
Sample Preparation for Mass Spectrometry:
-
Proceed with protein denaturation, reduction, alkylation, and enzymatic digestion (e.g., with trypsin).
-
Analyze the resulting peptide mixture by LC-MS/MS.
-
Protocol 2: Cross-Linking with DSS (One-Step)
This protocol is for general cross-linking of lysine residues within a protein or protein complex.
Materials:
-
Protein or protein complex in amine-free buffer (e.g., HEPES, pH 7.2-8.0)
-
DSS (Disuccinimidyl suberate)
-
Dimethyl sulfoxide (DMSO)
-
Quenching solution (e.g., Tris buffer, pH 7.5)
Procedure:
-
Cross-Linking Reaction:
-
Dissolve DSS in DMSO to prepare a fresh stock solution.
-
Add the DSS stock solution to the protein sample to a final concentration of 1-2 mM. The final DMSO concentration should be below 10%.
-
Incubate for 30-60 minutes at room temperature.
-
-
Quenching:
-
Add a quenching solution (e.g., Tris buffer) to a final concentration of 20-50 mM to quench the reaction. Incubate for 15 minutes at room temperature.
-
-
Sample Preparation for Mass Spectrometry:
-
Proceed with protein denaturation, reduction, alkylation, and enzymatic digestion (e.g., with trypsin).
-
Analyze the resulting peptide mixture by LC-MS/MS.
-
Visualizing Experimental Workflows and Signaling Pathways
Experimental Workflow for XL-MS
The general workflow for a chemical cross-linking mass spectrometry experiment is depicted below. This process involves several key steps from sample preparation to data analysis.
Caption: A typical experimental workflow for cross-linking mass spectrometry.
EGFR Signaling Pathway
Cross-linking mass spectrometry is a valuable tool for elucidating the protein-protein interactions within signaling pathways. The Epidermal Growth Factor Receptor (EGFR) signaling pathway, which is crucial in cell proliferation and differentiation, involves a cascade of protein interactions upon ligand binding.
Caption: A simplified diagram of the EGFR signaling pathway.
Conclusion
The selection of a cross-linking reagent is a critical decision in the design of an XL-MS experiment. This compound offers the advantages of heterobifunctionality and a hydrophilic PEG spacer, which can enhance the capture of protein interactions. However, for general amine-reactive cross-linking, well-established reagents like DSS or MS-cleavable alternatives like DSSO provide robust solutions. The provided protocols and workflows serve as a guide for researchers to effectively apply these powerful techniques to unravel the complexities of protein structure and function.
References
The Impact of PEG Spacer Length on Bioconjugate Performance: A Comparative Guide
For researchers, scientists, and drug development professionals, the optimization of bioconjugate design is a critical factor in achieving desired therapeutic outcomes. Among the various components of a bioconjugate, the linker, particularly the polyethylene glycol (PEG) spacer, plays a pivotal role in modulating its physicochemical and biological properties. The length of the PEG spacer can significantly influence a bioconjugate's solubility, stability, pharmacokinetics, and ultimately, its efficacy and safety profile. This guide provides an objective comparison of the performance of different length PEG spacers, supported by experimental data, detailed experimental protocols, and visualizations to aid in the rational design of next-generation biotherapeutics.
The Role of PEG Spacers in Bioconjugation
PEGylation, the process of attaching PEG chains to molecules, is a well-established strategy in drug development to improve the pharmacokinetic and pharmacodynamic properties of therapeutic agents.[1] In bioconjugates like antibody-drug conjugates (ADCs), PEG spacers offer several advantages:
-
Enhanced Hydrophilicity and Solubility: Many therapeutic payloads are hydrophobic, which can lead to aggregation and rapid clearance. Incorporating a hydrophilic PEG spacer can mitigate these issues, improving solubility and enabling higher drug-to-antibody ratios (DARs).[2][3]
-
Improved Pharmacokinetics: PEGylation increases the hydrodynamic radius of the bioconjugate, which can lead to reduced renal clearance and a longer plasma half-life.[1] This extended circulation time can result in greater accumulation of the therapeutic agent in the target tissue.[1]
-
Reduced Immunogenicity: The PEG chain can shield the bioconjugate from the immune system, potentially reducing its immunogenicity.
-
Modulation of Off-Target Toxicity: By improving the pharmacokinetic profile and reducing non-specific uptake, PEG linkers can contribute to a wider therapeutic window.
-
Optimal Spacing and Reduced Steric Hindrance: A PEG spacer of a defined length provides critical spatial separation between the conjugated molecules. This can be crucial for maintaining the biological activity of a protein or antibody by preventing the payload from interfering with its binding site.
The choice of PEG spacer length is a critical optimization parameter, often involving a trade-off between these beneficial properties and potential drawbacks such as decreased in vitro potency.
Performance Comparison of Different Length PEG Spacers
The following tables summarize quantitative data from various studies, comparing key performance metrics across different PEG spacer lengths in the context of antibody-drug conjugates and other bioconjugates.
Table 1: Effect of PEG Spacer Length on Antibody-Drug Conjugate (ADC) Pharmacokinetics
| PEG Spacer Length | Clearance Rate (mL/kg/day) | Fold Change vs. Non-PEGylated | Plasma Half-life (t½) | Reference Molecule |
| No PEG | ~8.5 | 1.0 | - | Non-binding IgG-MMAE |
| PEG2 | ~7.0 | 0.82 | - | Non-binding IgG-MMAE |
| PEG4 | ~5.5 | 0.65 | - | Non-binding IgG-MMAE |
| PEG6 | ~4.0 | 0.47 | - | Non-binding IgG-MMAE |
| PEG8 | ~2.5 | 0.29 | Longer than shorter PEGs | Non-binding IgG-MMAE |
| PEG12 | ~2.5 | 0.29 | Similar to PEG8 and PEG24 | Non-binding IgG-MMAE |
| PEG24 | ~2.5 | 0.29 | Similar to PEG8 and PEG12 | Non-binding IgG-MMAE |
| 4 kDa | - | - | 2.5-fold increase vs. no PEG | Affibody-MMAE Conjugate |
| 10 kDa | - | - | 11.2-fold increase vs. no PEG | Affibody-MMAE Conjugate |
Data synthesized from multiple sources. Note that direct comparison between different studies and reference molecules should be made with caution.
Table 2: Influence of PEG Spacer Length on ADC In Vitro Cytotoxicity and In Vivo Efficacy
| PEG Spacer Length | In Vitro Cytotoxicity (IC50) | In Vivo Efficacy (Tumor Growth Inhibition) | ADC Model / Target |
| No PEG | - | 11% reduction in tumor weight | L540cy Xenograft |
| PEG2 | Lower IC50 (higher potency) | 35-45% reduction in tumor weight | L540cy Xenograft |
| PEG4 | - | 35-45% reduction in tumor weight | L540cy Xenograft |
| PEG8 | Higher IC50 (lower potency) | 75-85% reduction in tumor weight | L540cy Xenograft |
| PEG12 | - | 75-85% reduction in tumor weight | L540cy Xenograft |
| PEG24 | - | 75-85% reduction in tumor weight | L540cy Xenograft |
Data synthesized from multiple sources. A general trend observed is that while shorter PEG linkers may lead to higher in vitro potency, longer linkers often result in improved in vivo efficacy due to better pharmacokinetics.
Table 3: Impact of Mini-PEG Spacer Length on Receptor Binding Affinity of a Peptide Conjugate
| PEG Spacer Length | IC50 (nM) | Target Receptor |
| PEG2 | 3.1 ± 0.2 | Gastrin-Releasing Peptide Receptor (GRPR) |
| PEG3 | 3.9 ± 0.3 | Gastrin-Releasing Peptide Receptor (GRPR) |
| PEG4 | 5.4 ± 0.4 | Gastrin-Releasing Peptide Receptor (GRPR) |
| PEG6 | 5.8 ± 0.3 | Gastrin-Releasing Peptide Receptor (GRPR) |
In this study, shorter mini-PEG linkers resulted in a lower IC50 value, indicating higher binding affinity. This suggests that for certain receptor-ligand interactions, a shorter, more constrained linker may be beneficial.
Visualizing the Impact of PEG Spacers
Diagrams created using Graphviz (DOT language) can effectively illustrate complex biological processes and experimental workflows.
Caption: ADC internalization and intracellular drug release pathway.
Experimental Protocols
Detailed methodologies are crucial for the accurate comparison and interpretation of data. Below are representative protocols for key experiments used to evaluate the performance of bioconjugates with different length PEG spacers.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability following treatment with a bioconjugate.
Materials:
-
Target-positive and target-negative cell lines
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Bioconjugates with different length PEG spacers
-
Control articles (e.g., unconjugated antibody, free payload)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight to allow for cell attachment.
-
Treatment: Prepare serial dilutions of the bioconjugates and control articles in complete medium. Remove the old medium from the cells and add the treatment solutions.
-
Incubation: Incubate the plates for a period relevant to the payload's mechanism of action (typically 72-120 hours).
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the dose-response curve and determine the IC50 value.
Caption: Workflow for an in vitro cytotoxicity assay.
In Vivo Efficacy Study in Xenograft Models
This study evaluates the anti-tumor activity of bioconjugates in a living organism.
Materials:
-
Immunodeficient mice (e.g., athymic nude mice)
-
Human tumor cell line
-
Matrigel
-
Bioconjugates with different length PEG spacers
-
Vehicle control and other control articles
-
Calipers for tumor measurement
Procedure:
-
Xenograft Model Establishment: Subcutaneously implant human tumor cells mixed with Matrigel into the flank of immunodeficient mice.
-
Tumor Growth and Randomization: Monitor tumor growth. When tumors reach a specified size, randomize the mice into treatment groups.
-
Dosing: Administer the bioconjugates, vehicle, and controls to the respective groups according to the planned dosing schedule and route of administration.
-
Monitoring: Measure tumor volumes and body weights 2-3 times per week. Monitor the general health of the mice.
-
Study Endpoint: Conclude the study when tumors in the control group reach a predefined size or at a set time point.
-
Data Analysis: Calculate tumor growth inhibition (TGI) by comparing the tumor volumes in the treated groups to the control group.
Caption: Workflow for an in vivo efficacy study.
In Vitro Plasma Stability Assay
This assay evaluates the stability of the bioconjugate in plasma over time.
Materials:
-
Bioconjugates with different length PEG spacers
-
Human or animal plasma
-
Incubator at 37°C
-
Organic solvent for protein precipitation (e.g., acetonitrile)
-
UPLC-MS/MS system
Procedure:
-
Incubation: Incubate the bioconjugate in plasma at 37°C.
-
Time Points: At various time points (e.g., 0, 1, 4, 8, 24, 48 hours), take aliquots of the plasma sample.
-
Protein Precipitation: Add an organic solvent to the aliquots to precipitate the plasma proteins.
-
Centrifugation: Centrifuge the samples to pellet the precipitated proteins.
-
Analysis: Analyze the supernatant using UPLC-MS/MS to quantify the amount of intact bioconjugate remaining.
-
Data Analysis: Plot the percentage of intact bioconjugate remaining over time to determine the stability profile and half-life.
Conclusion
The length of the PEG spacer is a critical design parameter in the development of bioconjugates, with a profound impact on their therapeutic index. The presented data indicates that while shorter PEG linkers may be advantageous for maximizing in vitro potency and receptor binding in some contexts, longer PEG linkers generally enhance pharmacokinetic properties, leading to improved in vivo efficacy. However, the optimal PEG spacer length is highly dependent on the specific antibody, payload, target, and the overall therapeutic strategy. A systematic evaluation of a range of PEG spacer lengths using the experimental protocols outlined in this guide is essential for the rational design of safer and more effective biotherapeutics.
References
Validating Conjugate Activity After Labeling with Mal-PEG10-NHS Ester: A Comparative Guide
For researchers, scientists, and drug development professionals, the successful conjugation of molecules is a critical step in creating novel therapeutics, diagnostics, and research tools. The use of heterobifunctional linkers like Maleimide-PEG10-N-hydroxysuccinimide (Mal-PEG10-NHS) ester is widespread, particularly in the development of antibody-drug conjugates (ADCs).[1][][3] This guide provides a comprehensive overview of the validation process for conjugates labeled with Mal-PEG10-NHS ester, offering a comparison with alternative methods and detailed experimental protocols.
The this compound is a water-soluble crosslinker that facilitates the covalent bonding between amine- and sulfhydryl-containing molecules.[1] The NHS ester end reacts with primary amines (like those on lysine residues of antibodies) at a pH of 7-9 to form a stable amide bond, while the maleimide group reacts with sulfhydryl groups (cysteine residues) at a pH of 6.5-7.5 to form a stable thioether bond.[1] The polyethylene glycol (PEG) spacer enhances the solubility of the resulting conjugate.
Comparative Analysis of Validation Assays
A battery of assays is essential to confirm successful conjugation and to characterize the resulting product. The choice of assays depends on the specific application of the conjugate. For instance, in the case of an ADC, it is crucial to assess not only the physical characteristics of the conjugate but also its biological activity.
| Assay | Purpose | Information Gained | Alternative Approaches |
| SDS-PAGE | To confirm an increase in molecular weight post-conjugation. | A shift in the band corresponding to the conjugated protein indicates successful labeling. | Western Blot for specific protein detection. |
| Size-Exclusion Chromatography (SEC-HPLC) | To determine the extent of aggregation and fragmentation. | Provides information on the homogeneity and stability of the conjugate. | Dynamic Light Scattering (DLS). |
| Reverse Phase HPLC (RP-HPLC) | To assess the drug-to-antibody ratio (DAR) and purity. | Can separate species with different numbers of conjugated molecules. | Hydrophobic Interaction Chromatography (HIC). |
| Mass Spectrometry (LC-MS) | To confirm the precise molecular weight of the conjugate and determine the DAR. | Provides a highly accurate measurement of the number of molecules conjugated. | UV-Vis spectrophotometry (less accurate for DAR). |
| ELISA / Surface Plasmon Resonance (SPR) | To evaluate the binding affinity of the conjugated antibody to its target antigen. | Ensures that the conjugation process has not compromised the antibody's binding capability. | Flow cytometry for cell surface binding. |
| Cell-Based Cytotoxicity Assays | To determine the in vitro efficacy of an ADC. | Measures the ability of the ADC to kill target cancer cells. | Animal models for in vivo efficacy. |
| Linker Stability Assays | To assess the stability of the linker in relevant biological fluids (e.g., plasma). | Determines the rate of drug release from the conjugate. | LC-MS based methods to track free drug over time. |
Experimental Workflow and Methodologies
The overall process of creating and validating a conjugate using this compound involves several key stages, from initial protein modification to final activity assessment.
1. Two-Step Conjugation Protocol using this compound
This protocol is a two-step process to ensure specificity.
-
Materials:
-
Amine-containing protein (Protein-NH2, e.g., antibody) in an amine-free buffer (e.g., PBS, pH 7.2-8.0).
-
Sulfhydryl-containing molecule (Protein-SH, e.g., reduced antibody fragment or cysteine-containing peptide).
-
This compound (dissolved in DMSO or DMF immediately before use).
-
Conjugation Buffer (e.g., Phosphate Buffer, pH 6.5-7.5).
-
Desalting columns.
-
-
Procedure:
-
Step 1: Reaction of NHS Ester with Amine-Containing Protein
-
Prepare the Protein-NH2 at a concentration of 1-5 mg/mL in the conjugation buffer.
-
Add a 10-20 fold molar excess of the dissolved this compound to the protein solution.
-
Incubate for 30-60 minutes at room temperature.
-
-
Removal of Excess Crosslinker
-
Remove the excess, unreacted this compound using a desalting column equilibrated with the conjugation buffer. This is crucial to prevent unwanted side reactions in the next step.
-
-
Step 2: Reaction of Maleimide with Sulfhydryl-Containing Molecule
-
Immediately add the sulfhydryl-containing molecule (Protein-SH) to the purified maleimide-activated protein. A 1.5 to 2-fold molar excess of the sulfhydryl molecule over the activated protein is recommended.
-
Incubate for 1-2 hours at room temperature or overnight at 4°C.
-
-
Final Purification
-
Purify the final conjugate using size-exclusion chromatography or another appropriate method to remove any unreacted molecules.
-
-
2. SDS-PAGE Analysis of Conjugation
-
Procedure:
-
Prepare samples of the unconjugated protein, the intermediate product (if possible), and the final conjugate.
-
Run the samples on a suitable percentage polyacrylamide gel under reducing and non-reducing conditions.
-
Stain the gel with Coomassie Blue or a similar protein stain.
-
Expected Result: A clear upward shift in the molecular weight band of the conjugated protein compared to the unconjugated protein.
-
3. Determination of Drug-to-Antibody Ratio (DAR) by RP-HPLC
-
Procedure:
-
Set up a reverse-phase HPLC system with a suitable column (e.g., C4 or C8).
-
Establish a gradient of increasing organic solvent (e.g., acetonitrile) in an aqueous mobile phase containing an ion-pairing agent (e.g., trifluoroacetic acid).
-
Inject the purified conjugate onto the column.
-
Monitor the elution profile at 280 nm (for the antibody) and a wavelength appropriate for the conjugated molecule.
-
Data Analysis: The different conjugated species (DAR 0, 1, 2, etc.) will elute as separate peaks. The area under each peak can be used to calculate the average DAR.
-
4. Cell-Based Cytotoxicity Assay
-
Procedure:
-
Plate target cells (antigen-positive) and control cells (antigen-negative) in 96-well plates and allow them to adhere overnight.
-
Prepare serial dilutions of the ADC, the unconjugated drug, and a control antibody.
-
Treat the cells with the different concentrations of the test articles.
-
Incubate for a period determined by the mechanism of action of the drug (typically 72-96 hours).
-
Assess cell viability using a suitable assay (e.g., MTT, CellTiter-Glo®).
-
Data Analysis: Plot cell viability versus concentration and calculate the IC50 (the concentration that inhibits 50% of cell growth) for each condition. The ADC should show potent and specific killing of the target cells.
-
Alternative Labeling Technologies
While Mal-PEG-NHS esters are widely used, several alternative technologies exist, each with its own advantages and disadvantages.
| Technology | Principle | Advantages | Disadvantages |
| Hydrazide-Aldehyde Chemistry | Reaction between a hydrazide and an aldehyde (often generated by oxidizing glycosylation sites on an antibody). | Site-specific conjugation on glycosylated regions, away from the antigen-binding site. | Requires oxidation of the antibody, which could potentially cause damage. |
| Click Chemistry (e.g., Azide-Alkyne) | Bioorthogonal reaction between an azide and an alkyne. | High specificity and reaction efficiency. Can be performed in complex biological media. | Requires the introduction of non-natural functional groups into the protein and drug. |
| Enzymatic Ligation (e.g., Sortase A, Transglutaminase) | Enzymes create a covalent bond at a specific recognition sequence. | Highly site-specific, resulting in a homogeneous product. | May require genetic engineering of the protein to introduce the recognition site. |
| Thiol-yne Chemistry | Reaction of a thiol with an alkyne. | Can form a stable thioether bond. | May have side reactions with other functional groups. |
The choice of labeling technology will depend on the specific requirements of the conjugate, including the desired level of homogeneity, the nature of the molecules to be conjugated, and the intended application.
References
A Comparative Guide to NHS Esters for Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
N-hydroxysuccinimide (NHS) esters are a cornerstone of bioconjugation, enabling the covalent labeling of proteins, antibodies, and other biomolecules with a wide array of functional tags.[1] Their primary mode of action is the efficient and selective reaction with primary amines, such as the N-terminus of a polypeptide chain and the side chain of lysine residues, to form stable amide bonds.[1][2] The choice of a specific NHS ester can significantly impact the outcome of a bioconjugation reaction, influencing factors like solubility, reactivity, stability, and the properties of the final conjugate.[2] This guide provides a comparative overview of commonly used NHS esters, supported by quantitative data and detailed experimental protocols to inform your bioconjugation strategies.
Key Performance Characteristics: A Comparative Overview
The selection of an appropriate NHS ester is contingent on the specific requirements of the experiment, including the nature of the biomolecule, the desired degree of labeling, and the ultimate application of the conjugate. Key parameters to consider are the ester's solubility, reactivity, and stability, which are often influenced by its chemical structure.
Two principal classes of NHS esters are available: the standard, membrane-permeable NHS esters, which are soluble in organic solvents like DMSO or DMF, and the water-soluble sulfo-NHS esters.[3] The addition of a sulfonate group to the N-hydroxysuccinimide ring in sulfo-NHS esters imparts water solubility, allowing for reactions to be conducted entirely in aqueous buffers and avoiding the use of organic co-solvents that can be detrimental to some proteins. Generally, sulfo-NHS esters exhibit slightly greater stability in aqueous solutions compared to their non-sulfonated counterparts.
A critical factor in any NHS ester conjugation is the competing hydrolysis reaction, where the ester reacts with water instead of the target amine. This reaction is highly dependent on pH, with the rate of hydrolysis increasing significantly at higher pH values.
Table 1: Comparative Stability of NHS Esters - Half-life of Hydrolysis in Aqueous Solution
| NHS Ester Type | pH | Temperature | Half-life |
| Standard NHS Ester | 7.0 | 0°C | 4 - 5 hours |
| Standard NHS Ester | 8.0 | Room Temp. | 1 hour |
| Standard NHS Ester | 8.6 | 4°C | 10 minutes |
| Porphyrin-NHS (P3-NHS) | 8.0 | Room Temp. | 210 minutes |
| Porphyrin-NHS (P3-NHS) | 8.5 | Room Temp. | 180 minutes |
| Porphyrin-NHS (P3-NHS) | 9.0 | Room Temp. | 125 minutes |
| Porphyrin-NHS (P4-NHS) | 8.0 | Room Temp. | 190 minutes |
| Porphyrin-NHS (P4-NHS) | 8.5 | Room Temp. | 130 minutes |
| Porphyrin-NHS (P4-NHS) | 9.0 | Room Temp. | 110 minutes |
Data compiled from multiple sources.
Table 2: Relative Reactivity of Amino Acid Side Chains with NHS Esters
| Amino Acid Residue | Functional Group | Relative Reactivity | Stability of Linkage | Notes |
| Lysine | ε-amino | High | Stable Amide Bond | Primary target for NHS ester conjugation. |
| N-terminus | α-amino | High | Stable Amide Bond | Generally has a lower pKa than the lysine side chain, making it more nucleophilic at near-physiological pH. |
| Serine, Threonine | Hydroxyl | Low | Unstable Ester Bond | Side reactions can occur, but the resulting bond is susceptible to hydrolysis. |
| Tyrosine | Phenolic Hydroxyl | Low | Unstable Ester Bond | Can react under certain conditions, but the linkage is not as stable as an amide bond. |
| Cysteine | Sulfhydryl | Very Low | Unstable Thioester Bond | The resulting thioester is prone to hydrolysis or displacement by amines. |
This table provides a qualitative comparison based on established chemical principles.
Experimental Protocols
Protocol 1: General Protein Labeling with NHS Esters
This protocol provides a general procedure for the covalent labeling of a protein with an NHS ester. Optimization may be necessary for specific proteins and labels.
Materials:
-
Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)
-
NHS ester of the desired label (e.g., fluorescent dye, biotin)
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) for standard NHS esters
-
Reaction Buffer: 0.1 M sodium bicarbonate or sodium phosphate buffer, pH 8.3-8.5
-
Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M glycine
-
Purification column (e.g., gel filtration, desalting column)
Procedure:
-
Protein Preparation:
-
Ensure the protein solution is in an amine-free buffer. If necessary, perform a buffer exchange using dialysis or a desalting column.
-
Adjust the protein concentration to 1-10 mg/mL in the reaction buffer.
-
-
NHS Ester Solution Preparation:
-
Immediately before use, prepare a stock solution (e.g., 10 mM) of the NHS ester in anhydrous DMSO or DMF. For sulfo-NHS esters, the stock solution can be prepared in the reaction buffer.
-
Note: NHS esters are moisture-sensitive and will hydrolyze in aqueous solutions. It is crucial to use an anhydrous solvent for standard NHS esters and to prepare the solution fresh.
-
-
Conjugation Reaction:
-
Add a 10- to 20-fold molar excess of the NHS ester stock solution to the protein solution while gently stirring. The optimal molar ratio may need to be determined empirically.
-
Incubate the reaction mixture at room temperature for 1-4 hours or at 4°C overnight. If using a light-sensitive label, protect the reaction from light.
-
-
Quenching the Reaction (Optional):
-
To stop the labeling reaction, add the quenching solution to a final concentration of 50-100 mM. This will react with any unreacted NHS ester.
-
Incubate for 15-30 minutes at room temperature.
-
-
Purification:
-
Remove excess, unreacted label and byproducts by passing the reaction mixture through a gel filtration or desalting column.
-
-
Characterization and Storage:
-
Determine the concentration of the labeled protein and the degree of labeling (DOL). The DOL is the average number of label molecules per protein molecule and can be calculated using the Beer-Lambert law.
-
Store the purified conjugate according to the stability requirements of the protein.
-
Protocol 2: Assessment of NHS Ester Reactivity via Hydrolysis
This protocol can be used to determine if an NHS ester reagent is still active. The principle is that hydrolysis of the ester releases N-hydroxysuccinimide, which absorbs light at 260-280 nm.
Materials:
-
NHS ester reagent to be tested
-
Buffer (e.g., PBS, pH 7.4)
-
0.5-1.0 N NaOH
-
Spectrophotometer
Procedure:
-
Reagent Preparation:
-
Weigh 1-2 mg of the NHS ester reagent into a tube.
-
Dissolve the reagent in 2 mL of buffer. If the reagent is not water-soluble, first dissolve it in 0.25 mL of DMSO or DMF, and then add 2 mL of buffer.
-
Prepare a control tube containing only the buffer (and solvent if used).
-
-
Initial Absorbance Measurement:
-
Measure the absorbance of the reagent solution at 260 nm. If the absorbance is greater than 1.0, dilute the solution with additional buffer until it is within the linear range of the spectrophotometer.
-
-
Base Hydrolysis:
-
Add a small volume of 0.5-1.0 N NaOH to the reagent solution to induce rapid hydrolysis of the NHS ester.
-
-
Final Absorbance Measurement:
-
Measure the absorbance of the base-hydrolyzed solution at 260 nm.
-
-
Interpretation:
-
Active Reagent: The absorbance of the base-hydrolyzed solution will be measurably greater than the initial absorbance.
-
Inactive (Hydrolyzed) Reagent: The absorbance will not increase significantly after the addition of NaOH.
-
Visualizing the Process
To better understand the workflow and the underlying chemistry, the following diagrams illustrate the key processes involved in NHS ester bioconjugation.
References
Safety Operating Guide
Proper Disposal of Mal-PEG10-NHS Ester: A Step-by-Step Guide for Laboratory Personnel
For immediate release – Proper management and disposal of specialized chemical reagents are paramount to ensuring laboratory safety and environmental protection. This document provides a detailed, step-by-step guide for the safe disposal of Mal-PEG10-NHS ester, a heterobifunctional crosslinker commonly used by researchers, scientists, and drug development professionals. Adherence to these procedures will mitigate risks associated with the reactive maleimide and N-hydroxysuccinimide (NHS) ester functional groups.
This compound is classified as harmful if swallowed and is very toxic to aquatic life with long-lasting effects[1]. Therefore, it is imperative that this reagent is not disposed of down the drain. The following procedures detail a chemical inactivation method to be performed prior to collection for disposal by an approved waste management service.
Essential Safety Precautions
Before beginning the disposal process, ensure you are wearing the appropriate Personal Protective Equipment (PPE), including:
-
Safety goggles
-
Chemical-resistant gloves
-
A laboratory coat
All steps of the chemical inactivation process should be performed in a certified chemical fume hood.
Step-by-Step Disposal Protocol
This protocol is designed to first hydrolyze the moisture-sensitive NHS ester and then to quench the sulfhydryl-reactive maleimide group.
Step 1: Hydrolysis of the NHS Ester
The NHS ester group is susceptible to hydrolysis, particularly under basic conditions, which converts it to a more stable carboxylic acid and N-hydroxysuccinimide.
-
Prepare a 1 M Sodium Bicarbonate Solution: In a designated beaker or flask within the chemical fume hood, dissolve sodium bicarbonate (NaHCO₃) in water to create a 1 M solution.
-
Inactivation of Solid Waste: For every 1 mg of solid this compound waste, add 1 mL of the 1 M sodium bicarbonate solution.
-
Inactivation of Solutions: If the waste is in an organic solvent such as DMSO or DMF, add a volume of the 1 M sodium bicarbonate solution that is at least ten times greater than the volume of the organic solvent.
-
Reaction Time: Stir the mixture at room temperature for a minimum of 4 hours. This allows for the complete hydrolysis of the NHS ester.
Step 2: Quenching the Maleimide Group
The maleimide group is reactive towards sulfhydryl groups. To neutralize this reactivity, a thiol-containing compound is used.
-
Prepare a Quenching Solution: Prepare a 1 M solution of L-cysteine in water.
-
Add Quenching Solution: To the solution from Step 1, add the 1 M L-cysteine solution to achieve a final concentration of approximately 50-100 mM.
-
Reaction Time: Stir the mixture at room temperature for an additional 2 hours to ensure the complete quenching of the maleimide group.
Step 3: Final Disposal
-
Neutralization: Check the pH of the final solution. If necessary, neutralize it to a pH between 6 and 8 using a suitable acid (e.g., dilute hydrochloric acid) or base (e.g., sodium bicarbonate).
-
Collection: Transfer the inactivated solution to a clearly labeled hazardous waste container designated for aqueous chemical waste.
-
Disposal: Arrange for the collection and disposal of the hazardous waste container through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor. Dispose of the container and its contents in accordance with all federal, state, and local regulations[2].
Quantitative Data for Disposal Protocol
| Parameter | Value/Concentration | Purpose |
| NHS Ester Hydrolysis | ||
| Sodium Bicarbonate Solution | 1 M | To create a basic environment for NHS ester hydrolysis. |
| Ratio for Solid Waste | 1 mL of 1 M NaHCO₃ per 1 mg of waste | To ensure sufficient reagent for complete hydrolysis. |
| Ratio for Solution Waste | ≥10:1 volume ratio of 1 M NaHCO₃ to organic solvent | To ensure the aqueous phase is sufficient for hydrolysis. |
| Reaction Time | ≥ 4 hours | To allow for complete hydrolysis of the NHS ester. |
| Maleimide Quenching | ||
| L-cysteine Solution | 1 M | Stock solution for quenching the maleimide group. |
| Final L-cysteine Concentration | 50-100 mM | To provide an excess of thiol groups for quenching. |
| Reaction Time | ≥ 2 hours | To ensure complete reaction with the maleimide group. |
| Final Solution | ||
| pH | 6 - 8 | To neutralize the solution before final disposal. |
Experimental Workflow for Disposal
References
Safeguarding Your Research: A Comprehensive Guide to Handling Mal-PEG10-NHS Ester
For researchers, scientists, and drug development professionals, the proper handling of specialized chemical reagents is paramount for both personal safety and experimental success. Mal-PEG10-NHS ester, a valuable tool in bioconjugation, requires careful management due to its reactive nature and potential hazards. This guide provides essential, immediate safety and logistical information, including detailed operational and disposal plans, to ensure the safe and effective use of this compound in your laboratory.
Hazard Identification and Personal Protective Equipment (PPE)
This compound presents several potential hazards that necessitate the use of appropriate personal protective equipment. According to available safety data, this compound may be harmful if swallowed and is considered very toxic to aquatic life with long-lasting effects[1]. Other sources indicate potential for skin, eye, and respiratory irritation. Therefore, a comprehensive approach to PPE is crucial.
Recommended Personal Protective Equipment (PPE):
| PPE Category | Specification | Purpose |
| Eye Protection | Safety glasses with side shields or goggles.[2] A face shield may be necessary for splash hazards.[3][4] | Protects eyes from splashes and potential irritants. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, butyl rubber). | Prevents skin contact with the compound. |
| Body Protection | A lab coat is mandatory. For larger quantities or increased splash risk, consider a chemical-resistant apron or suit. | Protects skin and clothing from contamination. |
| Respiratory Protection | Use in a well-ventilated area, preferably a chemical fume hood. If handling the solid powder outside of a fume hood, a dust mask (e.g., N95) is recommended. | Minimizes inhalation of the powder or any potential aerosols. |
Operational Plan: From Receipt to Reaction
The N-hydroxysuccinimide (NHS) ester moiety of this compound is moisture-sensitive and will hydrolyze over time, rendering it inactive. Therefore, proper handling and storage are critical to maintain its reactivity.
Step-by-Step Handling Protocol:
-
Receiving and Storage:
-
Upon receipt, inspect the container for any damage.
-
Store the vial at -20°C with a desiccant, as recommended for PEG NHS esters, to prevent degradation from moisture.
-
-
Preparation for Use:
-
Before opening, allow the vial to equilibrate to room temperature to avoid moisture condensation on the product.
-
Handle the solid compound in a chemical fume hood to minimize inhalation risk.
-
-
Dissolution:
-
Dissolve this compound immediately before use. Do not prepare stock solutions for long-term storage, as the NHS ester will hydrolyze.
-
Use an anhydrous, water-miscible organic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) for dissolution. Ensure the solvent is of high purity and stored over molecular sieves to minimize water content.
-
-
Reaction:
-
When adding the dissolved reagent to your reaction mixture, ensure the buffer does not contain primary amines (e.g., Tris or glycine), as these will compete with the intended reaction. Phosphate-buffered saline (PBS) at a pH of 7.2-8.0 is a suitable alternative.
-
Keep the final concentration of the organic solvent in the reaction mixture low (typically not exceeding 10%) to avoid denaturation of proteins or other biomolecules.
-
Disposal Plan: Managing Waste Streams
All waste generated from the use of this compound should be treated as hazardous chemical waste and segregated from regular trash.
Step-by-Step Disposal Protocol:
-
Quenching Reactive Waste:
-
Before disposal, it is best practice to quench the reactive NHS ester in aqueous solutions from labeling reactions.
-
Adjust the pH of the solution to a neutral or slightly basic level (pH 7-8.5) with a suitable buffer like sodium bicarbonate.
-
Allow the solution to stand at room temperature for several hours or overnight to ensure complete hydrolysis of the NHS ester.
-
-
Waste Collection:
-
Aqueous Waste: Collect the quenched aqueous solutions in a designated, clearly labeled, and sealed hazardous waste container.
-
Organic Solvent Waste: Collect concentrated solutions in organic solvents (like unused dissolved reagent) in a separate, sealed, and labeled hazardous waste container compatible with the solvent. Never dispose of organic solvents down the drain.
-
Solid Waste: All solid materials that have come into contact with this compound, such as pipette tips, microcentrifuge tubes, and contaminated gloves, should be collected in a designated solid hazardous waste container.
-
-
Labeling and Final Disposal:
-
Ensure all waste containers are clearly labeled with "Hazardous Waste" and the name of the chemical ("this compound").
-
Follow your institution's Environmental Health and Safety (EHS) guidelines for the final disposal of the collected hazardous waste. Do not dispose of any waste streams down the sanitary sewer without explicit permission from your EHS department.
-
Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
